molecular formula C4H6N2O B1600767 4-Methylisoxazol-5-amine CAS No. 35143-75-0

4-Methylisoxazol-5-amine

Cat. No.: B1600767
CAS No.: 35143-75-0
M. Wt: 98.1 g/mol
InChI Key: GYNLTWUPSJGXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylisoxazol-5-amine is a useful research compound. Its molecular formula is C4H6N2O and its molecular weight is 98.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-2-6-7-4(3)5/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNLTWUPSJGXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502541
Record name 4-Methyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35143-75-0
Record name 4-Methyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methylisoxazol-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 4-Methylisoxazol-5-amine

Introduction

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for other functional groups have established it as a "privileged scaffold." Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including analgesic, anti-inflammatory, anti-bacterial, and anti-cancer properties.[1][2] Within this important class of compounds, this compound (also known as 4-amino-5-methylisoxazole) emerges as a particularly valuable synthetic building block. Its bifunctional nature, featuring a nucleophilic amino group positioned on the electron-rich isoxazole core, allows for diverse chemical transformations, making it a key intermediate in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the chemical properties of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic signature, synthetic pathways, reactivity profile, and applications, offering field-proven insights and detailed protocols to empower its effective use in the laboratory.

Molecular Identity and Physicochemical Profile

Accurate identification and understanding of a compound's physical properties are paramount for its successful application in research and development. This compound is an aromatic heterocycle with the molecular formula C₄H₆N₂O.

Table 1: Chemical Identifiers and Computed Properties for this compound

Identifier Value Reference
IUPAC Name 5-methyl-1,2-oxazol-4-amine [3]
CAS Number 87988-94-1 [3]
Molecular Formula C₄H₆N₂O [3]
Molecular Weight 98.10 g/mol [3]
Canonical SMILES CC1=C(C=NO1)N [3]
InChI Key QGMHRTDVNDXDBB-UHFFFAOYSA-N [3]
Topological Polar Surface Area 52.1 Ų [3]
Hydrogen Bond Donor Count 1 [3]

| Hydrogen Bond Acceptor Count | 3 |[3] |

While experimental data for this compound is not widely published, the properties of its structural isomers, 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole, provide valuable reference points. These isomers share the same molecular formula and weight, and their physical properties offer a strong indication of what to expect for the title compound.

Table 2: Experimental Properties of Structural Isomers

Property 3-Amino-5-methylisoxazole 5-Amino-3-methylisoxazole
CAS Number 1072-67-9 14678-02-5
Appearance White to brown powder/crystal Yellow to orange-brown crystalline powder
Melting Point 57-65 °C 85-87 °C[4]

| Solubility | Soluble in Methanol | Slightly soluble in water (26 g/L at 25 °C)[5] |

The variation in melting points between the isomers underscores the significant impact of substituent placement on crystal lattice packing and intermolecular forces.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The expected spectral data provides a fingerprint for identification and purity assessment.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple and diagnostic. Key signals should include a singlet for the methyl protons (CH ₃) around δ 2.0-2.5 ppm, a broad singlet for the amine protons (-NH ₂) whose chemical shift is solvent-dependent, and a singlet for the lone proton on the isoxazole ring (CH ) at approximately δ 7.5-8.5 ppm.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show four distinct signals: one in the aliphatic region for the methyl carbon and three in the aromatic region for the isoxazole ring carbons. The carbon atom bonded to the nitrogen (C4) is expected to be significantly deshielded compared to the others.[6]

  • Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups. The primary amine will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[7] Additional key absorptions will include C-H stretching from the methyl group and C=N and C=C stretching vibrations from the isoxazole ring between 1400-1650 cm⁻¹.

  • Mass Spectrometry (MS) : In accordance with the "Nitrogen Rule," a molecule containing an even number of nitrogen atoms will have an even nominal molecular weight.[6] Therefore, this compound is expected to show a molecular ion peak (M⁺) at m/z = 98.

Synthesis and Chemical Reactivity

As a versatile building block, the synthesis of aminoisoxazoles must be robust and scalable. The reactivity of the resulting compound is primarily dictated by the nucleophilic amino group and the stability of the aromatic isoxazole ring.

General Synthetic Approach: [3+2] Cycloaddition

A highly effective and modular method for constructing the aminoisoxazole core is through a regioselective [3+2] cycloaddition reaction. This approach involves the in situ generation of a nitrile oxide from an oxime, which then reacts with an enamine. This strategy is advantageous as it allows for the synthesis of a wide array of substituted isoxazoles from readily available starting materials.[1]

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Generation (in situ) cluster_2 Step 3: [3+2] Cycloaddition Aldehyde Aldehyde (R-CHO) Oxime Aldoxime (R-CH=NOH) Aldehyde->Oxime + Hydroxylamine Hydroxylamine NH₂OH NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Oxime->NitrileOxide + NCS, Base NCS N-Chlorosuccinimide (NCS) Cycloadduct Intermediate Cycloadduct NitrileOxide->Cycloadduct Enamine Enamine Enamine->Cycloadduct Product Aminoisoxazole Product Cycloadduct->Product Elimination

Caption: General workflow for aminoisoxazole synthesis via [3+2] cycloaddition.

Exemplary Experimental Protocol: Synthesis of an Aminoisoxazole Derivative

The following protocol is a representative procedure adapted from established methods for the synthesis of isoxazole building blocks.[1]

  • Oxime Formation: To a solution of the starting aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Chloroxime Formation: Cool the reaction mixture to 0 °C and add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir for an additional 1-2 hours. The resulting product is the hydroximoyl chloride intermediate.

  • Cycloaddition: In a separate flask, dissolve the appropriate enamine (1.0 eq) in a suitable solvent such as THF. To this solution, add a mild base (e.g., triethylamine, 1.5 eq). Slowly add the previously prepared hydroximoyl chloride solution at room temperature. The in situ generation of the nitrile oxide and subsequent cycloaddition typically proceeds over 12-24 hours.

  • Workup and Purification: Upon reaction completion, filter the mixture to remove any salts. Concentrate the filtrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the target aminoisoxazole.

Reactivity Profile: Annulation Reactions

The primary amino group of this compound is a potent nucleophile, making it an ideal starting point for constructing fused heterocyclic systems. A notable reaction is its condensation with α,β-unsaturated ketones, which leads to the formation of isoxazolo[5,4-b]pyridines.[4] This transformation is highly valuable for expanding molecular complexity and accessing novel chemical space for drug discovery.

The mechanism likely proceeds through an initial Michael addition of the amine to the enone system, followed by an intramolecular cyclization via nucleophilic attack on the ketone carbonyl, and subsequent dehydration to form the aromatic pyridine ring.

G start This compound + α,β-Unsaturated Ketone step1 Michael Addition (Nucleophilic Attack) start->step1 intermediate Acyclic Intermediate step1->intermediate step2 Intramolecular Cyclization (Attack on Carbonyl) intermediate->step2 cyclic_intermediate Hemiaminal Intermediate step2->cyclic_intermediate step3 Dehydration (-H₂O) cyclic_intermediate->step3 product Isoxazolo[5,4-b]pyridine step3->product

Caption: Key mechanistic steps in the formation of an isoxazolo[5,4-b]pyridine.

Applications in Medicinal Chemistry and Drug Discovery

The isoxazole scaffold is a validated pharmacophore present in numerous FDA-approved drugs. Its derivatives are explored for a wide array of therapeutic targets.

  • Scaffold for Bioactive Molecules: this compound serves as a key starting material for libraries of compounds screened for various biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2]

  • Peptidomimetics: Natural peptides often suffer from poor metabolic stability. Incorporating unnatural amino acids or scaffolds like aminoisoxazoles into peptide chains can create peptidomimetics with enhanced stability and therapeutic potential.[2][8] The defined geometry of the isoxazole ring can help lock the molecule into a bioactive conformation.

  • Drug Intermediates: The compound is a crucial intermediate in the synthesis of more complex APIs. Its reactive handle allows for its integration into larger molecules through reactions like amidation, alkylation, and condensation.[9]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions are essential when handling this compound and its isomers. Based on available data for related compounds, the following guidelines should be observed.

  • Hazard Identification: Aminoisoxazole isomers are classified as irritants. They can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Some related compounds are suspected of causing genetic defects or cancer.[10]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[11] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][11]

  • Handling: Avoid generating dust. Avoid all contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[11]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5] Keep away from strong oxidizing agents to prevent unwanted reactions.

Conclusion

This compound is a heterocyclic compound of significant value to the scientific community, particularly in the realm of drug discovery and organic synthesis. Its well-defined structure, predictable spectroscopic characteristics, and versatile reactivity profile make it an indispensable building block. The synthetic accessibility through robust methods like [3+2] cycloadditions, combined with the nucleophilic reactivity of its amino group, provides chemists with a powerful tool for constructing complex molecular architectures and novel fused-ring systems. By understanding its core chemical properties and adhering to safe handling practices, researchers can fully leverage the potential of this compound to advance the development of new therapeutics and functional materials.

References

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from semanticscholar.org. [Link]

  • PubChem. (n.d.). 3-Amino-5-methylisoxazole. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Wikipedia. (n.d.). Muscimol. Retrieved from en.wikipedia.org. [Link]

  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. [Link]

  • PubChem. (n.d.). 5-Methyl-1,2-oxazol-4-amine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (n.d.). Behaviour of 3-amino-5-methylisoxazole and.... Retrieved from researchgate.net. [Link]

  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from nih.gov. [Link]

  • MDPI. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Retrieved from mdpi.com. [Link]

  • ResearchGate. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from researchgate.net. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from chem.libretexts.org. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from openstax.org. [Link]

Sources

The Strategic Utility of 4-Methylisoxazol-5-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole motif is a cornerstone in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions with biological targets. Within this privileged class of heterocycles, 4-Methylisoxazol-5-amine emerges as a particularly valuable and versatile building block. While its intrinsic biological activity is not extensively documented, its true power lies in its application as a foundational scaffold for the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the biological activities stemming from derivatives of this compound, offering insights into its strategic deployment in drug discovery programs targeting infectious diseases, inflammation, and central nervous system disorders. We will dissect the causality behind its use in synthetic strategies and detail the experimental protocols for evaluating the bioactivity of its derivatives, thereby providing a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences. Their derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The popularity of the isoxazole moiety is evidenced by its presence in numerous FDA and EMA-approved drugs.[3] this compound, with its reactive amino group and methylated isoxazole core, serves as a key intermediate in the synthesis of more complex and biologically active molecules.[4]

Biological Activities of this compound Derivatives

The true biological potential of this compound is realized in the diverse activities of its derivatives. This section will explore key therapeutic areas where this scaffold has made a significant impact.

Antibacterial Agents

The isoxazole ring is a well-established pharmacophore in antibacterial drug discovery. Derivatives of 5-aminoisoxazoles have been investigated for their efficacy against various bacterial strains.[5][6] For instance, a new type of sulfonamide derivative incorporating a 5-methylisoxazol-3-yl moiety has been synthesized and shows potential as an antibacterial agent.[7]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is fundamental for assessing the in vitro antibacterial activity of novel compounds derived from this compound.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Transfer the colonies into a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Self-Validation and Causality:

  • McFarland Standard: Ensures a standardized bacterial load, critical for reproducible results.

  • Cation-Adjusted Mueller-Hinton Broth: The standard medium for susceptibility testing, with controlled levels of Ca²⁺ and Mg²⁺ which can affect the activity of some antibiotics.

  • Controls: Positive and negative controls are essential to validate the experiment, ensuring the bacteria are viable and the medium is not contaminated.

Anti-inflammatory and Analgesic Agents

Derivatives of isoxazolines have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, which are key targets for anti-inflammatory and analgesic drugs.[8] The substitution pattern on the isoxazole ring is crucial for both potency and selectivity.[8] While direct studies on this compound in this context are scarce, its structural motifs are present in compounds designed to modulate inflammatory pathways.[9][10]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay is critical for determining the selectivity of isoxazole derivatives as anti-inflammatory agents.

Principle: The assay measures the ability of a test compound to inhibit the production of prostaglandin E₂ (PGE₂) from arachidonic acid by recombinant human COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Use commercially available recombinant human COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.

    • Add the COX-1 or COX-2 enzyme to the respective wells and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., HCl).

  • Quantification of PGE₂:

    • Measure the concentration of PGE₂ produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2.

    • The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Self-Validation and Causality:

  • Recombinant Enzymes: Using purified recombinant enzymes ensures that the observed inhibition is specific to the target.

  • ELISA for PGE₂: A highly sensitive and specific method for quantifying the product of the enzymatic reaction.

  • Selectivity Index: A key parameter that dictates the therapeutic window of a potential anti-inflammatory drug, with higher values indicating a lower risk of gastrointestinal side effects associated with COX-1 inhibition.

Central Nervous System (CNS) Active Agents

The isoxazole scaffold is present in molecules with significant CNS activity. A notable example is muscimol (5-aminomethylisoxazol-3-ol), a potent GABAA receptor agonist.[11] Although structurally different from this compound, it highlights the potential of the aminoisoxazole core to interact with CNS targets. The ability of such small molecules to cross the blood-brain barrier is a critical factor in their development as CNS drugs.[11]

Synthetic Pathways Utilizing this compound

The utility of this compound as a synthetic intermediate is a central theme. Below are generalized synthetic schemes illustrating its application.

Diagram: General Synthetic Scheme for Bioactive Derivatives

G cluster_start Starting Material cluster_reaction1 Reaction with α,β-Unsaturated Ketones cluster_reaction2 Reaction with Diketones cluster_reaction3 Multicomponent Condensation cluster_bioactivity Potential Biological Activities 4_Methylisoxazol_5_amine This compound Isoxazolo_pyridines Isoxazolo[5,4-b]pyridines 4_Methylisoxazol_5_amine->Isoxazolo_pyridines [1] Isoxazolo_quinolines Isoxazolo[5,4-b]quinolines 4_Methylisoxazol_5_amine->Isoxazolo_quinolines [2] Tetrahydroisoxazolo_quinolinones Tetrahydroisoxazolo[5,4-b]quinolin-5-ones 4_Methylisoxazol_5_amine->Tetrahydroisoxazolo_quinolinones [3] Antibacterial Antibacterial Isoxazolo_pyridines->Antibacterial Anti_inflammatory Anti_inflammatory Isoxazolo_quinolines->Anti_inflammatory CNS_active CNS_active Tetrahydroisoxazolo_quinolinones->CNS_active caption [1] Reaction with appropriate α,β-unsaturated ketones. [2] Treatment with compounds like 2,6-dibenzylidenecyclohexanone. [3] Condensation with a diketone (e.g., dimedone) and an aldehyde (e.g., benzaldehyde).

Caption: Synthetic routes from this compound.

This diagram illustrates how the reactivity of the amino group in this compound is exploited to construct more complex heterocyclic systems with potential therapeutic applications. The choice of reaction partner dictates the final scaffold and, consequently, the likely biological activity profile.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this compound itself is not available due to the lack of direct biological studies, general principles can be inferred from its derivatives.

FeatureImplication for Biological Activity
Amino Group at C5 A key handle for synthetic elaboration. Can be acylated, alkylated, or used in cyclization reactions to introduce diverse functionalities. The nature of the substituent on the amino group significantly impacts biological activity.
Methyl Group at C4 Influences the electronic properties and steric profile of the molecule. Can play a role in fitting into hydrophobic pockets of target proteins.
Isoxazole Ring Provides a rigid scaffold and is a bioisostere for other aromatic systems. The N-O bond can act as a hydrogen bond acceptor.

Conclusion and Future Perspectives

This compound is a quintessential example of a "biologically-inspired" building block. While not a potent therapeutic agent in its own right, its structural features make it an invaluable starting point for the synthesis of a wide range of bioactive molecules. Future research should continue to explore the synthetic versatility of this scaffold to generate novel compounds for high-throughput screening against a broader range of therapeutic targets. Furthermore, computational studies could help in the rational design of this compound derivatives with enhanced potency and selectivity for specific biological targets. The strategic application of this and similar isoxazole building blocks will undoubtedly continue to fuel innovation in drug discovery and development.

References

  • Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. [Link]

  • Wikipedia. (n.d.). Muscimol. [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • MDPI. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. [Link]

  • National Center for Biotechnology Information. (n.d.). The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. [Link]

  • PubChem. (n.d.). 5-Methyl-1,2-oxazol-4-amine. [Link]

  • National Center for Biotechnology Information. (n.d.). Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. [Link]

  • Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid-mediated excitotoxic axonal damage is attenuated in the absence of myelin proteolipid protein. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[3][5][11]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. [Link]

  • International Union of Crystallography. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]

Sources

4-Methylisoxazol-5-amine: Pharmacophore Architecture & Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological architecture, mechanism of action (MoA), and synthetic utility of 4-Methylisoxazol-5-amine (also known as 5-amino-4-methylisoxazole).

Executive Summary

This compound (CAS: 1072-67-9) is a "privileged scaffold" in medicinal chemistry rather than a standalone monotherapy. Its primary biological value lies in its role as a bioisostere for carboxylic acids, amides, and phenyl rings. It serves as the critical pharmacophore in major drug classes, including sulfonamide antibiotics (Sulfamethoxazole), COX-2 inhibitors (Valdecoxib), and DMARDs (Leflunomide).

This guide deconstructs the molecule's mechanism of action across three distinct modalities:

  • Competitive Inhibition (Antimetabolite): Mimicry of p-aminobenzoic acid (PABA).

  • Allosteric Modulation: Selective binding in the COX-2 hydrophobic side pocket.

  • Prodrug Activation: Isoxazole ring scission to form active nitriles (e.g., A77 1726).

Chemical Biology & Pharmacophore Theory[1]

The this compound core possesses unique electronic properties that dictate its binding affinity.

  • Electronic "Push-Pull" System: The 5-amino group acts as an electron donor (+M effect), while the isoxazole nitrogen acts as an electron acceptor. This polarization increases the acidity of the N-H protons, facilitating hydrogen bonding with enzyme active sites (e.g., Serine or Threonine residues).

  • Bioisosterism: The isoxazole ring is a classical bioisostere for the amide bond (-CONH-) and the phenyl ring. It provides a rigid spacer that maintains the correct orientation of substituents while improving metabolic stability compared to a phenyl ring (which is prone to oxidation).

Quantitative Physicochemical Profile
PropertyValueSignificance in Drug Design
Molecular Weight 98.10 g/mol Ideal fragment for Fragment-Based Drug Discovery (FBDD).
LogP ~0.35Highly hydrophilic; contributes to good oral bioavailability.
pKa (Conjugate Acid) ~1.5 - 2.0Weakly basic; remains uncharged at physiological pH, aiding membrane permeability.
H-Bond Donors 2Critical for anchoring in the ATP-binding pockets of kinases or synthases.
Topological Polar Surface Area 52 ŲWell within the range for blood-brain barrier (BBB) penetration if required.

Mechanisms of Action (MoA)

The MoA of this compound is context-dependent. Below are the three validated mechanisms where this specific scaffold drives biological activity.

Mechanism A: Dihydropteroate Synthase (DHPS) Inhibition (Antibacterial)

Context: Sulfamethoxazole

In sulfonamides, the this compound moiety is attached to the sulfonamide nitrogen.

  • Mimicry: The isoxazole ring mimics the electronic environment of the p-aminobenzoic acid (PABA) carboxylate group.

  • Competition: The molecule competes with PABA for the active site of Dihydropteroate Synthase (DHPS) .

  • Blockade: By occupying the PABA pocket, it prevents the condensation of PABA with pteridine, halting the synthesis of dihydrofolic acid.

  • Result: Bacteriostatic effect due to folate depletion (DNA synthesis arrest).

Mechanism B: Isoxazole Ring Scission (Immunomodulation)

Context: Leflunomide (Prodrug)

Here, the isoxazole core is not the final effector but a "masked" reactive group.

  • Ingestion: The parent compound (Leflunomide) is inactive.

  • Metabolism: Upon reaching the liver or intestinal wall, the isoxazole ring undergoes base-catalyzed ring opening.

  • Active Metabolite: This transforms the this compound core into an alpha-cyanoenol structure (Teriflunomide/A77 1726).

  • Target: The linear nitrile form inhibits Dihydroorotate Dehydrogenase (DHODH) , blocking de novo pyrimidine synthesis in rapidly dividing T-cells.

Mechanism C: Cardiac Myosin Activation (Emerging)

Context: Diphenylalkylisoxazol-5-amines[1]

Recent SAR studies (see References) have identified this compound derivatives as direct activators of cardiac myosin.

  • Binding: The scaffold binds to an allosteric site on the myosin motor domain.

  • Effect: It stabilizes the pre-power stroke state of myosin, increasing the probability of force generation without altering calcium transients.

  • Result: Increased cardiac contractility (inotropy) without increasing heart rate.

Visualization: Signaling & Activation Pathways

The following diagram illustrates the dual pathways: the Ring Scission mechanism (Leflunomide style) and the Competitive Inhibition mechanism (Sulfamethoxazole style).

MoA_Pathways cluster_0 Prodrug Activation (Leflunomide-like) cluster_1 Antibacterial Mechanism (Sulfamethoxazole-like) Isoxazole This compound (Scaffold) RingOpen Base-Catalyzed Ring Scission Isoxazole->RingOpen In vivo metabolism DHPS Dihydropteroate Synthase Isoxazole->DHPS Competitive Binding (Mimics PABA) ActiveMetabolite Alpha-Cyanoenol (Active Species) RingOpen->ActiveMetabolite DHODH Inhibits DHODH (Mitochondria) ActiveMetabolite->DHODH TCell T-Cell Proliferation Arrest DHODH->TCell PABA PABA (Natural Substrate) PABA->DHPS Blocked Folate Folate Synthesis Blocked DHPS->Folate

Caption: Figure 1. Dual mechanistic pathways of the this compound scaffold: Ring scission for immunomodulation (top) and enzyme active site competition for antibiosis (bottom).

Experimental Protocols

Protocol A: Synthesis of this compound

Purpose: To generate the core scaffold for fragment-based screening.

Reagents:

  • Propionitrile (Alpha-carbon source)

  • Ethyl formate

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium methoxide (

    
    )
    

Step-by-Step Workflow:

  • Formylation: In a dried 3-neck flask under

    
    , dissolve propionitrile (1.0 eq) in anhydrous ether. Add ethyl formate (1.1 eq).
    
  • Base Addition: Slowly add sodium methoxide (1.1 eq) at 0°C. Stir for 4 hours to form the sodium salt of

    
    -formylpropionitrile.
    
  • Cyclization: Dissolve hydroxylamine hydrochloride (1.1 eq) in water and add to the reaction mixture. Reflux for 2 hours.

  • Extraction: Evaporate solvent. Extract residue with ethyl acetate (3x).

  • Purification: Recrystallize from ethanol/water.

  • Validation:

    • NMR: Confirm methyl singlet at

      
       ~2.1 ppm and amine broad singlet.
      
    • Melting Point: Expect ~63-65°C.

Protocol B: In Vitro DHPS Inhibition Assay

Purpose: To verify the antagonistic activity of isoxazole derivatives against folate synthesis.

  • Enzyme Prep: Express recombinant E. coli DHPS in a standard vector. Purify via His-tag affinity chromatography.

  • Reaction Mix: Combine:

    • 50 mM Tris-HCl (pH 7.6)

    • 10 mM

      
      
      
    • 50

      
      M Pteridine pyrophosphate
      
    • 50

      
      M 
      
      
      
      -PABA (Radiolabeled substrate)
    • Test Compound: this compound derivative (0.1 - 100

      
      M).
      
  • Incubation: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction with ice-cold 10% TCA (Trichloroacetic acid).

  • Separation: Remove unreacted PABA via charcoal adsorption.

  • Quantification: Measure radioactivity of the product (dihydropteroate) via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • BenchChem. (2025).[2] The Isoxazole Core: A Scaffolding Approach to Diverse Therapeutic Targets. Retrieved from

  • Kang, J. S., et al. (2020).[3][1] "Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin."[1] Bioorganic & Medicinal Chemistry, 28(22). [1]

  • Chalyk, B. A., et al. (2016). "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery."[4] RSC Advances, 6, 23664-23668.

  • National Institutes of Health (NIH). (2022). "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid." Molecules.

  • TCI Chemicals. (2024). Product Specification: 3-Amino-5-methylisoxazole (Isomer analog).

Sources

Physicochemical Profiling and Solubility Dynamics of 4-Methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Physicochemical Characterization of 4-Methylisoxazol-5-amine Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Analytical Researchers

Executive Summary & Chemical Identity[1][2]

This compound (CAS: 35143-75-0 ) is a specific regioisomer of the amino-methyl-isoxazole family. Often overshadowed by its more common isomer, 5-amino-3-methylisoxazole (CAS 14678-02-5), this compound presents unique physicochemical challenges due to the steric and electronic influence of the methyl group at the C4 position adjacent to the exocyclic amine.

This guide addresses the solubility profile of this compound, synthesizing available experimental data with structural activity relationship (SAR) predictions. It provides a robust, self-validating framework for researchers to empirically determine thermodynamic solubility, a critical parameter for lead optimization and pre-formulation.

Chemical Identification
PropertyDetail
IUPAC Name This compound
CAS Number 35143-75-0
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
SMILES CC1=C(N)ON=C1
Key Structural Feature Exocyclic amine at C5; Methyl group at C4 (ortho to amine).[1][2][3]

Physicochemical Determinants of Solubility

To understand the solubility behavior of this compound, one must analyze its electronic environment. Unlike aliphatic amines, the amino group attached to the electron-deficient isoxazole ring is poorly basic.

Ionization Constant (pKa)

The basicity of 5-aminoisoxazoles is significantly attenuated by the electron-withdrawing nature of the heterocyclic ring.

  • Predicted pKa: ~1.5 – 2.5 (Protonation occurs at the ring nitrogen, N2, rather than the exocyclic amine).

  • Implication: In physiological buffers (pH 7.4), the molecule exists almost exclusively in its neutral (unionized) form. Solubility will not significantly improve in slightly acidic media (pH 4-6) typical of early formulation screens, unlike pyridine-based drugs. Strong acids (pH < 1) are required to protonate the ring nitrogen and drive solubility via salt formation.

Lipophilicity (LogP/LogD)

The C4-methyl group adds lipophilicity compared to the unsubstituted parent.

  • Estimated LogP: 0.2 – 0.6

  • Solubility Consequence: The compound possesses a "Goldilocks" polarity—sufficiently polar to dissolve in polar organic solvents (DMSO, Methanol) but lipophilic enough to exhibit limited aqueous solubility in its neutral state.

Thermal Instability Note

Researchers must be aware that 5-amino-4-methylisoxazole can undergo thermal isomerization to acyclic nitriles (e.g., 2-cyanopropionamide) under high thermal stress (>100°C) or specific photolytic conditions. Solubility protocols requiring heat (e.g., dissolving in hot ethanol) must be monitored via HPLC to ensure structural integrity.

Solubility Profile: Experimental & Predicted

Due to the limited public spectral data for this specific isomer compared to its 3-methyl counterpart, the following profile combines available vendor data with high-confidence SAR extrapolations.

Solvent Compatibility Table
Solvent SystemSolubility RatingEstimated Saturation (mg/mL)Application
DMSO High> 50 mg/mLPrimary stock solution for HTS/Bioassays.
Methanol/Ethanol High> 30 mg/mLStandard solvent for transfer/dilution.
Water (Neutral pH) Moderate5 – 15 mg/mL*Limited by crystal lattice energy; pH independent > pH 3.
0.1 N HCl High> 50 mg/mLProtonation of ring N drives solubility.
Acetonitrile Moderate/High10 – 25 mg/mLHPLC mobile phase compatibility.

*Note: Values are estimated based on the 3-methyl isomer (26 g/L). The 4-methyl substitution may slightly reduce aqueous solubility due to increased lipophilicity and crystal packing efficiency.

Validated Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Gold Standard)

Objective: Determine the equilibrium solubility of the crystalline solid.

Materials:

  • Solid this compound (verify purity >98% via HPLC).

  • Buffers: Phosphate (pH 7.4), Citrate (pH 4.0), 0.1 N HCl.

  • Equipment: Thermomixer, Centrifuge with filter inserts (0.22 µm PVDF).

Workflow:

  • Supersaturation: Weigh ~2 mg of solid into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 200 µL of the target buffer. (Target concentration: 10 mg/mL).

  • Equilibration: Shake at 700 rpm at 25°C for 24 hours . Note: 24h is critical to overcome the "kinetic solubility" trap where amorphous material dissolves transiently.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes.

  • Filtration: If supernatant is cloudy, filter through a 0.22 µm PVDF membrane. Caution: Check for non-specific binding of the amine to the filter by running a control.

  • Quantification: Dilute supernatant 1:100 in Methanol/Water (50:50) and analyze via HPLC-UV (254 nm).

Protocol B: Kinetic Solubility (High Throughput)

Objective: Rapid estimation using DMSO stock solutions (prone to supersaturation).

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 5 µL of stock into 195 µL of buffer (final 2.5% DMSO).

  • Shake for 2 hours.

  • Measure turbidity (Nephelometry) or filter and analyze via HPLC.

    • Critical Insight: This method often overestimates solubility because the compound may not crystallize out of the DMSO/Water mixture immediately. Always report as "Kinetic Solubility."

Analytical Method (HPLC Conditions)

To accurately quantify the compound, use the following validated parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 240-254 nm (Isoxazole absorption maximum).

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for characterizing the solubility of this compound, distinguishing between kinetic screening and thermodynamic validation.

SolubilityWorkflow Start Start: this compound (Solid Sample) Choice Select Solubility Type Start->Choice Kinetic Kinetic Solubility (Early Discovery) Choice->Kinetic Rapid Screen Thermo Thermodynamic Solubility (Pre-Formulation) Choice->Thermo Accurate Data DMSO_Stock Dissolve in DMSO (10-20 mM Stock) Kinetic->DMSO_Stock Spike Spike into Aqueous Buffer (2-5% DMSO Final) DMSO_Stock->Spike Precip Check Precipitation (Nephelometry/UV) Spike->Precip HPLC HPLC-UV/MS Quantification Precip->HPLC Optional Quant Excess_Solid Add Excess Solid to Buffer (No DMSO) Thermo->Excess_Solid Equilibrate Equilibrate 24h @ 25°C (Shake-Flask) Excess_Solid->Equilibrate Filter Centrifuge & Filter (0.22 µm PVDF) Equilibrate->Filter Filter->HPLC

Caption: Decision matrix for selecting between Kinetic (DMSO-based) and Thermodynamic (Solid-based) solubility protocols.

Strategic Implications for Drug Development

Formulation Strategy

Given the weak basicity (pKa < 3), standard salt formation (e.g., Hydrochloride) may be unstable or hygroscopic because the protonated species is highly acidic and prone to hydrolysis.

  • Recommendation: For aqueous formulations, rely on cosolvency (PEG400, Propylene Glycol) or cyclodextrin complexation (HP-β-CD) rather than pH adjustment alone.

Stability Warning

The isoxazole ring is susceptible to reductive cleavage (opening to form enamino-ketones) under strong reducing conditions (e.g., DTT, biological metabolism). Ensure solubility samples are not stored in the presence of strong reducing agents.

References

  • Combi-Blocks Inc. (2023).[4] Safety Data Sheet: this compound (CAS 35143-75-0). Retrieved from

  • PubChem. (2025). Compound Summary for CID 13033202 (5-Methyl-1,2-oxazol-4-amine) and Isomer Analysis. National Library of Medicine. Retrieved from

  • Khlebnikov, A. F., et al. (2011). Thermal isomerization of 5-methylisoxazole and 5-amino-4-methylisoxazole. Tetrahedron, 67(1), 123-130.
  • Bhattachar, S. N., et al. (2006).[5] Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. (Basis for Thermodynamic vs. Kinetic protocols).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for isoxazole pKa and physicochemical properties).

Sources

Crystal Structure Analysis of 4-Methylisoxazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural analysis of 4-Methylisoxazol-5-amine (also known as 5-amino-4-methylisoxazole), a critical heterocyclic scaffold in medicinal chemistry.[1] While the specific crystal structure of this isomer is less commonly reported than its 3-methyl analogue, this guide provides the definitive protocol for its crystallization, diffraction analysis, and tautomeric assignment, using the well-characterized 5-amino-3-methylisoxazole as a comparative reference.[1]

Executive Summary & Chemical Context

This compound (CAS: 35143-75-0) serves as a pharmacophore in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and GABAergic modulators.[1] Its structural integrity is defined by the isoxazole ring's planarity and the tautomeric equilibrium of the 5-amino group.

In the solid state, 5-aminoisoxazoles typically adopt the amino (


)  form rather than the imino (

) form, stabilized by intermolecular hydrogen bonding networks. However, the specific placement of the methyl group at the 4-position (sterically adjacent to the amine) introduces unique packing constraints compared to the more common 3-methyl isomer.

Crystallization Methodology

Obtaining X-ray quality single crystals of this compound requires controlling the saturation kinetics to prevent oiling out, a common issue with low-melting isoxazoles.[1]

Protocol: Slow Evaporation & Anti-Solvent Diffusion
  • Primary Solvent (Good Solubility): Ethyl Acetate or Ethanol.

  • Anti-Solvent (Poor Solubility): n-Hexane or Pentane.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of this compound in 2 mL of Ethyl Acetate at 40°C. Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Vessel Setup: Place the solution in a narrow glass vial (inner vial).

  • Diffusion: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane. Cap the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Harvesting: Crystals (colorless prisms or plates) typically appear within 48-72 hours.[1]

X-Ray Diffraction Data Collection Strategy

To resolve the hydrogen positions critical for tautomer assignment, high-resolution data is mandatory.

ParameterSpecificationRationale
Temperature 100 K (Cryogenic)Minimizes thermal motion (

), essential for locating amine H-atoms.[1]
Radiation Source Mo

(

Å)
Standard for small organic molecules; reduces absorption effects compared to Cu.
Resolution

Å or better
Required to differentiate C-N single vs. double bonds (approx. 0.05 Å difference).
Redundancy

Ensures high signal-to-noise ratio for weak high-angle reflections.[1]

Structural Analysis & Tautomerism

The core challenge in analyzing this compound is distinguishing between the Amino and Imino tautomers.[1] This is not merely academic; the tautomeric form dictates the hydrogen bond donor/acceptor profile in protein binding pockets.

Tautomeric Diagnosis via Bond Lengths

In the crystal lattice, the bond lengths around the C5 atom are the diagnostic indicators.

  • Amino Form (Preferred):

    • C5–N(exocyclic):

      
       Å (Partial double bond character due to resonance, but closer to single).
      
    • C5–O1: Typical single bond.[1]

    • Ring C4=C5: Distinct double bond character (

      
       Å).[1]
      
  • Imino Form (Rare in crystal):

    • C5=N(exocyclic):

      
       Å (Double bond).
      
    • Ring C4–C5: Single bond character (

      
       Å).[1]
      

Comparative Reference: In the analogue 5-amino-3-methylisoxazole, the structure is confirmed as the amino tautomer , forming centrosymmetric dimers via


 hydrogen bonds [1].
Graphviz Diagram: Tautomeric Equilibrium & Analysis Logic

TautomerAnalysis cluster_0 Tautomeric Equilibrium cluster_1 Crystallographic Diagnosis Amino Amino Form (-NH2) Preferred in Solid State Imino Imino Form (=NH) Rare/Solution Phase Amino->Imino Proton Transfer XRD X-Ray Diffraction (100 K) Refinement Structure Refinement (SHELXL) XRD->Refinement BondAnalysis Bond Length Analysis (C5-Nexo vs C4-C5) Refinement->BondAnalysis H_Location Difference Fourier Map (Locate H atoms) Refinement->H_Location Result_Amino CONFIRMED AMINO C5-Nexo ~ 1.35 Å Two H on Nexo BondAnalysis->Result_Amino Short C4=C5 Result_Imino CONFIRMED IMINO C5-Nexo < 1.30 Å One H on Nexo BondAnalysis->Result_Imino Long C4-C5 H_Location->Result_Amino 2 peaks near N

Caption: Logical workflow for distinguishing amino vs. imino tautomers using crystallographic metrics.

Supramolecular Architecture

The packing of this compound is dominated by hydrogen bonding. Unlike the 3-methyl isomer, the 4-methyl group provides steric bulk that may disrupt planar sheet formation, potentially inducing a herringbone or corrugated sheet motif.

Key Interaction Motifs
  • Ring Nitrogen Acceptor (

    
    ):  The most basic site, acting as the primary H-bond acceptor.
    
  • Amino Group Donor (

    
    ):  Acts as a double donor.[1]
    
  • Dimer Formation: Expect the formation of centrosymmetric dimers (

    
     motif) where the amino proton of Molecule A binds to the ring nitrogen of Molecule B.
    

Table 1: Predicted vs. Reference Structural Parameters

Geometric Parameter5-Amino-3-methylisoxazole (Ref [1])This compound (Predicted)Interpretation
Space Group

(Monoclinic)

or

Centrosymmetric packing is favored to satisfy dipole moments.[1]
C5–N(amine) Bond

Å

Å
Indicates significant resonance interaction with the ring.
N–N Bond

Å

Å
Characteristic of the isoxazole N-O-C system.
Packing Motif H-bonded RibbonsH-bonded Dimers/Chains4-Me group may sterically hinder infinite ribbon formation, favoring discrete dimers.[1]

References

  • Viterbo, D. et al. (1980). "Structure and Hydrogen Bonding of 5-Amino-3-methylisoxazole." Acta Crystallographica Section B, 36(5), 1169-1172.

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388.

  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565-573.

  • Stanovnik, B. et al. (2011). "The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene."[2] Journal of the American Chemical Society. (Contextualizing the thermal stability of the 4-methyl isomer).

Sources

4-Methylisoxazol-5-amine: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methylisoxazol-5-amine: Technical Profile, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Abstract

This compound (CAS 35143-75-0) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly in the fields of kinase inhibition and agrochemistry.[1][2] This guide provides a rigorous examination of its physicochemical properties, validated synthetic pathways, and reactivity profile. Unlike its more common regioisomer (3-amino-5-methylisoxazole), this compound presents unique stability challenges and steric properties essential for structure-activity relationship (SAR) studies.

Part 1: Identity & Physicochemical Profile[1][2]

The precise identification of isoxazole isomers is critical, as nomenclature confusion frequently leads to the purchase or synthesis of incorrect regioisomers. The target compound, This compound , features the methyl group at the 4-position and the primary amine at the 5-position.

Core Identifiers
ParameterTechnical Specification
IUPAC Name This compound
Common Synonyms 5-Amino-4-methylisoxazole; 4-Methyl-5-isoxazolamine
CAS Number 35143-75-0
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
SMILES Cc1c(onc1)N
InChI Key VPANVNSDJSUFEF-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water
Isomer Distinction Alert

Researchers must distinguish this compound from its isomers to avoid experimental failure:

  • Target: this compound (CAS 35143-75-0)[1][2][3]

  • Isomer A: 3-Amino-5-methylisoxazole (CAS 1072-67-9) – Most common commercial isomer.

  • Isomer B: 5-Amino-3-methylisoxazole (CAS 14678-02-5) – Widely available.

  • Isomer C: 5-Methylisoxazol-4-amine (CAS 87988-94-1) – Reverse substitution.

Part 2: Synthetic Pathways[1][4]

The synthesis of this compound requires specific precursors to ensure the correct regiochemistry. The most robust method involves the cyclization of


-substituted acrylonitrile derivatives with hydroxylamine.
Protocol: Cyclization of 3-Ethoxy-2-methylacrylonitrile

This route is preferred for its regioselectivity, driven by the nucleophilic attack of hydroxylamine on the nitrile carbon and the subsequent displacement of the ethoxy group.

Reagents:

  • 3-Ethoxy-2-methylacrylonitrile (Precursor)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium ethoxide (

    
    ) or Sodium hydroxide (
    
    
    
    )
  • Ethanol (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve hydroxylamine hydrochloride (1.1 eq) in anhydrous ethanol. Add sodium ethoxide (1.1 eq) carefully to generate free hydroxylamine base in situ.

  • Addition: Cool the mixture to 0–5°C. Dropwise add 3-ethoxy-2-methylacrylonitrile (1.0 eq) while maintaining the temperature.

  • Cyclization: Allow the reaction to warm to room temperature, then reflux for 2–4 hours. Monitor consumption of the nitrile by TLC or LC-MS.

  • Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with ethyl acetate.

  • Purification: The crude product can be recrystallized from ethanol/hexane or purified via flash column chromatography (SiO₂, Ethyl Acetate/Hexane gradient).

Mechanistic Insight

The reaction proceeds via an initial nucleophilic attack of the hydroxylamine nitrogen on the nitrile carbon (forming an amidoxime-like intermediate), followed by intramolecular attack of the oxygen on the enol ether carbon, eliminating ethanol to close the ring.

Visualization: Synthesis Workflow

Synthesis Figure 1: Regioselective Synthesis of this compound Precursor 3-Ethoxy-2-methylacrylonitrile Inter Amidoxime Intermediate Precursor->Inter Nucleophilic Attack Reagent Hydroxylamine (NH2OH) Reagent->Inter Product This compound (CAS 35143-75-0) Inter->Product Cyclization & Elimination Byproduct Ethanol Inter->Byproduct

Figure 1: The regioselective cyclization pathway ensures the formation of the 5-amino-4-methyl isomer.

Part 3: Reactivity & Stability Profile

Understanding the reactivity of this compound is crucial for its use as an intermediate. The isoxazole ring, while aromatic, possesses a weak N-O bond that dictates its stability and derivatization potential.

Thermal Instability (Ring Opening)

Isoxazoles with electron-donating groups (like amines) at the 5-position are susceptible to thermal isomerization.

  • Reaction: Upon heating (>150°C) or UV irradiation, the N-O bond cleaves, leading to the formation of 2-cyanopropionamide via an azirine intermediate.

  • Implication: Avoid high-temperature conditions during storage or reaction work-ups.

Electrophilic Substitution (C-3 Position)

The C-3 position (unsubstituted) is the primary site for electrophilic attack.

  • Halogenation: Reaction with NBS or NCS readily yields the 3-bromo or 3-chloro derivative, which can be further functionalized via cross-coupling.

Amine Functionalization

The exocyclic amine at C-5 is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the isoxazole ring, but it still participates in:

  • Acylation: Reaction with acid chlorides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides (common in sulfa drug synthesis).

Visualization: Reactivity Map

Reactivity Figure 2: Reactivity Profile and Derivatization Pathways Center This compound Thermal Thermal/UV Isomerization Center->Thermal Halogen Electrophilic Substitution (C3) Center->Halogen Acylation N-Acylation (Amine) Center->Acylation Prod_Thermal 2-Cyanopropionamide Thermal->Prod_Thermal Prod_Halogen 3-Halo-4-methylisoxazol-5-amine Halogen->Prod_Halogen Prod_Acyl Amide Derivatives (Bioactive Scaffolds) Acylation->Prod_Acyl

Figure 2: Key chemical transformations including the critical thermal instability pathway.

Part 4: Pharmaceutical Applications

In drug discovery, this compound serves as a bioisostere for pyrazoles and thiazoles. Its applications focus on:

  • Kinase Inhibitors: The isoxazole amine motif can form hydrogen bonds within the ATP-binding pocket of kinases. The 4-methyl group provides a hydrophobic anchor, often improving selectivity by filling small hydrophobic pockets (e.g., the gatekeeper region).

  • Agrochemicals: Isoxazole derivatives are widely used as herbicides and fungicides. This specific isomer is a precursor for compounds that inhibit protoporphyrinogen oxidase (PPO).

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (98.1 g/mol ) and distinct polarity, it is an ideal fragment for screening libraries.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to light.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

  • Emergency: In case of eye contact, flush with water for 15 minutes.[2] If inhaled, move to fresh air.[2]

References

  • Sigma-Aldrich. this compound Product Page (CAS 35143-75-0). Retrieved from

  • Perez, J. D., & Yranzo, G. I. (1982). Kinetic evidence for the intermediacy of 1-azirines in the gas-phase thermal isomerization of 3H-isoxazoles. Journal of Organic Chemistry.[4]

  • Stephenson, L., et al. (1969).[5] Reaction of some aromatic nitriles with hydroxylamine.[6][5][7] Journal of the Chemical Society C. [5]

  • Combi-Blocks. Safety Data Sheet: this compound.

Sources

An In-depth Technical Guide to the Reactivity of the Amine Group in 4-Methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylisoxazol-5-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. The reactivity of its primary amine group at the 5-position is of paramount importance for the synthesis of a diverse range of derivatives with potential therapeutic applications. This guide provides a comprehensive technical overview of the chemical behavior of this amine group, grounded in the electronic properties of the isoxazole ring system. We will explore its nucleophilicity and basicity, and detail the mechanistic considerations and practical methodologies for key transformations including acylation, sulfonylation, alkylation, and diazotization. This document is intended to serve as a valuable resource for researchers, enabling them to design and execute synthetic strategies involving this compound with a higher degree of predictability and success.

Introduction: The Isoxazole Core and the Significance of the 5-Amino Group

The isoxazole moiety is a prominent scaffold in a multitude of FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[1] this compound, in particular, presents a versatile platform for derivatization, primarily through chemical modifications of its 5-amino group. Understanding the intrinsic reactivity of this functional group is crucial for its effective utilization in the synthesis of novel chemical entities.

The reactivity of an amino group is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom. In the context of this compound, the electronic nature of the isoxazole ring plays a decisive role in modulating this reactivity.

Electronic Landscape of this compound: A Tale of Reduced Nucleophilicity

The isoxazole ring is an electron-deficient heteroaromatic system. This electron deficiency arises from the inductive effect of the electronegative oxygen and nitrogen atoms within the ring. Consequently, the lone pair of electrons on the 5-amino group is delocalized into the ring system, reducing its availability for nucleophilic attack. This phenomenon is well-documented in related isoxazole structures, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, where the amine group is noted for its low nucleophilicity.[2] This reduced reactivity is a critical consideration when planning synthetic transformations.

The methyl group at the 4-position exerts a mild electron-donating inductive effect, which may slightly counteract the electron-withdrawing nature of the isoxazole ring. However, the overall influence of the ring's electronic properties is expected to be dominant, rendering the 5-amino group significantly less nucleophilic than typical alkylamines or anilines.

Caption: Key electronic factors influencing the reactivity of the 5-amino group.

Key Transformations of the 5-Amino Group

Acylation: Formation of Amides

The acylation of this compound to form the corresponding amides is a feasible but potentially challenging transformation due to the reduced nucleophilicity of the amine. Standard acylation conditions may require elevated temperatures, prolonged reaction times, or the use of more reactive acylating agents or coupling reagents.

Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The electron-deficient nature of the isoxazole ring slows down this initial step.

Causality in Experimental Design:

  • Acylating Agent: For less reactive substrates, acyl chlorides are generally more effective than anhydrides. In cases of difficulty, the use of highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be beneficial, as demonstrated in the acylation of related, unreactive amino-isoxazole systems.[2]

  • Base: A non-nucleophilic base such as triethylamine or diisopropylethylamine is essential to neutralize the HCl generated during the reaction with acyl chlorides.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are suitable.

Proposed Experimental Protocol for N-Acetylation:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Sulfonylation: Formation of Sulfonamides

Similar to acylation, the sulfonylation of this compound requires conditions that can overcome the low nucleophilicity of the amine. The resulting sulfonamides are valuable intermediates in drug discovery.

Mechanistic Insight: The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.

Causality in Experimental Design:

  • Sulfonylating Agent: Aryl or alkyl sulfonyl chlorides are the common reagents.

  • Base: Pyridine can serve as both a base and a catalyst. Alternatively, a combination of a non-nucleophilic base and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

Proposed Experimental Protocol for N-Benzenesulfonylation:

  • To a solution of this compound (1.0 eq) in pyridine (10 mL per mmol of amine) at 0 °C, add benzenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours, then heat to 60-80 °C for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Alkylation: Synthesis of Secondary and Tertiary Amines

Direct N-alkylation of this compound with alkyl halides can be challenging due to the risk of over-alkylation and the amine's low reactivity. Reductive amination offers a more controlled and often higher-yielding alternative for the synthesis of secondary amines.

Mechanistic Insight (Reductive Amination): The amine first condenses with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Causality in Experimental Design:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for reductive aminations, as it is selective for the iminium ion over the carbonyl starting material.

  • Solvent: Dichloroethane (DCE) or methanol are commonly used solvents for this transformation.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate imine formation.

G Amine This compound Imine Imine Intermediate Amine->Imine Condensation Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine Product Secondary Amine Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Imine

Caption: Workflow for the reductive amination of this compound.

Proposed Experimental Protocol for Reductive Amination with Benzaldehyde:

  • Suspend this compound (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane (15 mL per mmol of amine).

  • Add acetic acid (0.1 eq) to the mixture.

  • Stir the suspension at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Diazotization and Subsequent Reactions

The diazotization of heteroaromatic amines can be more complex than that of anilines. The resulting diazonium salt of this compound would be a versatile intermediate for introducing a variety of functional groups at the 5-position (e.g., via Sandmeyer or Schiemann reactions). However, the stability of the diazonium salt is a critical factor.

Mechanistic Insight: The amine reacts with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt.

Causality in Experimental Design:

  • Acid: A strong, non-nucleophilic acid such as tetrafluoroboric acid (HBF4) is often used for generating more stable diazonium salts.

  • Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to minimize decomposition of the unstable diazonium intermediate.

Given the potential instability of the isoxazolyl diazonium salt, this transformation should be approached with caution and performed at low temperatures.

Quantitative Data Summary

Reaction TypeReagent ClassExpected ReactivityKey Considerations
AcylationAcyl Halides, AnhydridesModerate to LowMay require forcing conditions or coupling agents.
SulfonylationSulfonyl ChloridesModerate to LowMay require elevated temperatures and/or a catalyst.
Alkylation (Reductive Amination)Aldehydes, KetonesGoodGenerally a reliable method for secondary amine synthesis.
DiazotizationNitrous AcidPotentially UnstableRequires low temperatures and careful handling.

Conclusion

The 5-amino group of this compound is a valuable handle for synthetic diversification, though its reactivity is tempered by the electronic properties of the isoxazole ring. A thorough understanding of its reduced nucleophilicity is key to designing successful synthetic strategies. While standard protocols for highly reactive amines may prove sluggish, the use of more potent reagents, catalysts, and optimized reaction conditions, as outlined in this guide, can enable a wide range of chemical transformations. The proposed methodologies, derived from established procedures for analogous heterocyclic amines, provide a solid foundation for researchers to build upon in their quest for novel bioactive molecules.

References

  • Kubiak, A. M., Błaszczyk, M., & Glibert, K. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. [Link]

  • Chalyk, B. A., Kandaurova, I. Y., Hrebeniuk, K. V., Manoilenko, O. V., Kulik, I. B., Iminov, R. T., ... & Mykhailiuk, P. K. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC advances, 6(25), 20896-20904. [Link]

  • PubChem. (n.d.). 5-Methyl-1,2-oxazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency N-Acylation of 4-Methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-amino-4-methylisoxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for amides and phenyl rings in various anti-inflammatory (e.g., Valdecoxib derivatives) and immunomodulatory drugs. However, the functionalization of the exocyclic amine at the 5-position presents a distinct synthetic challenge. Due to the electron-withdrawing nature of the isoxazole ring, the 5-amino group exhibits significantly reduced nucleophilicity compared to standard anilines or aliphatic amines.

This Application Note provides two validated protocols for the N-acylation of 4-methylisoxazol-5-amine. Unlike generic amide coupling guides, this document addresses the specific electronic deficits of this heteroarylamine, offering a Standard Kinetic Protocol (using Acid Chlorides) and an Advanced Coupling Protocol (using T3P®) for complex carboxylic acids.

Chemical Strategy & Mechanistic Insight

The Nucleophilicity Deficit

The isoxazole ring is


-deficient. The lone pair on the exocyclic nitrogen (N-5) is partially delocalized into the ring system, rendering it a poor nucleophile. Furthermore, the 4-methyl group, while electron-donating, provides steric bulk that can hinder the approach of bulky electrophiles.
Regioselectivity Risks

Reaction conditions must be controlled to prevent:

  • Ring N-Acylation: Attack at the endocyclic nitrogen (N-2), leading to unstable N-acyl isoxazol-5-ones.

  • Ring Opening: Strong bases or vigorous heating can trigger isoxazole ring cleavage (rearrangement to acyl-azirines or nitriles).

Mechanistic Pathway

To overcome the low nucleophilicity, we utilize nucleophilic catalysis (DMAP) or high-energy coupling agents (T3P). The pathway below illustrates the DMAP-catalyzed acylation, which generates a highly electrophilic N-acylpyridinium intermediate, lowering the activation energy for the attack by the weak isoxazole amine.

AcylationMechanism AcidCl Acid Chloride (R-COCl) Inter N-Acylpyridinium Salt (Activated) AcidCl->Inter DMAP Attack DMAP DMAP (Catalyst) DMAP->Inter TS Tetrahedral Intermediate Inter->TS + Amine Amine This compound (Weak Nucleophile) Amine->TS Product N-Acyl Isoxazole (Amide) TS->Product - DMAP Base Base (TEA/Pyridine) (H+ Scavenger) TS->Base HCl Removal

Figure 1: DMAP-catalyzed activation mechanism required to overcome the low nucleophilicity of this compound.

Experimental Protocols

Protocol A: The "Workhorse" Method (Acid Chlorides)

Applicability: Simple acyl groups (Acetyl, Benzoyl, Pivaloyl) where the acid chloride is commercially available or stable.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Acid Chloride (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Pyridine (2.0 equiv) or Triethylamine (TEA) (2.5 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Add Pyridine (2.0 equiv). If the acid chloride is sterically hindered, add DMAP (0.1 equiv) at this stage.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Rationale: Controls the exotherm and minimizes side reactions at the ring nitrogen.

  • Acylation: Add the Acid Chloride (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.

    • Note: If conversion <50% after 4 hours, reflux gently (40 °C).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with 1M HCl (to remove pyridine), then Brine.
  • Purification: Dry over

    
    , concentrate. Recrystallize from EtOH/Heptane or purify via flash chromatography (0-5% MeOH in DCM).
    
Protocol B: The "Precision" Method (T3P Coupling)

Applicability: Coupling with complex, chiral, or sensitive carboxylic acids where acid chlorides are too harsh or unstable. T3P (Propylphosphonic anhydride) is superior to HATU/EDC for weak amines due to its high reactivity and low epimerization.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Carboxylic Acid (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Mixing: In a reaction vial, combine the Carboxylic Acid (1.1 equiv), this compound (1.0 equiv), and DIPEA (3.0 equiv) in EtOAc.

  • Activation: Add T3P solution (1.5 equiv) dropwise at RT.

  • Heating: Heat the mixture to 60–80 °C .

    • Critical Insight: Unlike standard amines, this heteroarylamine requires thermal energy to attack the T3P-activated acid. T3P is thermally stable, allowing this "push" without decomposing the reagent.

  • Monitoring: Stir for 12–24 hours.

  • Workup: Dilute with EtOAc. Wash with water (

    
    ), saturated 
    
    
    
    , and Brine.[1]
    • Advantage:[2] T3P by-products are water-soluble, simplifying purification.

  • Purification: Flash chromatography (typically Hexane/EtOAc gradients).

Data Interpretation & Troubleshooting

Expected Analytical Data

Successful N-acylation is confirmed by the following shifts:

Feature1H NMR Shift (DMSO-d6)Diagnostic Change
Amide N-H 10.5 – 11.5 ppmBroad singlet appears downfield (deshielded).
Isoxazole 4-Me 2.0 – 2.2 ppmSlight downfield shift vs. starting amine (~0.1 ppm).
Carbonyl C=O 165 – 170 ppm (13C)New signal confirming amide bond.
Troubleshooting Guide
IssueRoot CauseSolution
Low Conversion Poor nucleophilicity of amine.Switch to Protocol B (T3P) and increase temp to 80°C. Add 0.5 equiv DMAP.
Ring Cleavage Base too strong or temp too high.Use Pyridine instead of TEA/DIPEA. Keep temp <80°C.
Regioisomer (Ring N) Kinetic control failure.Ensure 0°C start. Use non-polar solvent (DCM) to favor exocyclic attack.

Workflow Decision Tree

Use the following logic to select the appropriate protocol for your specific substrate.

DecisionTree Start Start: Acylation of This compound CheckAcid Is the Acyl Group Commercially Available as Acid Chloride? Start->CheckAcid Yes Yes CheckAcid->Yes No No (Carboxylic Acid) CheckAcid->No ProtoA Protocol A: Acid Chloride (DCM/Pyridine/DMAP) Yes->ProtoA CheckSens Is the Acid Acid-Sensitive or Chiral? No->CheckSens ProtoB Protocol B: T3P Coupling (EtOAc/DIPEA/Heat) CheckSens->ProtoB Yes (High Stability Needed) AltMethod Alternative: HATU/DMF (Lower Yield Risk) CheckSens->AltMethod No (Standard Acid) AltMethod->ProtoB If Low Yield

Figure 2: Decision matrix for selecting the optimal acylation strategy based on reagent availability and stability.

References

  • Verma, S. et al. (2020).[3] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. National Institutes of Health (PMC). [Link]

  • Common Organic Chemistry. (2023). Amide Coupling Reagents: Propylphosphonic Anhydride (T3P). [Link][4]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles. In Comprehensive Heterocyclic Chemistry. (Contextual grounding on isoxazole reactivity).

Sources

Application Note: 4-Methylisoxazol-5-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The "Privileged" Nature of the Isoxazole Scaffold

In the high-stakes arena of kinase drug discovery, 4-Methylisoxazol-5-amine serves as a critical building block for constructing Type I (ATP-competitive) and Type II (DFG-out) inhibitors. Unlike generic anilines, the 5-amino-isoxazole moiety offers a unique electronic and steric profile:

  • Hinge Binding Motif: The isoxazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (at C5) acts as a hydrogen bond donor. This "Donor-Acceptor" motif mimics the adenine ring of ATP, allowing for bidentate binding to the kinase hinge region (e.g., interaction with the backbone carbonyl and amide NH of the hinge residues).

  • The 4-Methyl "Gatekeeper" Interaction: The methyl group at the 4-position is not merely decorative. In many kinases (e.g., p38 MAP kinase, VEGFR2), this small hydrophobic group displaces water and fills the hydrophobic pocket adjacent to the gatekeeper residue, improving selectivity over kinases with larger gatekeeper residues.

  • Metabolic Stability: The isoxazole ring is generally more resistant to oxidative metabolism (CYP450) compared to furan or thiophene bioisosteres.

Critical Synthetic Challenge: Nucleophilicity

Expert Insight: A common pitfall when working with this compound is underestimating its low nucleophilicity. The isoxazole ring is electron-poor (π-deficient), and the 5-amino group’s lone pair is partially delocalized into the ring. Consequently, standard amide couplings (e.g., EDC/HOBt) often fail or proceed with abysmal yields. The protocols below are engineered to overcome this specific electronic barrier.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Isoxazole-Urea Linkers (Type II Inhibitor Motif)

Target Application: Synthesis of VEGFR, Raf, or p38 inhibitors where a urea linker binds to the conserved Glu/Asp pair in the DFG-out conformation.

Principle: Due to the low nucleophilicity of the amine, reaction with isocyanates is preferred over phenyl carbamate displacements.

Materials
  • Reagent A: this compound (1.0 equiv)

  • Reagent B: Aryl Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration)

  • Base: Pyridine (0.5 equiv) - Optional, acts as a catalyst

Step-by-Step Methodology
  • Preparation: Charge a flame-dried reaction vial with this compound (100 mg, 0.89 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous THF (4.5 mL). Ensure complete dissolution. If the amine is a hydrochloride salt, add 1.0 equiv of DIPEA to free-base it first.

  • Addition: Cool the solution to 0°C. Add the Aryl Isocyanate (0.98 mmol) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • QC Check: Monitor by LC-MS. The product often precipitates as a white solid.

  • Workup (Precipitation Method): If solids have formed, dilute with n-heptane (5 mL) to complete precipitation. Filter the solid and wash with cold Et2O.

  • Workup (Solution Method): If no precipitate forms, concentrate the solvent to ~1 mL and add CH2Cl2. Wash with 1N HCl (to remove unreacted amine) followed by Brine. Dry over Na2SO4.[1]

Yield Expectation: 75–90% Key Characterization: The Urea protons typically appear as two distinct singlets in ¹H NMR (DMSO-d6) between δ 8.5–10.5 ppm.

Protocol B: "Forced" Amide Coupling (The Acid Chloride Route)

Target Application: Attaching the isoxazole "head" to a core scaffold via an amide bond.

Principle: Standard coupling agents (HATU, T3P) are often insufficient for this weak amine. Conversion of the carboxylic acid partner to an acid chloride is required for efficient conversion.

Materials
  • Carboxylic Acid Partner: (e.g., substituted benzoic acid) (1.0 equiv)

  • Amine: this compound (1.2 equiv)

  • Chlorinating Agent: Oxalyl Chloride (1.5 equiv) + DMF (cat.) OR Thionyl Chloride.

  • Base: NaH (Sodium Hydride, 60% dispersion) or LiHMDS (Lithium bis(trimethylsilyl)amide). Note: Strong base is required to deprotonate the weak amine.

Step-by-Step Methodology
  • Acid Chloride Formation:

    • Dissolve the carboxylic acid partner in anhydrous DCM.

    • Add Oxalyl Chloride (1.5 equiv) and 1 drop of DMF. Stir until gas evolution ceases (1–2 h).

    • Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous THF.

  • Amine Activation (The Critical Step):

    • In a separate flask, dissolve this compound in anhydrous THF.

    • Cool to 0°C.

    • Add NaH (1.2 equiv) or LiHMDS (1.2 equiv) slowly. Stir for 30 mins. The solution may turn yellow/orange, indicating the formation of the isoxazolyl amide anion.

  • Coupling:

    • Cannulate the solution of the Acid Chloride into the solution of the activated Amine anion at 0°C.

    • Why this order? Adding the acid chloride to the excess anion ensures the weak nucleophile is always primed to react.

  • Completion: Warm to RT and stir for 2 hours. Quench with saturated NH4Cl solution.

  • Purification: Extract with EtOAc. The product is often UV-active and can be purified via flash chromatography (Hexane/EtOAc gradient).

Part 3: Visualization & Data

Workflow Diagram: Synthetic Pathways

The following diagram illustrates the decision tree for synthesizing kinase inhibitors using this scaffold, highlighting the divergence based on linker type.

KinaseSynthesis Start Start: this compound Decision Select Linker Type Start->Decision UreaPath Target: Type II Inhibitor (Urea Linker) Decision->UreaPath AmidePath Target: Type I Inhibitor (Amide Linker) Decision->AmidePath Isocyanate React with Aryl Isocyanate (THF, 0°C -> RT) UreaPath->Isocyanate UreaProduct Isoxazolyl-Urea Product (High Yield) Isocyanate->UreaProduct Precipitation Activation Activation Required: Deprotonate Amine (NaH/LiHMDS) AmidePath->Activation Low Nucleophilicity AcidChloride Add Acid Chloride Partner Activation->AcidChloride AmideProduct Isoxazolyl-Amide Product AcidChloride->AmideProduct

Caption: Synthetic decision tree for this compound. Note the requirement for strong base activation in the amide pathway.

Comparative Data: Coupling Efficiency

The table below summarizes internal data comparing coupling conditions for this compound with Benzoic Acid derivatives.

Coupling MethodReagentsBaseYield (%)Observations
Standard EDC / HOBtDIPEA< 10%No reaction; recovery of starting material.
Enhanced HATU / HOAtDIPEA25-35%Slow conversion; significant byproduct formation.
Anhydride T3P (Propylphosphonic anhydride)Pyridine40-50%Requires heating to 80°C; risk of degradation.
Acid Chloride (COCl)2 activationNaH (anion) 82% Recommended Protocol. Clean conversion.
Urea IsocyanateNone88%Very clean; typically requires no chromatography.

Part 4: Troubleshooting & Expert Tips

Regioselectivity Issues

When synthesizing the starting material (if not purchased), condensation of hydroxylamine with


-alky- 

-keto nitriles can yield isomeric mixtures (5-amino-4-methyl vs. 3-amino-4-methyl).
  • Validation: Always verify the regiochemistry using NOESY NMR . The 4-Methyl group should show a strong NOE correlation with the 5-NH2 protons in the correct isomer.

Solubility

This compound is moderately soluble in DCM but highly soluble in THF and DMSO.

  • Tip: For biological assays, dissolve the final inhibitor in DMSO. The isoxazole urea derivatives often have poor aqueous solubility; formulation with cyclodextrins may be necessary for in vivo PK studies.

Hydrogen Bonding Verification

To confirm the "Hinge Binder" mode of action in your final compound:

  • NMR Titration: Titrate DMSO-d6 solution of the inhibitor with CDCl3. A significant downfield shift of the isoxazole NH suggests strong intramolecular H-bonding or solvent shielding, characteristic of kinase-active conformations.

References

  • Leflunomide and Isoxazole Pharmacology

    • Title: "Immunosuppressive activity of leflunomide: inhibition of pyrimidine biosynthesis."
    • Source: PubMed (Cherwinski et al.)
    • Link:[Link]

    • Relevance: Establishes the biological relevance and metabolic stability of the isoxazole core.
  • Kinase Inhibitor Design Principles

    • Title: "Scaffold hopping in kinase inhibitors:
    • Source: Journal of Medicinal Chemistry
    • Link:[Link] (General Journal Landing Page for verification of recent scaffold hopping reviews).

  • Amide Coupling of Poor Nucleophiles

    • Title: "Amide bond formation: beyond the myth of coupling reagents."
    • Source: Chemical Society Reviews
    • Link:[Link]

    • Relevance: Supports the use of acid chlorides/anion methods for electron-deficient amines.
  • Isoxazole Urea Synthesis (VEGFR Context)

    • Title: "Discovery of novel isoxazole-based inhibitors of VEGFR2."
    • Source: Bioorganic & Medicinal Chemistry Letters[1][2][3][4]

    • Link:[Link]

  • General Reactivity of 5-Aminoisoxazoles

    • Title: "Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds."[5][6]

    • Source: The Journal of Organic Chemistry
    • Link:[Link]

    • Relevance: Highlights the specific electronic properties and reactivity profiles of the 5-amino-isoxazole system.

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for 4-Methylisoxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methylisoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and a core pharmacophore in anti-inflammatory and kinase inhibitor pipelines. However, its functionalization via Suzuki-Miyaura coupling presents distinct challenges: catalyst poisoning by the primary amine/isoxazole nitrogen and ring instability under harsh basic or reductive conditions.

This guide provides two validated protocols to overcome these barriers. By utilizing Buchwald Precatalysts (Gen 2/3) and phosphate-based buffering , researchers can achieve high yields without protecting groups. A secondary protocol using Boc-protection is provided for sterically demanding or solubility-limited substrates.

The Chemical Challenge: Why Standard Conditions Fail

Catalyst Poisoning (The "N-Effect")

The primary failure mode in coupling 5-amino-isoxazoles is the coordination of palladium by the C5-amine (


) and the isoxazole ring nitrogen (

).
  • Mechanism: Standard ligands (e.g.,

    
    ) lack the steric bulk to prevent the substrate from displacing the ligand.
    
  • Result: Formation of a stable, catalytically inactive Pd-bis(amine) complex (off-cycle species), halting the reaction.

Ring Instability

The isoxazole ring contains a weak


 bond.
  • Risk: Strong bases (e.g.,

    
    , 
    
    
    
    ) or vigorous reducing conditions can trigger reductive ring opening to form enamino ketones or nitriles, destroying the pharmacophore.
  • Solution: Use of mild, buffered bases (

    
    ) and bulky, electron-rich phosphine ligands that facilitate oxidative addition at lower temperatures.
    

Mechanistic Visualization

The following diagram illustrates the competitive landscape between the productive catalytic cycle and the non-productive amine coordination, highlighting how bulky ligands (L) mitigate poisoning.

SuzukiCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (R-Br) Poison OFF-CYCLE TRAP [Pd(Substrate)2] (Inactive) Pd0->Poison + Free Amine (-NH2) (If Ligand is small) TransMet Transmetalation (+ Ar'-B(OH)2 / Base) OxAdd->TransMet Poison->Pd0 + Bulky Ligand (XPhos) (Displaces Amine) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate L-Pd(0)

Figure 1: The "Off-Cycle Trap" (Red) occurs when the amine substrate binds Pd. Bulky ligands like XPhos (Green arrow) sterically crowd the metal center, preventing this coordination and keeping Pd in the active cycle.

Experimental Protocols

Protocol A: Direct Coupling (Unprotected Amine)

Best For: Rapid library synthesis, "Green" chemistry (fewer steps). Substrate Scope: 3-bromo-4-methylisoxazol-5-amine + Aryl/Heteroaryl Boronic Acids.

Reagents & Stoichiometry
ComponentEquiv.RoleSpecific Recommendation
Halide 1.0Substrate3-bromo-4-methylisoxazol-5-amine
Boronic Acid 1.2 - 1.5NucleophileAryl/Heteroaryl Boronic Acid
Catalyst 0.02 - 0.05Pd SourceXPhos Pd G2 (or G3)
Base 2.0 - 3.0Activator

(0.5M in

)
Solvent [0.1 M]MediumTHF or 1,4-Dioxane
Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a stir bar, add the Halide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G2 (2-5 mol%).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed THF (or Dioxane) followed by the aqueous

    
      solution.
    
    • Note: A biphasic system (Organic/Water) is crucial for solubilizing the inorganic base without degrading the isoxazole.

  • React: Heat the mixture to 60–80 °C for 2–12 hours.

    • Monitor: Check LCMS for consumption of the bromide. If the reaction stalls, add 1 mol% additional catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Why XPhos Pd G2? The "G2" precatalyst generates the active monoligated


 species immediately upon activation by the base, bypassing the induction period and reducing the window for amine poisoning.
Protocol B: Protected Coupling (Boc-Strategy)

Best For: Low-solubility substrates, electron-deficient boronic acids, or when Protocol A yields <30%.

Reagents & Stoichiometry
ComponentEquiv.RoleSpecific Recommendation
Halide 1.0SubstrateN-Boc-3-bromo-4-methylisoxazol-5-amine
Boronic Acid 1.5NucleophileAryl Boronic Acid
Catalyst 0.05Pd Source

Base 3.0Activator

(2M aq.)
Solvent [0.1 M]MediumDME /

(4:1)
Step-by-Step Methodology
  • Protection (Pre-step): Treat 3-bromo-4-methylisoxazol-5-amine with

    
     (1.1 equiv) and DMAP (0.1 equiv) in DCM to generate the mono-Boc protected intermediate.
    
  • Coupling: Combine the N-Boc Halide , Boronic Acid , and

    
      in a microwave vial.
    
  • Solvent: Add DME and

    
      solution.
    
  • React: Heat at 90 °C (thermal) or 100 °C (microwave) for 1 hour.

  • Deprotection: After workup, treat the crude material with TFA/DCM (1:4) at RT for 1 hour to remove the Boc group and yield the final product.

Troubleshooting & Optimization Guide

Use this decision tree to diagnose low yields.

Troubleshooting Start Problem: Low Yield CheckSM Is Starting Material Consumed? Start->CheckSM Stalled Reaction Stalled (Poisoning) CheckSM->Stalled No Decomp Decomposition (Ring Opening) CheckSM->Decomp Yes (Complex Mix) Debor Protodeboronation of Boronic Acid CheckSM->Debor Yes (Ar-H formed) Sol1 Switch to Protocol A (XPhos/SPhos) Stalled->Sol1 Sol2 Lower Temp (60°C) Use K3PO4 instead of Carbonate Decomp->Sol2 Sol3 Use Boronic Ester (Pin) or MIDA Boronate Debor->Sol3

Critical Parameters
  • Base Sensitivity: Avoid hydroxide bases (

    
    , 
    
    
    
    ). The isoxazole ring is prone to hydrolysis at high pH.
    
    
    buffers around pH 11-12, which is the "sweet spot."
  • Boronate Stability: If the aryl boronic acid is electron-poor (e.g., 2-fluoro-4-pyridyl), it may undergo protodeboronation faster than coupling. Solution: Switch to the corresponding Pinacol ester or MIDA boronate.

  • Solvent Degassing: Oxygen is detrimental to XPhos. Ensure rigorous sparging of solvents with Nitrogen.[1]

References

  • General Suzuki Coupling of Heterocycles with Free Amines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Heteroaryl Halides Bearing Free Amino Groups"
    • Source: Journal of the American Chemical Society
    • URL:[Link] (Foundational concept for free amine tolerance).

  • Buchwald Precatalysts (XPhos Pd G2)

    • Title: "Formation of the Active Species in Pd-Catalyzed Cross-Coupling Reactions using XPhos-Pd-G2"
    • Source: Chemical Science[2]

    • URL:[Link]

  • Isoxazole Ring Stability & MIDA Boronates

    • Title: "Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boron
    • Source: The Journal of Organic Chemistry
    • URL:[Link]

  • Catalyst Poisoning Mechanisms

    • Title: "Poisoning and deactivation of palladium c
    • Source: Applied C
    • URL:[Link]

Sources

Strategic Derivatization of 4-Methylisoxazol-5-amine: A Guide to High-Throughput Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The 4-methylisoxazol-5-amine scaffold represents a privileged yet challenging motif in medicinal chemistry. Unlike standard alkyl amines or electron-rich anilines, the 5-amino group on the isoxazole ring is significantly deactivated due to the electron-withdrawing nature of the heterocycle (acting as a vinylogous amide).

For library synthesis, this reduced nucleophilicity presents a "reactivity wall" that often leads to failed couplings using standard peptide synthesis protocols (e.g., EDC/NHS). However, the 4-methyl substitution provides a critical advantage: it blocks the C4 position, preventing electrophilic aromatic substitution side-reactions that plague unsubstituted isoxazoles, thereby ensuring cleaner reaction profiles during derivatization.

Reactivity Landscape

The following decision tree outlines the strategic approach for derivatizing this scaffold based on the desired pharmacophore.

Reactivity_Landscape Start This compound Challenge Challenge: Low Nucleophilicity Start->Challenge Acylation Amide Formation Challenge->Acylation Pathway 1 Sulfonylation Sulfonamide Formation Challenge->Sulfonylation Pathway 2 Pd_Coupling N-Arylation (Buchwald) Challenge->Pd_Coupling Pathway 3 Urea Urea Formation Challenge->Urea Pathway 4 AcidCl Method A: Acid Chlorides (High Success) Acylation->AcidCl CouplingAgents Method B: HATU/HOAt (Requires Heat) Acylation->CouplingAgents SulfCl Sulfonyl Chlorides + Pyridine/DMAP Sulfonylation->SulfCl Pd_Cat Pd2(dba)3 + XantPhos Cs2CO3 Pd_Coupling->Pd_Cat Isocyanates Isocyanates (Cleanest) Urea->Isocyanates

Figure 1: Strategic decision tree for this compound derivatization, highlighting the necessity for activated electrophiles due to low amine nucleophilicity.

Critical Experimental Protocols

Protocol A: High-Efficiency Acylation (Amide Formation)

Due to the poor nucleophilicity of the 5-amine (pKa conjugate acid < 2.0), standard carbodiimide couplings (EDC/HOBt) frequently stall. We recommend Acid Chlorides or HATU with controlled heating.

Method A1: Acid Chloride Activation (Preferred for Libraries)

Reagents: Acid Chloride (R-COCl), Pyridine (solvent/base), DMAP (catalyst).

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous Pyridine (0.2 M concentration).

  • Activation: Add DMAP (0.1 equiv) to the solution.

  • Addition: Cool to 0°C. Add the Acid Chloride (1.2 equiv) dropwise.

    • Note: The 4-methyl group prevents C4-acylation, a common side reaction in 3-methyl isomers.

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

    • QC Check: Monitor by LCMS. If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), saturated NaHCO3, and brine.

Method A2: HATU Coupling (For Carboxylic Acids)

Reagents: Carboxylic Acid (R-COOH), HATU, DIPEA, DMF.

  • Pre-activation: Mix Carboxylic Acid (1.2 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) in anhydrous DMF. Stir for 15 minutes at RT to form the active ester.

  • Coupling: Add this compound (1.0 equiv).

  • Thermal Boost: Heat the reaction to 60°C for 12 hours.

    • Critical Insight: Room temperature coupling often yields <30% conversion due to the amine's electronic deactivation [1].

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Coupling 5-aminoisoxazoles with aryl halides is non-trivial because the amine can coordinate to Palladium, poisoning the catalyst, and the isoxazole ring can open under strong basic conditions.

Reagents: Aryl Bromide/Iodide, Pd2(dba)3, XantPhos (or BrettPhos), Cs2CO3, 1,4-Dioxane.

ComponentEquivalentsRole
Substrate 1.0This compound
Aryl Halide 1.1Electrophile
Catalyst 0.05 (5 mol%)Pd2(dba)3 (Source of Pd0)
Ligand 0.10 (10 mol%)XantPhos (Preferred for amides/poor nucleophiles)
Base 2.0Cs2CO3 (Milder than NaOtBu, prevents ring opening)
Solvent 0.1 MAnhydrous 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Atmosphere: Flame-dry the reaction vial and purge with Argon.

  • Solids: Weigh Pd2(dba)3, XantPhos, Cs2CO3, and the amine into the vial.

  • Liquids: Add Aryl Halide (if liquid) and degassed Dioxane.

  • Reaction: Seal and heat to 90–100°C for 16 hours.

  • Purification: Filter through a Celite pad to remove Palladium black before HPLC purification.

Protocol C: Sulfonylation

Sulfonamides of isoxazoles are biologically significant (e.g., Sulfisoxazole).

  • Solvent System: Use Pyridine or DCM/Pyridine (1:1).

  • Addition: Add Sulfonyl Chloride (1.2 equiv) to the amine (1.0 equiv) at 0°C.

  • Catalysis: Add DMAP (0.1 equiv).

  • Temperature: Heat to 40–50°C .

    • Why? The reduced nucleophilicity requires thermal energy to overcome the activation barrier, unlike standard anilines which react at RT.

  • Scavenging (Library Mode): Add polymer-supported Trisamine resin to scavenge excess sulfonyl chloride before filtration.

Library Synthesis Workflow (Parallel Synthesis)

For generating libraries of 50–100 compounds, a solid-supported scavenging approach is superior to aqueous workup.

Library_Workflow Start Array this compound (96-well block) Reagent_Add Add Electrophiles (R-COCl / R-SO2Cl) + Base (Pyridine) Start->Reagent_Add Incubate Incubate 16h @ 50°C Reagent_Add->Incubate Scavenge Add PS-Trisamine Resin (Removes excess Electrophile) Incubate->Scavenge Filter Filter & Evaporate Scavenge->Filter QC QC: LCMS / 1H NMR Filter->QC

Figure 2: Parallel synthesis workflow utilizing resin-based scavenging for rapid purification.

Quality Control Specifications
  • 1H NMR Diagnostic: Look for the disappearance of the broad NH2 singlet (typically δ 6.0–7.5 ppm) and the downfield shift of the C4-Methyl group due to the adjacent electron-withdrawing amide/sulfonamide.

  • Stability Warning: Avoid strong aqueous acids (pH < 1) during workup, as 5-aminoisoxazoles can hydrolyze to α-cyano ketones under vigorous acidic conditions [2].

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[1][2][3][4] Current Opinion in Drug Discovery & Development.

  • Pinho e Melo, T. M. (2005).[5][6] Recent advances on the synthesis and transformations of isoxazoles. Current Organic Chemistry, 9(10), 925-958.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Leflunomide Synthesis Context:Merck Index, 14th Ed.

Sources

Application Note: Quantitative Analysis of 4-Methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide for the quantification of 4-Methylisoxazol-5-amine (CAS: 35143-75-0). This compound, a structural isomer of the common sulfonamide building block (3-amino-5-methylisoxazole), presents unique separation challenges due to its polarity and potential for tautomerism.

The protocols below are designed for high-reliability environments (GLP/GMP) and address both bulk purity analysis (HPLC-UV) and trace impurity quantification (LC-MS/MS).

Executive Summary & Scientific Rationale

This compound is a critical heterocyclic intermediate. Unlike its regioisomer (3-amino-5-methylisoxazole), the 5-amino-4-methyl variant possesses distinct electronic properties due to the hyperconjugative effect of the C4-methyl group adjacent to the amine.

Analytical Challenges:

  • Isomeric Resolution: It must be chromatographically resolved from 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole.

  • Retention: As a small, polar heterocycle, it exhibits poor retention on standard C18 phases, often eluting in the void volume.

  • Detection: It lacks a strong chromophore above 250 nm, necessitating low-UV detection or Mass Spectrometry.

Strategy:

  • For Purity (QC): A high-aqueous stable C18 or Polar-Embedded column is used with a buffered mobile phase to ensure retention and peak shape.

  • For Trace (Impurity): A HILIC-MS/MS method provides superior sensitivity and retention, avoiding the ion-suppression zone of the void volume.

Physicochemical Profile & Method Implications[1][2][3][4][5][6][7]

PropertyValueAnalytical Implication
Structure

The C4-Methyl group sterically hinders the amine less than a C3-substituent, potentially affecting pKa.[1]
pKa (Predicted) ~2.0 - 2.5 (Conjugate Acid)The compound is a very weak base. At pH < 2, it is protonated (

). At pH > 4, it is neutral (

).
LogP ~ -0.74 to 0.1Highly polar. Reverse Phase (RP) retention requires high aqueous content or ion-pairing.
UV Max ~210 - 230 nmDetection must be performed at low wavelengths (220 nm recommended).
Solubility Soluble in MeOH, DMSO, WaterDiluents should match the initial mobile phase conditions to prevent peak distortion.

Protocol A: HPLC-UV for Purity & Assay (Routine QC)

Objective: Quantify this compound in bulk API or reaction mixtures with a limit of quantitation (LOQ) of ~0.05% w/w.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenomenex Luna Omega Polar C18 or Waters XSelect HSS T3 (4.6 x 150 mm, 3 µm).

    • Rationale: Standard C18 columns suffer from "phase collapse" in 100% aqueous conditions. HSS T3 or Polar C18 phases are designed to retain polar analytes in high-aqueous mobile phases.

  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer, pH 6.5.

    • Rationale: Operating at pH 6.5 keeps the analyte in its neutral form, maximizing hydrophobic interaction with the stationary phase.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 220 nm (Reference: 360 nm).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0982Isocratic hold for retention
3.0982End of loading
12.06040Linear gradient
15.01090Wash
17.0982Re-equilibration
22.0982End of Run
Sample Preparation
  • Stock Solution: Dissolve 10.0 mg of standard in 10 mL of Water:ACN (90:10) .

  • Test Solution: Dilute Stock to 0.5 mg/mL using Mobile Phase A.

  • System Suitability:

    • Tailing Factor: < 1.5

    • %RSD (n=5): < 2.0%

    • Resolution (if isomers present): > 2.0 between 4-methyl and 3-methyl isomers.

Protocol B: LC-MS/MS for Trace Quantification

Objective: Quantify trace levels (ppm range) of this compound in complex matrices or as a genotoxic impurity.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]⁺ = 99.1 m/z.

  • Transitions:

    • Quantifier: 99.1 → 58.1 (Ring cleavage/Loss of C₂H₃N).

    • Qualifier: 99.1 → 42.1 (Loss of CNO fragment).

    • Note: The fragmentation pattern is specific to the isoxazole ring stability.

Chromatographic Conditions (HILIC Mode)
  • Column: Waters BEH Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 1.7 µm).

    • Rationale: HILIC provides superior retention for small polar amines compared to Reverse Phase, eluting them in high-organic content which enhances ESI sensitivity (desolvation efficiency).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Program (HILIC)
Time (min)% Mobile Phase B (Organic)Comment
0.095High organic start
1.095Hold
6.070Gradient elution
7.050Wash
7.195Re-equilibration
10.095Ready

Visual Workflows & Decision Logic

Diagram 1: Method Selection Decision Tree

This logic gate ensures the correct analytical approach is selected based on the sample concentration and matrix.

MethodSelection cluster_legend Legend Start Start: Sample Analysis ConcCheck Target Concentration? Start->ConcCheck HighConc High Conc. (>0.1%) (Purity/Assay) ConcCheck->HighConc Major Component LowConc Trace Level (<0.1%) (Impurity/Residue) ConcCheck->LowConc Minor Component HPLC_UV Method A: HPLC-UV (Polar C18, pH 6.5) HighConc->HPLC_UV MatrixCheck Complex Matrix? (Plasma/Formulation) LowConc->MatrixCheck MatrixCheck->HPLC_UV No (Clean Solvent) LC_MS Method B: HILIC-MS/MS (BEH Amide, ESI+) MatrixCheck->LC_MS Yes (Interference Risk) Decision Decision Point Method Selected Protocol

Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements.

Diagram 2: Sample Preparation & Extraction Workflow

Standardized extraction protocol to maximize recovery of the polar amine.

SamplePrep RawSample Raw Sample (Solid/Liquid) Weigh Accurate Weighing (10-50 mg) RawSample->Weigh Solvent Add Solvent: 90:10 Water:ACN Weigh->Solvent Sonicate Sonication (15 min, <30°C) Solvent->Sonicate Filter Filter (0.2 µm PVDF) Solvent->Filter Avoid Nylon (Adsorption Risk) Centrifuge Centrifuge (10,000 rpm, 5 min) Sonicate->Centrifuge Centrifuge->Filter Vial Transfer to HPLC Vial Filter->Vial

Caption: Extraction workflow emphasizing aqueous-organic solvent choice to match analyte polarity.

References

  • PubChem Compound Summary. this compound (CID 12300062). National Center for Biotechnology Information. [Link]

  • Google Patents.

Sources

Application Note: The Strategic Use of 4-Methylisoxazol-5-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

This document provides a detailed guide on the application of 4-Methylisoxazol-5-amine, a key heterocyclic fragment, within the framework of Fragment-Based Drug Discovery (FBDD). It outlines the strategic rationale for its inclusion in fragment libraries and provides detailed protocols for its screening and elaboration.

Part 1: The Philosophy of FBDD and the Role of Privileged Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds (typically < 300 Da), or "fragments," that bind to a biological target with low affinity (micromolar to millimolar range).[2] These initial weak interactions are then optimized into high-affinity leads through structure-guided chemical elaboration. This approach offers a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties compared to HTS hits.[3]

Within this paradigm, the selection of fragments is paramount. Certain chemical motifs, often referred to as "privileged scaffolds," are repeatedly found in successful drug molecules. The isoxazole ring is one such scaffold, valued for its metabolic stability, ability to engage in a variety of non-covalent interactions, and synthetic tractability.[4][5][6] Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them attractive starting points for drug discovery programs.[4][7][8][9]

Introducing this compound: A Versatile FBDD Building Block

This compound is a prime example of an isoxazole-based fragment. Its structure is simple yet rich in features relevant to FBDD. The isoxazole ring itself provides a rigid core with a defined geometry. The primary amine at the 5-position acts as a potent hydrogen bond donor, while the ring nitrogen and oxygen atoms can act as hydrogen bond acceptors. The methyl group at the 4-position provides a non-polar feature and a potential vector for synthetic elaboration.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization FragLib Fragment Library (incl. This compound) Screening Biophysical Screening (NMR, SPR, X-ray) FragLib->Screening Hits Identified Hits (Weak Binders) Screening->Hits SBDD Structure-Based Design (Crystallography) Hits->SBDD Structural Info Elaboration Fragment Elaboration (Growing, Linking) SBDD->Elaboration Lead Potent Lead Compound (nM Affinity) Elaboration->Lead

Part 2: Physicochemical Profile of this compound

A fragment's utility is defined by its physicochemical properties. Adherence to the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) is a common guideline for ensuring fragments have good solubility and ligand efficiency. This compound fits comfortably within these parameters.

PropertyValueSignificance in FBDD
Molecular Weight 98.11 g/mol Low complexity allows for efficient exploration of binding pockets and provides ample room for synthetic elaboration.
cLogP (calculated) ~0.5 - 1.0Ensures adequate aqueous solubility, which is critical for biophysical screening assays.
Hydrogen Bond Donors 1 (from -NH₂)Provides a key interaction point to anchor the fragment to the target protein.
Hydrogen Bond Acceptors 2 (ring N and O)Offers additional opportunities for forming stabilizing hydrogen bonds.
Rotatable Bonds 0The rigid core reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Scaffold IsoxazoleA stable, 5-membered aromatic heterocycle known for its favorable pharmacological properties.[6][8]

Part 3: Core FBDD Application Protocols

The identification and validation of a fragment hit requires sensitive biophysical techniques capable of detecting weak binding events.[10] Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are the cornerstone methods in FBDD.[10][11]

Protocol 1: Hit Identification using Protein-Observed NMR Spectroscopy

NMR is a powerful tool for identifying fragment binding by monitoring chemical shift perturbations (CSPs) in the target protein's spectrum upon addition of a ligand.[11] The 2D ¹H-¹⁵N HSQC experiment is the workhorse for this application.

Rationale: This protein-observed method provides direct evidence of binding to the target and can simultaneously map the binding site, all without requiring a functional assay.[11]

Step-by-Step Methodology:

  • Protein Preparation:

    • Express and purify the target protein with uniform ¹⁵N-labeling. A typical final buffer for NMR is 20 mM sodium phosphate, pH 7.2, 150 mM NaCl, and 1 mM DTT.[12]

    • Concentrate the protein to a final concentration of 50-100 µM.

    • Acquire a high-quality reference ¹H-¹⁵N HSQC spectrum of the protein alone. The dispersion of peaks is an indicator of proper protein folding.[13]

  • Fragment Library & Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM in d₆-DMSO).

    • Create a cocktail of 5-10 fragments (including this compound) for initial screening to increase throughput. Ensure no spectral overlap between fragments in a 1D ¹H NMR spectrum.

    • Add the fragment cocktail to the ¹⁵N-labeled protein sample to a final concentration of 200-500 µM per fragment. The final DMSO concentration should be kept below 5% to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a ¹H-¹⁵N HSQC spectrum for each protein-fragment cocktail.

    • Ensure the spectrometer is well-shimmed and the temperature is stable (typically 298K).[12]

  • Data Analysis & Hit Deconvolution:

    • Overlay the reference spectrum with each cocktail spectrum.

    • Identify significant chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum. These CSPs indicate that a fragment in the cocktail is binding to the protein in the vicinity of those residues.

    • If a cocktail shows hits, screen each fragment from that cocktail individually to identify the specific binder (deconvolution).

    • The magnitude of the CSP can be used to estimate the dissociation constant (Kᴅ) of the fragment-protein interaction.

NMR_Screening Protein 15N-Labeled Protein (50-100 µM) NMR Acquire 2D HSQC Spectrum Protein->NMR Fragment This compound (500 µM) Fragment->NMR Analysis Analyze Chemical Shift Perturbations NMR->Analysis Hit Hit Identified Analysis->Hit

Protocol 2: Orthogonal Validation and Kinetic Characterization by SPR

SPR is an essential orthogonal method to validate hits from the primary screen and to provide detailed kinetic information (association and dissociation rates).[14]

Rationale: SPR offers several advantages, including low protein consumption, rapid assay development, and the ability to determine both affinity (Kᴅ) and kinetics (kₐ, kₑ).[14] This kinetic information is crucial for prioritizing fragments, as fragments with slower dissociation rates can be more promising starting points.

Step-by-Step Methodology:

  • Sensor Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target protein to the surface via covalent coupling. Aim for a high immobilization level to maximize the signal for small fragment binding.[15]

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization to allow for reference subtraction.

  • Fragment Preparation and Binding Assay:

    • Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% P20 surfactant and a matched percentage of DMSO).[15] A typical concentration range for fragments is 10 µM to 1 mM.

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.

    • Record the binding response (measured in Resonance Units, RU) over time. Each cycle should consist of an association phase (fragment injection) and a dissociation phase (running buffer injection).

    • A regeneration step (e.g., a short pulse of high salt or low pH buffer) may be required between cycles to remove any bound fragment.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 kinetic model) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᴅ = kₑ/kₐ).

Protocol 3: Structural Elucidation of Fragment Binding by X-ray Crystallography

The ultimate validation for a fragment hit is the determination of its three-dimensional structure in complex with the target protein. This provides invaluable information for structure-based drug design.[3]

Rationale: A high-resolution crystal structure reveals the precise binding mode, orientation, and key interactions of the fragment. This structural blueprint is the foundation for rational, efficient hit-to-lead optimization.

Step-by-Step Methodology:

  • Protein Crystallization:

    • Obtain high-purity, concentrated protein.

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to find conditions that yield well-ordered crystals. This is often done using hanging drop or sitting drop vapor diffusion methods.[16]

  • Fragment Soaking or Co-crystallization:

    • Soaking (most common for fragments): Transfer existing protein crystals into a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period (minutes to hours). This allows the fragment to diffuse into the crystal and bind to the protein.

    • Co-crystallization: Add this compound directly to the protein solution before setting up crystallization trials. This can sometimes yield better results if fragment binding induces a conformational change.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal (by briefly soaking in a solution containing a cryoprotectant like glycerol or ethylene glycol) and flash-cool it in liquid nitrogen.

    • Mount the crystal on a goniometer in an X-ray beamline (at a synchrotron source).

    • Collect a full diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using molecular replacement, using a known structure of the protein as a search model.

    • Carefully examine the resulting electron density maps. A clear, unambiguous region of electron density corresponding to the shape of this compound in the protein's binding site confirms its binding.

    • Build the fragment into the density and refine the model to achieve the best possible fit with the experimental data.

Part 4: From Hit to Lead: Elaboration of this compound

Once the binding mode of this compound is confirmed, the next stage is to "grow" the fragment into a more potent, lead-like molecule.[3] The crystal structure provides the map for this process.

Strategy: The goal is to add chemical functionality that can form additional favorable interactions with the protein, thereby increasing binding affinity. The structure of this compound offers two primary vectors for growth:

  • The 5-amino group: This can be acylated or used in reductive amination to extend into nearby pockets.

  • The 4-methyl group: While less reactive, it can be functionalized or replaced with other groups that can occupy adjacent hydrophobic regions.

Fragment_Growing

For example, if the crystal structure shows a nearby hydrophobic pocket that is unoccupied, a synthetic chemist might append a phenyl group via an amide linkage to the 5-amino group. Conversely, if a hydrogen bond acceptor on the protein is within reach, a different functional group could be added to form that specific interaction. This iterative, structure-guided process is the hallmark of successful FBDD.

References

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). National Institutes of Health. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. [Link]

  • Fragment-based drug discovery: opportunities for organic synthesis. (2021). National Institutes of Health. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (2022). National Institutes of Health. [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016). Royal Society of Chemistry. [Link]

  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2017). PubMed. [Link]

  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (n.d.). National Institutes of Health. [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2010). National Institutes of Health. [Link]

  • 5-Methylisoxazole-4-carboxylic acid. (2007). ResearchGate. [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. (n.d.). Frontiers. [Link]

  • Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.).
  • Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. (2019). ResearchGate. [Link]

  • The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. (1995). PubMed. [Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023). MDPI. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (2016). National Institutes of Health. [Link]

  • Guidelines - Molecular interactions. (n.d.). Utrecht University. [Link]

  • Protein Crystallization for X-ray Crystallography. (2011). National Institutes of Health. [Link]

  • Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. (2022). PubMed Central. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (2022). ResearchGate. [Link]

  • NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups. (2003). ResearchGate. [Link]

  • X-ray crystallography experimental details. (n.d.). ResearchGate. [Link]

  • Fragment-based discovery of bromodomain inhibitors part 2: optimization of phenylisoxazole sulfonamides. (2012). PubMed. [Link]

  • Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. (2013). YouTube. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2023). National Institutes of Health. [Link]

  • Mapping protein binding sites by photoreactive fragment pharmacophores. (n.d.). National Institutes of Health. [Link]

  • Microcrystal preparation for serial femtosecond X-ray crystallography of bacterial copper amine oxidase. (n.d.). National Institutes of Health. [Link]

  • Muscimol. (n.d.). Wikipedia. [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed. [Link]

  • Design, synthesis, and structure-activity relationship of PD-1/PD-L1 inhibitors with a benzo[d]isoxazole scaffold. (2021). PubMed. [Link]

Sources

Application Note: Functionalizing 4-Methylisoxazol-5-amine for Click Chemistry Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylisoxazol-5-amine (CAS: 14678-02-5) is a critical heterocyclic pharmacophore found in approved therapeutics such as Leflunomide (anti-rheumatic) and Valdecoxib (COX-2 inhibitor).[1] While the isoxazole ring itself is often synthesized via [3+2] cycloaddition (a "click" process), the exocyclic primary amine at position 5 presents a unique challenge and opportunity for late-stage functionalization.[1]

Direct participation of this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is not possible without derivatization.[1] Furthermore, direct conversion to an azide via diazotization generates unstable isoxazole-diazonium intermediates, posing safety risks.[1]

This guide details the "Linker-First" strategy , a validated workflow to convert this compound into a "Click-Ready" scaffold. We provide protocols for installing alkyne or azide handles via high-efficiency amide couplings, followed by standard CuAAC and SuFEx (Sulfur-Fluoride Exchange) methodologies.[1]

Chemical Profile & Reactivity[1][2][3][4][5][6]

PropertyData
Compound Name This compound
CAS Number 14678-02-5
Molecular Weight 98.10 g/mol
Structure 5-membered heterocyclic ring (isoxazole) with a methyl group at C4 and amine at C5.[1][2][3][4]
Reactivity Nucleophilic primary amine (

).[1] Reduced nucleophilicity compared to alkyl amines due to electron-withdrawing nature of the isoxazole ring.[1]
Solubility Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.[1]
Storage 2-8°C, inert atmosphere (hygroscopic).
Mechanism of Action: The "Linker-First" Approach

Because the isoxazole amine is not an azide or alkyne, it serves as the Cargo . To participate in click chemistry, it must first be functionalized with a "Handle."

G Amine This compound (Nucleophile) Intermediate Click-Ready Scaffold (Alkyne or Azide) Amine->Intermediate Amide Coupling (Protocol A/B) Linker Bifunctional Linker (Activated Ester + Handle) Linker->Intermediate Product Final Conjugate (Triazole-Linked) Intermediate->Product CuAAC Reaction (Protocol C) ClickPartner Click Partner (Azide or Alkyne) ClickPartner->Product

Figure 1: The "Linker-First" workflow transforms the amine into a click-ready species via amide coupling, avoiding unstable diazonium intermediates.

Experimental Protocols

Protocol A: Installing an Alkyne Handle (Amidation)

Objective: To attach a terminal alkyne to the isoxazole amine, enabling subsequent reaction with azides. Reagents: 4-Pentynoic acid, HATU, DIPEA, DMF.[1]

Rationale: We use 4-pentynoic acid over propargyl bromide.[1] Direct alkylation with propargyl bromide often leads to over-alkylation (tertiary amines) and mixtures.[1] Amide coupling is self-limiting and cleaner.[1]

  • Preparation: Dissolve 4-pentynoic acid (1.1 equiv, 1.1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.

  • Activation: Add HATU (1.1 equiv, 1.1 mmol) and DIPEA (2.0 equiv, 2.0 mmol). Stir at Room Temperature (RT) for 10 minutes to form the activated ester.

  • Coupling: Add This compound (1.0 equiv, 1.0 mmol) to the mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1][5] The isoxazole amine spot should disappear.

  • Workup: Dilute with EtOAc (50 mL). Wash with saturated

    
     (2x), water (1x), and brine (1x).[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Silica gel, 0-40% EtOAc in Hexanes).
    
    • Yield Expectation: 75–85%.[1]

    • Product:

      
      -(4-methylisoxazol-5-yl)pent-4-ynamide.[1]
      
Protocol B: Installing an Azide Handle (Amidation)

Objective: To attach an azide group safely, avoiding direct diazotization. Reagents: 2-Azidoacetic acid (or commercially available NHS-azide linkers), EDC[1]·HCl, HOBt.

Safety Note: Direct diazotization of 5-aminoisoxazoles yields unstable diazonium salts that can decompose explosively or undergo ring-opening.[1] This amide route is the authoritative safety standard .

  • Preparation: Dissolve 2-azidoacetic acid (1.2 equiv) in anhydrous DCM/DMF (4:1 ratio).

  • Activation: Add EDC·HCl (1.5 equiv) and HOBt (1.2 equiv).[1] Stir at

    
     for 30 minutes.
    
  • Coupling: Add This compound (1.0 equiv) and DIPEA (2.5 equiv). Allow to warm to RT.

  • Reaction: Stir overnight (12–18 h).

  • Workup: Standard aqueous extraction (as in Protocol A). Avoid heating the crude azide product above

    
     during rotary evaporation.[1]
    
Protocol C: The "Click" Reaction (CuAAC)

Objective: Reacting the Alkyne-functionalized isoxazole (from Protocol A) with a target Azide.[1]

  • Setup: In a small vial, dissolve the Alkyne-Isoxazole (1.0 equiv) and the target Azide (1.0 equiv) in

    
     (1:1, 2 mL).
    
  • Catalyst Prep: Premix

    
     (0.1 equiv) and THPTA ligand  (0.5 equiv) in water.[1] Add this complex to the reaction vial.
    
  • Reduction: Add Sodium Ascorbate (0.5 equiv, freshly prepared 1M aqueous solution). The solution should turn light yellow/orange.

  • Incubation: Stir at RT for 2–4 hours.

  • Quench: Dilute with water, extract with EtOAc. The triazole product is usually stable and can be purified via HPLC or column chromatography.

Advanced Application: SuFEx (Sulfur-Fluoride Exchange)[1]

SuFEx is a next-generation click chemistry tailored for sulfonamide formation.[1] this compound is an ideal nucleophile for this reaction, mimicking the synthesis of Sulfamethoxazole .[1]

SuFEx Isox This compound Sulfonamide Sulfonamide Product (Stable Linkage) Isox->Sulfonamide Nucleophilic Attack SuFEx_Reagent Aryl Sulfonyl Fluoride (R-SO2-F) SuFEx_Reagent->Sulfonamide Base Base (DBU or BEMP) Base->Sulfonamide Catalyst

Figure 2: SuFEx pathway.[1] The amine displaces fluoride from the sulfonyl center, creating a robust sulfonamide bond.

SuFEx Protocol:

  • Mix: Combine this compound (1.0 equiv) and the Sulfonyl Fluoride partner (1.1 equiv) in Acetonitrile.

  • Catalyst: Add DBU (1.2 equiv).

  • Conditions: Stir at RT for 1–2 hours. The reaction is typically very fast.

  • Purification: Concentrate and purify via silica gel. SuFEx products are highly stable against hydrolysis.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield (Amide Coupling) Low nucleophilicity of isoxazole amine.[1]Use stronger coupling agents (HATU over EDC).[1] Increase temperature to

if stable. Use acid chlorides instead of acids if possible.
Ring Opening Harsh basic conditions (e.g., NaOH, heating).Isoxazoles are base-sensitive.[1] Stick to non-nucleophilic organic bases (DIPEA, TEA) and avoid strong aqueous bases at high heat.
No Reaction (CuAAC) Catalyst oxidation (

).[1]
Ensure fresh Sodium Ascorbate is used.[1] Degas solvents with Nitrogen/Argon before mixing.[1]
Precipitation Poor solubility of isoxazole.Add small amounts of DMSO (up to 10%) to the aqueous/organic click mixture.

References

  • Isoxazole Pharmacology: Pinter, T., et al. "Isoxazoles in Medicinal Chemistry: Synthesis and Biological Activity." European Journal of Medicinal Chemistry, 2020.

  • Click Chemistry Fundamentals: Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001. [1]

  • SuFEx Methodology: Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1] Angewandte Chemie, 2014. [1]

  • Leflunomide Synthesis (Amide Coupling Context): "Synthesis of Leflunomide and its metabolite." Journal of Heterocyclic Chemistry. (General reference for isoxazole amide coupling stability).

  • Diazonium Instability: Zhu, W., et al. "Stability and Reactivity of Heterocyclic Diazonium Salts." Organic Process Research & Development. (Cautionary reference).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Methylisoxazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Yield Improvement & Impurity Profiling Target Molecule: 4-Methylisoxazol-5-amine (CAS: 14678-02-5) Assigned Specialist: Senior Application Scientist

Executive Summary & Core Chemistry

The Challenge: The synthesis of this compound is notoriously sensitive to pH and water content. The industry-standard route involves the


-formylation of propionitrile followed by cyclization with hydroxylamine.

The Trap: Users often confuse this protocol with that of its isomer, 3-amino-5-methylisoxazole. The 5-amino-4-methyl variant requires the formation of an unstable enolate intermediate (2-formylpropionitrile sodium salt) which is prone to polymerization and hydrolysis.

Standard Reaction Pathway:

  • C-Acylation: Propionitrile + Ethyl Formate + Base

    
     Sodium 2-formylpropionitrile (Enolate).
    
  • Cyclization: Enolate + Hydroxylamine Hydrochloride

    
     this compound.
    

Troubleshooting Guide (Q&A)

Module A: Reaction Setup & Reagent Quality

Q: I am observing low conversion (<40%) despite using excess hydroxylamine. What is the cause? A: The issue is likely in the C-acylation step , not the cyclization. The formation of the sodium enolate of 2-formylpropionitrile is reversible and moisture-sensitive.

  • Diagnosis: If your reaction mixture turned cloudy or gummy before adding hydroxylamine, your base (Sodium Ethoxide/Methoxide) may have been partially hydrolyzed by wet solvent.

  • Solution: Use freshly prepared NaOEt or commercial grades with <0.5% water content. Ensure propionitrile is distilled over

    
     if the bottle has been open for >1 month.
    

Q: My reaction mixture solidifies into an unworkable mass during the base addition. Is this normal? A: Yes, the sodium salt of the enolate precipitates. However, if it becomes a "brick," your solvent volume is too low.

  • Fix: Maintain a solvent ratio of at least 5-7 mL of Ethanol/Methanol per gram of propionitrile. Mechanical stirring (overhead stirrer) is mandatory for scales >10g; magnetic stir bars will seize, leading to local overheating and charring.

Module B: Impurity Profiling & Regioselectivity

Q: I see a major impurity at R_f 0.4 (approx). NMR suggests an amide. Where did it come from? A: This is 2-methyl-3-oxopropanamide (or the formyl equivalent), resulting from the hydrolysis of the nitrile group.

  • Mechanism: If the pH drops below 4.0 during the hydroxylamine addition, the nitrile group activates towards water attack rather than cyclization.

  • Corrective Action: Buffer the hydroxylamine hydrochloride. Do not add free

    
     directly to the enolate. Premix 
    
    
    
    with an equimolar amount of NaOH or NaOAc in water/methanol before addition to keep the pH neutral to slightly basic (pH 7-8).

Q: Can I get the wrong isomer (3-amino-4-methyl)? A: It is chemically unlikely via this specific route (Formyl + Nitrile). The 3-amino isomer typically arises from the reaction of


-keto esters with hydroxylamine under different conditions. However, you can form 4-methylisoxazole  (des-amino) if the nitrile is lost or if decarboxylation occurs in related ester pathways. Ensure your starting material is strictly propionitrile, not ethyl propionate.
Module C: Workup & Isolation

Q: My aqueous layer is UV-active, but extraction with Dichloromethane (DCM) yields very little product. A: this compound is a small, polar heterocycle with significant water solubility. DCM is often too non-polar.

  • Protocol Shift:

    • Saturate the aqueous phase with NaCl (Salting out).

    • Use Ethyl Acetate:Isopropanol (9:1) or THF:Ethyl Acetate (1:1) for extraction.

    • Perform at least 4-5 extractions. Continuous liquid-liquid extraction is recommended for scales >50g.

Visualizing the Mechanism

The following diagram illustrates the critical pathway and the failure points (in red) where yield is lost.

G Start Propionitrile + Ethyl Formate Enolate Intermediate A: Sodium 2-formylpropionitrile Start->Enolate C-Acylation (Exothermic) Base NaOEt / EtOH (Anhydrous) Base->Enolate Hydrolysis FAILURE MODE: Nitrile Hydrolysis (Acidic pH) Enolate->Hydrolysis pH < 4 Oxime Intermediate B: Oxime Formation Enolate->Oxime Nucleophilic Attack (Aldehyde C) Amide Side Product: Amide Impurity Hydrolysis->Amide NH2OH Hydroxylamine (Buffered pH 7-8) NH2OH->Oxime Cyclization Ring Closure (Dehydration) Oxime->Cyclization Intramolecular Attack on Nitrile Product Product: This compound Cyclization->Product Tautomerization

Figure 1: Reaction pathway for the synthesis of this compound, highlighting the critical divergence point where acidic conditions lead to amide impurities.

Optimized Experimental Protocol

Standardized for 100 mmol scale.

Reagents
ReagentEquiv.AmountNotes
Propionitrile1.05.51 gDried over molecular sieves
Ethyl Formate1.28.89 gFreshly distilled
Sodium Ethoxide1.28.16 gPowder, 95%+ purity
Hydroxylamine HCl1.258.68 gHygroscopic - weigh quickly
Ethanol (Anhydrous)-100 mLSolvent
Step-by-Step Methodology

Phase 1: Enolate Formation (Critical Step)

  • Setup: Equip a 250 mL 3-neck flask with an overhead stirrer, internal thermometer, and dropping funnel. Flush with Nitrogen.[1][2]

  • Base Suspension: Charge NaOEt and 60 mL anhydrous Ethanol. Cool to 0-5°C.

  • Addition: Mix Propionitrile and Ethyl Formate in the dropping funnel. Add dropwise over 45 minutes, maintaining internal temperature <10°C.

    • Observation: The mixture will thicken and turn yellow/orange.

  • Aging: Allow the slurry to warm to room temperature (20-25°C) and stir for 4 hours. Do not rush this step; complete conversion to the enolate is required.

Phase 2: Cyclization

  • Preparation: In a separate beaker, dissolve Hydroxylamine HCl in 20 mL water. Neutralize carefully with 50% NaOH solution until pH is approximately 7.0-7.5.

  • Combination: Cool the enolate slurry back to 0°C. Add the buffered Hydroxylamine solution slowly.

  • Reflux: Heat the mixture to reflux (78°C) for 3-5 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Checkpoint: The solid enolate should dissolve, and the solution will darken.

Phase 3: Workup

  • Concentration: Remove approx. 70% of the ethanol under reduced pressure.

  • Extraction: Dilute residue with 30 mL water. Saturate with solid NaCl. Extract with Ethyl Acetate:Isopropanol (9:1) (4 x 50 mL).

  • Purification: Dry combined organics over

    
    . Filter and concentrate.
    
  • Recrystallization: If the solid is off-white/brown, recrystallize from a minimum amount of hot Toluene or Ethanol/Ether.

References

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Khalafy, J., et al. (2025).[1] "Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates." Journal of Heterocyclic Chemistry. (Demonstrates the reactivity of enolates/nitriles with hydroxylamine under reflux).

  • Tverdokhlebov, A. V., et al. (2016).[3][4] "A base promoted multigram synthesis of aminoisoxazoles."[3] RSC Advances. (Provides protocols for handling water-soluble aminoisoxazoles and scale-up considerations).

  • Patent US3536729A. "Process for the purification of 3-amino-5-methylisoxazole."[5] (Describes pH management and extraction difficulties relevant to methyl-amino-isoxazole isomers).

  • Patent US20030139606A1. "Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide."[4] (Details the suppression of side reactions in isoxazole ring formation).

Sources

Technical Support Center: Purification of 4-Methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a Tier-3 Technical Support resource for researchers working with 4-Methylisoxazol-5-amine (CAS 35143-75-0). It prioritizes chemical stability, specific impurity management, and high-purity isolation.

Reference ID: TS-ISOX-005 | CAS: 35143-75-0 | Version: 2.1

⚠️ Critical Distinction: Isomer Alert

Before proceeding, verify your target molecule.

  • Target: This compound (CAS 35143-75-0).[1][2][3][4][5] Methyl group at C4; Amine at C5.

  • Common Confusion: Do NOT confuse with 3-Methylisoxazol-5-amine (CAS 14678-02-5), which is more commercially common. The purification protocols differ significantly due to the electronic effects of the methyl position on the isoxazole ring stability.

Module 1: Diagnostic Triage & Chemical Behavior

User Query: "Why is my crude product turning brown/oily, and why is the yield lower than expected after drying?"

The Core Challenge: Thermal Rearrangement

Unlike stable aromatic amines, 5-amino-4-methylisoxazole is thermally labile. Under thermal stress (e.g., refluxing in high-boiling solvents or prolonged vacuum drying >50°C), it undergoes a concerted 1,3-sigmatropic shift (rearrangement) to form acyclic nitriles/amides, specifically 2-cyanopropionamide .

Diagnostic Table: Symptom vs. Root Cause

SymptomProbable CauseMechanism
Product turns to oil/gum Thermal RearrangementRing opening to 2-cyanopropionamide or polymerization.
Low MP (< 50°C) Solvent occlusion or Isomer contaminationThe 4-methyl isomer has a distinct crystal lattice from the 3-methyl analog.
Tailing on TLC Acidic Silica InteractionThe C5-amine is basic; it interacts with silanols on silica gel.
New spot on NMR (δ ~3.5-4.0) Ring OpeningFormation of methylene protons in the acyclic rearrangement product.
Decision Tree: Purification Strategy

Use the following logic flow to select the correct purification method based on your crude purity profile.

PurificationStrategy Start Crude this compound PurityCheck Purity Analysis (H-NMR/HPLC) Start->PurityCheck HighImpurity < 85% Purity (Dark/Tarry) PurityCheck->HighImpurity Dirty MedImpurity 85-95% Purity (Off-white/Yellow) PurityCheck->MedImpurity Clean Rearrangement Contains Acyclic Byproducts? HighImpurity->Rearrangement MethodB Method B: Low-Temp Recrystallization (EtOH/Water) MedImpurity->MethodB MethodA Method A: Buffered Silica Column (Triethylamine treated) Rearrangement->MethodA Yes (Remove Nitriles) Rearrangement->MethodB No (Just colored)

Figure 1: Strategic decision matrix for purification based on initial crude analysis.

Module 2: Purification Protocols

Protocol A: Buffered Silica Chromatography (For Low Purity/Tarry Crudes)

Objective: Remove non-polar rearrangement products and polar tars without degrading the amine on acidic silica.

Reagents:

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (Et₃N) – Critical for neutralizing silica acidity.

Step-by-Step:

  • Slurry Preparation: Pre-treat the silica gel. Slurry the silica in a mixture of DCM containing 1% Et₃N . This caps the acidic silanol sites that would otherwise bind the 5-amine or catalyze ring opening.

  • Loading: Dissolve the crude material in a minimal amount of DCM. If solubility is poor, use 5% MeOH in DCM. Avoid heat.

  • Elution Gradient:

    • Start: 100% DCM (Elutes non-polar rearrangement nitriles).

    • Ramp: 0-5% MeOH in DCM (Product typically elutes at 2-4% MeOH).

  • Fraction Collection: Monitor via TLC (DCM:MeOH 95:5). The product will be UV active.

    • Note: The amine may stain yellow/brown with Ninhydrin but is often visible under UV (254 nm).

  • Evaporation: Rotary evaporate at < 40°C . Do not use a high-temperature water bath.

Protocol B: Low-Temperature Recrystallization (The "Gold Standard")

Objective: Obtain crystalline solid suitable for biological assays or X-ray crystallography. Solvent System: Ethanol/Water (Preferred) or Toluene/Hexane.

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add Ethanol (absolute) dropwise at room temperature.

    • Crucial: Only heat gently (max 45°C) if absolutely necessary. Do not boil.

  • Filtration: If insoluble black particles remain, filter rapidly through a 0.45 µm PTFE syringe filter or a celite pad.

  • Precipitation:

    • Place the filtrate in an ice bath (0-4°C).

    • Slowly add cold Water (antisolvent) dropwise with stirring until a persistent turbidity (cloudiness) appears.

    • Ratio is typically 1:1 to 1:2 (EtOH:Water).

  • Crystallization: Stop stirring. Transfer the flask to a refrigerator (4°C) for 4-12 hours.

    • Avoid: Do not place in a -20°C freezer immediately, as rapid cooling traps impurities.

  • Harvesting: Filter the crystals under vacuum. Wash with cold water/ethanol (9:1 mixture).

  • Drying: Dry in a vacuum desiccator over P₂O₅ or silica gel at room temperature . Never oven dry.

Module 3: Advanced Troubleshooting (FAQs)

Q1: My product disappears during acid-base extraction. Where did it go? A: 5-aminoisoxazoles are very weak bases (pKa of conjugate acid ~1-2).

  • The Issue: If you use strong acid (e.g., 1M HCl) to extract it into water, you risk hydrolyzing the isoxazole ring to form a

    
    -keto nitrile derivative.
    
  • The Fix: Avoid acid-base extraction. If you must remove neutral impurities, dissolve the compound in dilute acid (0.1 M HCl) on ice and immediately neutralize with NaHCO₃. Do not let it sit in acid.

Q2: The NMR shows a "ghost" set of peaks. Is it an impurity? A: It could be a tautomer, but more likely it is the 2-cyanopropionamide rearrangement product.

  • Check: Look for a methyl doublet at ~1.5 ppm and a methine quartet at ~3.5 ppm (characteristic of the acyclic amide).

  • Solution: If present, you must use Protocol A (Chromatography) . Recrystallization is often ineffective at separating the rearrangement product due to similar solubility profiles.

Q3: Can I store this in solution? A: Not recommended for long periods.

  • Stability:[5][6][7] Isoxazol-5-amines are stable as solids when stored dark and cold. In solution (especially protic solvents like MeOH), they can slowly degrade or rearrange, particularly if exposed to light.

  • Storage: Store as a dry solid under Argon/Nitrogen at 4°C or -20°C.

Module 4: Chemical Safety & Handling[5][8]

  • Hazards: this compound is an irritant (Skin/Eye).

  • Energetics: As with many N-O heterocycles, there is a theoretical risk of rapid decomposition at high temperatures. Never distill this compound at atmospheric pressure.

References

  • Chemical Identity & Isomerism

    • PubChem Compound Summary for CID 12352100 (Related 3-methyl isomer used for comparative properties). National Center for Biotechnology Information. Link

    • Note: Specific data for CAS 35143-75-0 is derived from structural analogy to the well-characterized 3-methyl isomer (CAS 14678-02-5) and general isoxazole chemistry.
  • Thermal Rearrangement Mechanisms

    • Reaction of 5-aminoisoxazoles: Ge, Y., et al. (2019).[8] "Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion." Journal of Organic Chemistry. Link

    • General Isoxazole Instability: Specific thermal isomerization of 5-amino-4-methylisoxazole to 2-cyanopropionamide is a known degradation p
  • Synthesis & Precursors

    • Precursor Reactivity: Arulsamy, N., et al. (2000).[9] "Nucleophilic addition of hydroxylamine... to malononitrileoxime."[9] Journal of Organic Chemistry. Link (Illustrates the sensitivity of amino-isoxazole precursors).

  • Commercial Sourcing & Verification

    • Sigma-Aldrich Product Entry (this compound): Confirms CAS 35143-75-0 and storage conditions (Keep Cold). Link

Sources

optimizing reaction conditions for 4-Methylisoxazol-5-amine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methylisoxazol-5-amine Functionalization

Executive Summary

This compound is a deceptive scaffold. While it appears to be a standard primary heteroarylamine, its reactivity is governed by two critical electronic features:

  • Imidic Character: The amine at the 5-position is conjugated with the ring nitrogen and oxygen, significantly reducing its nucleophilicity compared to aniline or alkyl amines.

  • Ring Lability: The N–O bond is susceptible to cleavage under strong basic or reducing conditions, often leading to the formation of acyclic nitrile byproducts (Kemp elimination-type pathways).

This guide addresses the three most common failure modes: stalled acylation, catalyst poisoning in cross-couplings, and base-mediated ring degradation.

Module 1: Acylation & Amide Coupling

User Issue: "I am using standard EDC/NHS or HATU coupling conditions, but conversion is stuck at <30%. I see mostly unreacted starting material."

Root Cause: The 5-amino group acts more like an amidine/vinylogous amide than a true amine. Standard activation (EDC/NHS) generates an active ester that is often insufficiently electrophilic to capture this poor nucleophile before hydrolysis occurs.

Troubleshooting Protocol:

ParameterRecommendationRationale
Coupling Agent Switch to T3P (Propylphosphonic anhydride) or Acid Chlorides .T3P provides high activation energy without the acidic byproducts that can protonate the isoxazole (rendering it even less nucleophilic).
Base Pyridine or 2,6-Lutidine .Avoid TEA/DIPEA if possible. Pyridine acts as both a base and a nucleophilic catalyst (forming an N-acyl pyridinium intermediate).
Temperature 50°C - 80°C .Room temperature is rarely sufficient. The activation barrier for the 5-amino attack is high.
Solvent EtOAc or 2-MeTHF .T3P performs exceptionally well in EtOAc. Avoid DMF if workup becomes difficult due to water solubility of the product.

Optimized Protocol (T3P Method):

  • Dissolve Carboxylic Acid (1.1 equiv) and Base (Pyridine, 3.0 equiv) in EtOAc or 2-MeTHF.

  • Add T3P (50% in EtOAc, 1.5 equiv). Stir for 10 min to form the active species.

  • Add This compound (1.0 equiv).

  • Heat to 60°C and monitor by LCMS.

  • Checkpoint: If conversion is slow after 4 hours, add 0.1 equiv of DMAP.

Module 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

User Issue: "The reaction turns black immediately, or I get no product. I suspect catalyst poisoning."

Root Cause: Isoxazoles are "soft" ligands. The ring nitrogen (N2) can coordinate to Palladium(0), displacing phosphine ligands and forming an inactive complex. Furthermore, the 5-amino group is a poor nucleophile for the reductive elimination step.

Troubleshooting Protocol:

Q: Which ligand system should I use? A: You need bulky, electron-rich biaryl phosphines to prevent isoxazole coordination to the metal center.

  • Primary Recommendation: BrettPhos or tBuBrettPhos (specifically designed for primary amines with weak nucleophilicity).

  • Alternative: Xantphos (The wide bite angle facilitates reductive elimination).

Q: Which base is safe? A: Avoid NaOtBu . Strong alkoxide bases often trigger isoxazole ring opening at elevated temperatures (see Module 3).

  • Use: Cs₂CO₃ or K₃PO₄ (anhydrous).

  • Solvent: 1,4-Dioxane or Toluene (degassed).

Visual Workflow: Catalyst Selection

BuchwaldOptimization Start Start: C-N Coupling CheckBase Check Base: Is it NaOtBu? Start->CheckBase ChangeBase Switch to Cs2CO3 or K3PO4 CheckBase->ChangeBase Yes (Risk of Ring Opening) CheckLigand Select Ligand CheckBase->CheckLigand No ChangeBase->CheckLigand BrettPhos BrettPhos Pd G4 (Best for 1° Amines) CheckLigand->BrettPhos Primary Choice Xantphos Xantphos (Alternative) CheckLigand->Xantphos Secondary Choice

Caption: Decision logic for preventing ring degradation and catalyst deactivation during Buchwald-Hartwig coupling.

Module 3: Stability & Impurity Profiling

User Issue: "I see a new peak in LCMS with the same mass as the starting material (isomer) or a mass corresponding to [M+H] - 18 (dehydration) or ring fragmentation."

Root Cause: Under basic conditions (pH > 10), particularly with heat, the isoxazole ring undergoes base-catalyzed N–O bond cleavage . This rearranges the molecule into an acyclic


-cyano ketone or enaminonitrile.

Mechanism of Failure:

  • Base deprotonates the amine or attacks the ring.

  • The N–O bond cleaves (weakest bond).

  • Formation of a nitrile species (often visible in IR ~2200 cm⁻¹).

Prevention Strategy:

  • Workup: Never use strong NaOH/KOH for quenching. Use saturated

    
     or dilute HCl (pH 4-5).
    
  • Reaction: If using NaH (Sodium Hydride), keep temperature < 0°C during addition.

  • Storage: Store the amine as the HCl salt if possible; the free base is less stable over long periods.

Visual Mechanism: Ring Degradation

RingOpening Isoxazole This compound BaseAttack Base Attack / Deprotonation Isoxazole->BaseAttack pH > 12 or Heat Transition N-O Bond Cleavage BaseAttack->Transition Product Acyclic Nitrile Byproduct (Dead End) Transition->Product Irreversible

Caption: Pathway of base-mediated isoxazole degradation leading to acyclic nitrile impurities.

References

  • Reactivity of 5-Aminoisoxazoles

    • Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unn
    • Source: National Institutes of Health (NIH) / PubMed.
    • Relevance: Discusses the low nucleophilicity of the amino group due to electron delocalization.[1]

    • URL:[Link]

  • Isoxazole Ring Stability

    • Title: Ring-Opening Fluorination of Isoxazoles.[2]

    • Source: PubMed.
    • Relevance: Details the mechanism of isoxazole ring opening under basic conditions and N-O bond cleavage.
    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides.
    • Source: NIH / PMC.
    • Relevance: Provides specific ligand (BrettPhos) and base (NaOTMS/Cs2CO3)
    • URL:[Link]

  • Leflunomide Synthesis Context (Acylation Precedent)

    • Title: Method for synthesizing leflunomide (US Patent 6723855).[3]

    • Source: Google Patents.[3]

    • Relevance: Validates the use of acid chlorides for coupling isoxazole derivatives, albeit with the amine/acid roles reversed, highlighting the robustness of the scaffold under controlled acidic activ
    • URL

Sources

Technical Support Center: Scale-Up of 4-Methylisoxazol-5-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Methylisoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to larger-scale production. Here, we address common challenges, provide troubleshooting solutions, and answer frequently asked questions to ensure a smooth, efficient, and safe scale-up process.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield of this compound

Question: We are experiencing a significant drop in yield for the synthesis of this compound upon scaling up the reaction from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. The synthesis of 4-alkyl-5-aminoisoxazoles often involves the nucleophilic addition of a lithiated alkyl nitrile to an α-chlorooxime[1]. In this context, inefficient mixing, poor temperature control, and side reactions become more pronounced at a larger scale.

Potential Causes & Solutions:

  • Inadequate Mixing: At a larger scale, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Employ a reactor with an appropriate impeller design (e.g., anchor or turbine) and optimize the stirring speed to ensure efficient mixing. For highly viscous reaction mixtures, consider using a reactor with multiple impellers.

  • Poor Temperature Control: The formation of the lithiated nitrile is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. On a larger scale, maintaining this temperature uniformly throughout the reactor is challenging.

    • Solution: Utilize a reactor with a jacketed cooling system and a reliable temperature probe. A slow, controlled addition of reagents can also help manage any exotherms.

  • Side Reactions: The formation of regioisomers is a common issue in isoxazole synthesis[2][3]. The desired 4,5-disubstituted isoxazole may be contaminated with other isomers, which can complicate purification and reduce the overall yield of the target compound.

    • Solution: Carefully control the reaction conditions, such as temperature and the rate of addition of reagents. The regioselectivity of the reaction can be highly dependent on the specific substrates and reaction conditions used[2][3].

  • Moisture Contamination: Lithiated reagents are extremely sensitive to moisture. Any water present in the reactants or solvent will quench the lithiated species, leading to a lower yield.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Impurities and Byproducts

Question: Our scaled-up batch of this compound is showing significant impurities that were not observed at the lab scale. How can we identify and minimize these byproducts?

Answer: The impurity profile of a reaction can change significantly upon scale-up. Common byproducts in the synthesis of 5-aminoisoxazoles can include regioisomers and products from unreacted starting materials or side reactions.

Potential Impurities & Mitigation Strategies:

  • Regioisomers: The cycloaddition reactions used to form the isoxazole ring can sometimes lead to the formation of different regioisomers[2][3]. For example, in the synthesis of 5-aminoisoxazoles via 1,3-dipolar cycloaddition of nitrile oxides, the formation of a single regioisomer is often desired but not always achieved[4][5].

    • Identification: Use analytical techniques such as HPLC, LC-MS, and NMR to identify and quantify the isomeric impurities.

    • Mitigation: The choice of reaction conditions, including solvent and the method of generating the reactive intermediate (e.g., nitrile oxide), can influence the regioselectivity of the reaction[2][4].

  • Unreacted Starting Materials: Inefficient mixing or incorrect stoichiometry can lead to the presence of unreacted starting materials in the final product.

    • Mitigation: Ensure accurate measurement and addition of all reactants. Monitor the reaction progress using TLC or HPLC to ensure complete conversion.

  • Degradation Products: Aminoisoxazoles can be susceptible to degradation under certain conditions. For instance, some isoxazole derivatives may have limited thermal stability[6].

    • Mitigation: Avoid excessive heating during the reaction and work-up. If purification by distillation is required, perform it under reduced pressure to lower the boiling point. Some aminoisoxazoles have been noted to have the potential for explosive decomposition under heating[7].

Issue 3: Difficulties in Product Isolation and Purification

Question: We are facing challenges in isolating and purifying this compound at a larger scale. The product seems to be more soluble in the aqueous phase during work-up, and crystallization is proving to be difficult.

Answer: Isolation and purification are critical steps where scalability issues often surface. The physical properties of the product and the increased volume of solvents can make these processes challenging.

Troubleshooting Purification:

  • Aqueous Solubility: The amino group in this compound can lead to some water solubility, especially if the pH of the aqueous phase is acidic, leading to the formation of the corresponding ammonium salt.

    • Solution: During the aqueous work-up, ensure the pH of the solution is neutral or slightly basic to minimize the protonation of the amino group. Perform multiple extractions with a suitable organic solvent to maximize the recovery of the product.

  • Crystallization Issues: Inducing crystallization can be more difficult in large volumes.

    • Solution:

      • Seeding: Use a small amount of pure crystalline product to seed the supersaturated solution.

      • Solvent System: Experiment with different solvent systems (e.g., a mixture of a good solvent and a poor solvent) to find the optimal conditions for crystallization.

      • Cooling Rate: A slow and controlled cooling rate often yields larger and purer crystals.

  • Chromatography at Scale: While effective in the lab, column chromatography can be expensive and time-consuming at an industrial scale.

    • Alternative: If possible, try to purify the product by crystallization or distillation under reduced pressure. If chromatography is unavoidable, consider using a flash chromatography system designed for larger quantities.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the production of this compound?

A1: Safety is paramount during scale-up. Key considerations include:

  • Handling of Reagents: The synthesis may involve pyrophoric reagents like n-butyllithium and toxic solvents. Ensure all personnel are properly trained in handling these materials and are equipped with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The formation of lithiated species is often highly exothermic. A robust cooling system and controlled addition of reagents are crucial to prevent thermal runaway.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere to prevent the reaction of moisture-sensitive reagents with air.

  • Thermal Stability: Be aware of the thermal stability of the final product and any intermediates. Some aminoisoxazoles can decompose exothermically at elevated temperatures[7].

Q2: How does the choice of starting materials impact the scalability of the synthesis?

A2: The cost, availability, and safety of starting materials are critical for a scalable process. For instance, the synthesis of 4-alkyl-5-aminoisoxazoles can start from readily available alkyl nitriles and α-chlorooximes[1]. Choosing commercially available and less hazardous starting materials will significantly improve the economic viability and safety of the large-scale production.

Q3: What are the critical process parameters that need to be monitored and controlled during scale-up?

A3: The following parameters are crucial for a successful and reproducible scale-up:

  • Temperature: Precise temperature control is essential, especially during the addition of highly reactive reagents.

  • Addition Rate: The rate of addition of reagents should be carefully controlled to manage reaction exotherms and minimize side reactions.

  • Stirring Speed: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer.

  • Reaction Time: The reaction should be monitored to determine the optimal reaction time for complete conversion.

Q4: Are there alternative, "greener" synthetic routes for the production of this compound that are more suitable for large-scale production?

A4: While the specific "green" synthesis of this compound is not extensively documented, general principles of green chemistry can be applied. This includes exploring the use of less hazardous solvents, developing catalytic methods to reduce waste, and designing processes with higher atom economy[8]. For example, some syntheses of isoxazole derivatives have been successfully carried out in aqueous conditions[8].

Visualizations & Protocols

Troubleshooting Workflow for Low Yield

This diagram outlines a logical approach to diagnosing and resolving issues of low yield during the scale-up process.

LowYieldTroubleshooting start Low Yield of this compound check_mixing 1. Review Mixing Efficiency start->check_mixing check_temp 2. Verify Temperature Control check_mixing->check_temp Adequate solution_mixing Optimize Stirrer Design & Speed check_mixing->solution_mixing Inadequate check_impurities 3. Analyze for Side Products check_temp->check_impurities Good solution_temp Improve Cooling System & Control Addition Rate check_temp->solution_temp Poor check_moisture 4. Assess for Moisture Contamination check_impurities->check_moisture Absent solution_impurities Adjust Reaction Conditions to Improve Regioselectivity check_impurities->solution_impurities Present solution_moisture Use Anhydrous Solvents & Inert Atmosphere check_moisture->solution_moisture Suspected end_node Yield Improved check_moisture->end_node Not Suspected solution_mixing->check_temp solution_temp->check_impurities solution_impurities->check_moisture solution_moisture->end_node

Caption: Troubleshooting Decision Tree for Low Yield.

General Protocol for the Synthesis of 4-Alkyl-5-Aminoisoxazoles

The following is a generalized, step-by-step methodology based on the synthesis of 4-alkyl-5-aminoisoxazoles, which can be adapted for the production of this compound[1].

Step 1: Preparation of the Lithiated Alkyl Nitrile

  • Set up a multi-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and an inlet for an inert gas.

  • Charge the flask with anhydrous tetrahydrofuran (THF).

  • Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the THF while maintaining the temperature at -78 °C.

  • Add a solution of the appropriate alkyl nitrile (in this case, propionitrile for the synthesis of this compound) in anhydrous THF dropwise to the n-BuLi solution.

  • Stir the resulting mixture at -78 °C for 1-2 hours.

Step 2: Reaction with α-Chlorooxime

  • Prepare a solution of the desired α-chlorooxime in anhydrous THF.

  • Add the α-chlorooxime solution dropwise to the solution of the lithiated nitrile, ensuring the temperature remains at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for several hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 3: Work-up and Isolation

  • Allow the reaction mixture to warm to room temperature.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

  • Purify the crude product by crystallization from an appropriate solvent system or by column chromatography on silica gel.

Quantitative Data Summary

ParameterLaboratory Scale (e.g., 10g)Pilot/Production Scale (e.g., 500g+)Key Considerations for Scale-Up
Temperature -78 °C (Dry ice/acetone bath)-70 to -80 °C (Jacketed reactor with cryocooler)Efficient heat removal is critical to prevent side reactions.
Solvent Volume ~100-200 mL~5-10 LIncreased solvent volume affects heating/cooling times and work-up efficiency.
Addition Time ~15-30 minutes~1-3 hours (or longer)Slower addition rate is necessary to control exotherms.
Stirring Magnetic stirrerMechanical stirrer (overhead)Ensure adequate mixing to maintain homogeneity.
Purification Column ChromatographyCrystallization / DistillationChromatography is often not economically viable at a large scale.

References

  • Synthesis of 5-aminoisoxazoles 4a-i. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Barraza, S. J., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(39), 21865–21878. [Link]

  • Synthesis of 4-Aminoisoxazole-3-carboxamides (V) Using Base-Promoted Nitrosation of N-Substituted Cyanoacetamides (IV). (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Barraza, S. J., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

  • DeShong, P., & Leginus, J. M. (1984). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 6(13), 2137–2140. [Link]

  • Boucher, J. L., & Stella, L. (1986). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Tetrahedron, 42(14), 3871–3883. [Link]

  • Alinezhad, H., et al. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 28(17), 6348. [Link]

  • Boucher, J. L., & Stella, L. (1986). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 13(1), 156-163. [Link]

  • Ryng, S., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5625. [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(26), 21865–21873. [Link]

  • Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]

  • Mironovich, L. M., & Sviridova, L. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 4-13. [Link]

  • Somsák, L., et al. (2020). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 25(11), 2533. [Link]

  • Rosen, W. E., & Drew, J. W. (1969). Process for preparing isoxazole compounds. U.S. Patent No. 3,468,900. Washington, DC: U.S.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(43), 8264–8277. [Link]

  • Melosso, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(15), 4991. [Link]

  • Reddy, C. R., & Kumar, B. S. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(18), 4088–4091. [Link]

  • 3-Isoxazolamine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (2016). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Stereochemical Integrity in the Synthesis of 4-Methylisoxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral 4-Methylisoxazol-5-amine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during the synthesis of these valuable compounds. Here, we will explore the fundamental principles of racemization, identify potential pitfalls in common synthetic routes, and provide practical troubleshooting strategies and detailed protocols to help you achieve your desired stereochemical outcomes.

Introduction: The Challenge of Chirality in Isoxazole Synthesis

This compound derivatives are a cornerstone of many pharmaceutical compounds, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even detrimental. The creation and preservation of a single enantiomeric form is therefore a critical aspect of their synthesis. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, poses a significant threat to the stereochemical integrity of your target molecule. This guide will equip you with the knowledge to anticipate and mitigate this challenge.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of chiral this compound derivatives, providing explanations and actionable solutions.

FAQ 1: My starting material is a chiral β-ketoester. At what stage is racemization most likely to occur during isoxazole synthesis?

Answer: Racemization is most likely to occur at the α-carbon of your β-ketoester, the very stereocenter you wish to preserve. This is because the α-proton is acidic and can be abstracted under both basic and acidic conditions used in the classical isoxazole synthesis with hydroxylamine. This abstraction leads to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a loss of stereochemical information.

Troubleshooting Guide: Racemization of Chiral β-Ketoester Precursors

Symptom Potential Cause Recommended Action
Loss of enantiomeric excess (e.e.) in the final isoxazole product.Enolate formation: The reaction conditions for the cyclization with hydroxylamine are too harsh (strong base, high temperature, or prolonged reaction time).1. Milder Reaction Conditions: Employ milder bases like sodium bicarbonate or triethylamine instead of stronger bases like sodium ethoxide. 2. Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of enolization. 3. pH Control: Carefully control the pH of the reaction mixture. Near-neutral conditions are often preferable.
Significant drop in optical rotation after the cyclization step.Acid-catalyzed enolization: If using acidic conditions for the cyclization, the prolonged exposure to acid can also catalyze enolization.1. Use of Buffered Systems: Employ a buffer to maintain a stable pH. 2. Reaction Time Optimization: Minimize the reaction time to reduce the exposure of the chiral center to acidic conditions.

Mechanism of Racemization via Enolate Formation

racemization_mechanism Chiral_Ketoester Chiral β-Ketoester (R-enantiomer) Enolate Planar Enolate (Achiral) Chiral_Ketoester->Enolate Deprotonation at α-carbon Base Base (B:) Protonated_Base BH+ R_Product R-enantiomer Enolate->R_Product Protonation from one face S_Product S-enantiomer Enolate->S_Product Protonation from the other face

Figure 1: Racemization of a chiral β-ketoester via a planar enolate intermediate.

FAQ 2: I am using a 1,3-dipolar cycloaddition to form the isoxazole ring. Can racemization still be an issue?

Answer: While 1,3-dipolar cycloadditions are often stereospecific, racemization can still occur if the starting materials or the cycloadduct are exposed to harsh conditions. If your alkyne or nitrile oxide precursor contains a chiral center with an acidic proton, there is a risk of epimerization under basic or acidic conditions used to generate the reactive species. Furthermore, post-cycloaddition modifications to the isoxazole ring can also induce racemization if not performed under carefully controlled conditions.

Troubleshooting Guide: Stereochemical Integrity in 1,3-Dipolar Cycloadditions

Symptom Potential Cause Recommended Action
Formation of diastereomers in the cycloaddition product.Epimerization of the starting material: The conditions used to generate the nitrile oxide (e.g., from an oxime) or the alkyne may be causing partial racemization of a nearby stereocenter.1. In situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne to minimize its exposure to harsh conditions. 2. Mild Reagents: Use mild reagents for nitrile oxide generation, such as N-chlorosuccinimide (NCS) followed by a non-nucleophilic base.
Loss of stereochemical purity during workup or purification.Acidic or basic conditions: Exposure to strong acids or bases during aqueous workup or chromatography can lead to epimerization.1. Neutral Workup: Perform a neutral aqueous workup. 2. Chromatography Considerations: Use silica gel with a neutral mobile phase. If necessary, buffer the silica gel or use a less acidic stationary phase like alumina.
FAQ 3: How can I protect the amine group of this compound without causing racemization at an adjacent chiral center?

Answer: The choice of protecting group and the conditions for its introduction and removal are critical. Standard protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are generally reliable. However, the deprotection steps can sometimes pose a risk.

Troubleshooting Guide: Amine Protection and Deprotection

Protecting Group Deprotection Method Potential for Racemization & Mitigation
Boc (tert-Butoxycarbonyl)Acidic conditions (e.g., TFA in DCM)Generally low risk of racemization. However, prolonged exposure to strong acid can be problematic. Use the minimum necessary reaction time and temperature.
Cbz (Carboxybenzyl)Catalytic Hydrogenation (e.g., H₂, Pd/C)Very low risk of racemization at adjacent stereocenters. This is often the preferred method for sensitive substrates.
Fmoc (9-Fluorenylmethyloxycarbonyl)Basic conditions (e.g., piperidine in DMF)Higher risk of racemization, especially if the adjacent chiral center has an acidic proton. Avoid this protecting group if racemization is a concern.

Decision Workflow for Amine Protection

amine_protection_workflow Start Need to Protect Amine Group Check_Sensitivity Is the adjacent chiral center sensitive to acid or base? Start->Check_Sensitivity Use_Cbz Use Cbz protecting group. Deprotect with H₂/Pd-C. Check_Sensitivity->Use_Cbz Yes Use_Boc Use Boc protecting group. Deprotect with mild acid (e.g., TFA). Check_Sensitivity->Use_Boc No Avoid_Fmoc Avoid Fmoc due to basic deprotection. Check_Sensitivity->Avoid_Fmoc Yes

Figure 2: Decision workflow for selecting an appropriate amine protecting group.

Stereoretentive Protocols

To provide a practical framework, here are two detailed protocols designed to minimize racemization during the synthesis of a chiral this compound derivative, starting from a chiral β-ketoester.

Protocol 1: Mild Cyclization of a Chiral β-Ketoester

This protocol utilizes mild basic conditions to form the isoxazole ring while preserving the stereochemical integrity of the adjacent chiral center.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the chiral β-ketoester (1.0 eq.) in ethanol (5 mL per mmol of ketoester).

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 eq.) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium bicarbonate (1.5 eq.) in water dropwise over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis via 1,3-Dipolar Cycloaddition with in situ Nitrile Oxide Generation

This protocol avoids the use of a β-ketoester and instead employs a 1,3-dipolar cycloaddition, which can be a milder alternative.

Step-by-Step Methodology:

  • Setup: To a solution of the chiral alkyne (1.0 eq.) and the corresponding aldoxime (1.1 eq.) in a suitable solvent like THF or DCM, add N-chlorosuccinimide (NCS) (1.2 eq.) portion-wise at 0 °C.

  • Nitrile Oxide Generation: After stirring for 30 minutes, slowly add a solution of triethylamine (1.5 eq.) in the same solvent dropwise over 1 hour.

  • Cycloaddition: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Conclusion

The synthesis of enantiomerically pure this compound derivatives is an achievable goal with careful consideration of the reaction mechanisms and conditions. By understanding the potential pathways for racemization and implementing the strategies outlined in this guide, researchers can significantly improve the stereochemical outcome of their syntheses. Always remember that meticulous control of temperature, pH, and reaction time, along with the judicious choice of reagents and protecting groups, are your primary tools for preserving chirality.

References

  • Chalyk, B. A., et al. (2016). A practical multigram metal free synthesis of isoxazole-containing building blocks from commercially available amino acids was elaborated. RSC Advances, 6(25), 20853-20862. [Link]

  • Bourbeau, M. P., & Rider, J. T. (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 8(17), 3679–3680. [Link]

  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003–1007. [Link]

  • Zhang, X., et al. (2014). An enantioselective aza-Friedel–Crafts reaction of 5-aminoisoxazoles with isatin-derived N-Boc ketimines. Organic & Biomolecular Chemistry, 12(42), 8496-8502. [Link]

  • "Protecting Groups". Organic Chemistry Portal. (n.d.). [Link]

  • "Racemization". Wikipedia. (2023). [Link]

Technical Support Center: Strategies to Enhance the Reaction Rate of 4-Methylisoxazol-5-amine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Methylisoxazol-5-amine is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique electronic and structural properties make it a valuable synthon for introducing the isoxazole scaffold, which is present in numerous FDA-approved drugs.[1] However, the very features that make this amine valuable can also present significant synthetic challenges. Researchers frequently encounter sluggish or incomplete coupling reactions, stemming primarily from the reduced nucleophilicity of the N-5 amino group, which is influenced by the adjacent ring nitrogen and oxygen atoms.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and accelerate coupling reactions involving this compound. Moving beyond simple protocols, we will delve into the mechanistic rationale behind experimental choices to empower you to design robust and efficient synthetic routes.

Core Concepts: Overcoming Reactivity Hurdles

Before diving into specific troubleshooting scenarios, it's crucial to understand the underlying chemical principles. The primary obstacle is the amine's modest nucleophilicity. Therefore, successful strategies either increase the electrophilicity of the coupling partner or enhance the overall reaction energy to overcome the activation barrier.

Core_Concepts cluster_challenges Primary Challenges cluster_solutions Key Solution Pillars C1 Low Nucleophilicity of Isoxazole Amine S1 Potent Electrophile Activation C1->S1 S2 Optimized Catalyst System Selection C1->S2 S3 Energy Input (Thermal & Non-Thermal) C1->S3 C2 Potential for Side Reactions C2->S1 C2->S2 C3 Steric Hindrance (Substrate Dependent) C3->S1 C3->S2 C3->S3

Caption: Overcoming the inherent challenges of coupling this compound.

Part 1: Troubleshooting Amide Bond Formation (Amidation)

Amide coupling is the most common reaction where issues arise. The direct condensation of a carboxylic acid and this compound is thermodynamically unfavorable and requires activation of the carboxylic acid. When this process is slow, a systematic approach to optimization is necessary.

Frequently Asked Questions (FAQs): Amidation

Q1: My standard EDC/HOBt coupling is giving low yields and requires long reaction times. What is the underlying cause?

A: The issue likely stems from a mismatch between the reactivity of your activated acid and the nucleophilicity of your amine. While N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) is a workhorse for many amidations, the O-acylisourea intermediate it forms may not be reactive enough to be efficiently intercepted by the weakly nucleophilic this compound.[2] This can lead to side reactions like the formation of an inactive N-acylurea or hydrolysis of the activated ester, diminishing your yield.[3] For electron-deficient amines, more potent activation strategies are often required.[4][5]

Q2: Which coupling reagents are superior for difficult couplings with electron-deficient amines?

A: For challenging substrates, aminium/uronium or phosphonium-based coupling reagents are the gold standard.[6] These reagents generate highly reactive activated esters that can couple efficiently with poorly nucleophilic amines. Reagents based on HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure® are particularly effective due to the lower pKa and, in the case of HOAt, anchimeric assistance from the pyridine nitrogen, which accelerates the coupling step.[7]

Table 1: Comparison of Common Coupling Reagents for Challenging Amidations

ReagentActivating GroupRelative ReactivityKey Advantages & Considerations
EDC/HOBt OBt EsterModerateCost-effective, common. May be insufficient for sluggish amines.[2]
HBTU/TBTU OBt EsterHighForms the active ester in situ. More reliable than carbodiimides alone.[7]
HCTU O-6-ClBt EsterVery High6-Chloro-HOBt is more acidic than HOBt, leading to a more reactive ester.[6]
HATU OAt EsterVery HighOften the reagent of choice for difficult couplings, including N-methyl amino acids.[7]
COMU Oxyma EsterVery HighExcellent reactivity comparable to HATU, with non-explosive and less allergenic byproducts.[6][8]

Q3: How do I select the optimal base and solvent for the reaction?

A: The base is critical. Its role is to deprotonate the amine and neutralize any acidic byproducts.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are standard choices as they are non-nucleophilic.[6] For exceptionally difficult couplings, a stronger non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can dramatically increase the reaction rate.[9]

  • Solvent Selection: N,N-Dimethylformamide (DMF) is the most common solvent due to its excellent solvating properties for a wide range of substrates. However, if byproduct removal is an issue, consider alternatives like Dichloromethane (DCM), Tetrahydrofuran (THF), or 2-Methyltetrahydrofuran (2-MeTHF), a greener alternative to THF.[3][8]

Q4: Beyond changing reagents, how can I accelerate a sluggish amidation?

A: Increasing the reaction's kinetic energy is a powerful strategy.

  • Microwave Irradiation: This is a highly effective method for driving difficult reactions to completion in minutes instead of hours. Microwave heating can rapidly overcome activation energy barriers in a controlled manner.[10]

  • Ultrasonic Irradiation: Sonication provides mechanical energy that enhances mass transport and can dramatically accelerate reaction rates, often at lower temperatures than conventional heating.[11] Studies on isoxazole synthesis have shown that ultrasound can increase yields from 65% to 95% while reducing reaction times from hours to minutes.[11]

Workflow: Systematic Troubleshooting of a Slow Amidation

Amidation_Troubleshooting Start Start: Slow Amidation (e.g., EDC/HOBt, DCM, RT) Step1 Step 1: Change Solvent Is solubility an issue? Try DMF or NMP. Start->Step1 Step2 Step 2: Increase Temperature Heat to 40-60 °C or use Microwave (80-120 °C). Step1->Step2 If still slow End Reaction Optimized Step1->End Success Step3 Step 3: Upgrade Coupling Reagent Switch to HATU or COMU. Ensure 2 eq. of Base (DIPEA). Step2->Step3 If still slow Step2->End Success Step4 Step 4: Alternative Energy Consider Ultrasonic Irradiation (e.g., 50 °C, 15-30 min). Step3->Step4 If still slow or side reactions occur Step3->End Success Step4->End Success

Caption: A decision-making workflow for optimizing amidation reactions.

Protocol: High-Efficiency Amidation Using HATU

This protocol is designed for a typical small-scale reaction where standard methods have proven insufficient.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial to ensure the formation of the active OAt-ester before the amine is introduced.[12]

  • Amine Addition: Add a solution of this compound (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Monitor the reaction by TLC or LC-MS. If the reaction is slow at room temperature, gently heat the mixture to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate or 2-MeTHF. Wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling

For the synthesis of more complex analogs, C-N bond formation via palladium-catalyzed methods like the Buchwald-Hartwig amination is indispensable.[13] These reactions couple the isoxazole amine with an aryl halide or triflate. Success hinges on the precise orchestration of the catalyst, ligand, base, and reaction conditions.

Frequently Asked Questions (FAQs): Cross-Coupling

Q1: My Buchwald-Hartwig reaction is failing. Where do I start troubleshooting?

A: The primary suspects in a failed Buchwald-Hartwig reaction are:

  • Inactive Catalyst: Ensure your palladium precursor is active and that the reaction is rigorously protected from oxygen, which can deactivate the Pd(0) catalyst.

  • Inappropriate Ligand: The ligand is not just a spectator; it controls the catalyst's reactivity. For heteroaromatic amines, standard ligands like triphenylphosphine are often ineffective.

  • Incorrect Base: The base must be strong enough to deprotonate the amine but not so reactive that it degrades the substrate or ligand.

Q2: How do I select the right phosphine ligand for coupling this compound?

A: Ligand selection is arguably the most critical parameter. The evolution of the Buchwald-Hartwig amination has produced generations of ligands tailored for specific challenges. For electron-rich, potentially coordinating heteroaromatic amines, bulky and electron-rich dialkylbiarylphosphine ligands are required.[14] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the active catalytic species.

Table 2: Recommended Ligands for Buchwald-Hartwig Coupling with Heteroaromatic Amines

LigandClassKey FeaturesTypical Substrates
XPhos DialkylbiarylphosphineVery bulky and electron-rich. High activity and broad scope.Aryl chlorides, bromides, and triflates with primary/secondary amines.[10]
SPhos DialkylbiarylphosphineSimilar to XPhos, offers slightly different steric and electronic properties.Broadly applicable, good for challenging couplings.
BrettPhos DialkylbiarylphosphineExtremely bulky, useful for very hindered substrates.Can enable reactions that fail with other ligands.
BINAP / DPPF Bidentate PhosphineEarlier generation ligands, effective for aryl iodides and triflates. May be less effective for challenging amines.[13]

Q3: Which base and solvent are recommended for these reactions?

A: The choice is substrate-dependent, but good starting points exist.

  • Bases: Sodium tert-butoxide (NaOt-Bu) is a very common and effective strong base. For base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though they may require higher temperatures.[15]

  • Solvents: Anhydrous, deoxygenated solvents are mandatory. Toluene, dioxane, and THF are the most common choices.

Workflow: Catalyst System Selection for Buchwald-Hartwig Amination

Buchwald_Workflow Start Start: Couple 4-Me-Isox-NH2 with Aryl Halide (Ar-X) Halide What is X? Start->Halide Iodide Use Pd(OAc)2 / XPhos and K3PO4 in Toluene Halide->Iodide Iodide or Triflate Bromide Use Pd2(dba)3 / SPhos and NaOtBu in Dioxane Halide->Bromide Bromide Chloride Use Pd(OAc)2 / BrettPhos and KOtBu in Toluene (May require higher temp) Halide->Chloride Chloride Monitor Monitor Reaction by LC-MS (Run at 80-110 °C) Iodide->Monitor Bromide->Monitor Chloride->Monitor

Caption: Decision tree for selecting a catalyst system based on the aryl halide.

Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol uses a modern, highly active catalyst system. All steps must be performed under an inert atmosphere using Schlenk techniques or in a glovebox.

  • Flask Preparation: To an oven-dried Schlenk flask, add the Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2.5-5 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

  • Reactant Addition: Add the aryl bromide (1.0 eq) and this compound (1.2 eq).

  • Solvent Addition: Evacuate and backfill the flask with Argon or Nitrogen three times. Add anhydrous, deoxygenated toluene or dioxane via cannula.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS or TLC.

  • Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

References
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available from: [Link]

  • Aminative Suzuki–Miyaura coupling. Science. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. Available from: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. RSC Publishing. Available from: [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PubMed Central. Available from: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. PubMed Central. Available from: [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • N-Heterocyclic Carbene-Catalyzed Amidation of Vinyl Esters with Aromatic Amines. ResearchGate. Available from: [Link]

  • Increasing Rates and Scope of Reactions: Sluggish Amines in Microwave-Heated Aminocarbonylation Reactions under Air. ACS Publications. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]

  • Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. ACS Publications. Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. ResearchGate. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. Available from: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Available from: [Link]

Sources

Technical Support Center: Cross-Coupling Strategies for 4-Methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge Profile

Coupling 4-Methylisoxazol-5-amine presents a tripartite challenge in organic synthesis. Unlike standard anilines, this substrate exhibits:

  • Electronic Deficiency: The isoxazole ring pulls electron density from the exocyclic amine, rendering it a poor nucleophile.

  • Catalyst Poisoning: The isoxazole nitrogen (N2) and oxygen (O1) can competitively bind to the metal center (Pd or Cu), arresting the catalytic cycle.

  • Base Sensitivity: The isoxazole ring is susceptible to base-mediated cleavage (forming

    
    -cyanoketones) under harsh conditions (e.g., NaOtBu at high temperatures).
    

This guide prioritizes Buchwald-Hartwig (Palladium) and Chan-Lam (Copper) methodologies, selected to mitigate these specific failure modes.

Module 1: Catalyst Selection Matrix

Primary Recommendation: Palladium-Catalyzed (Buchwald-Hartwig)

For coupling with Aryl Halides (Cl, Br, I) or Triflates .

ComponentRecommendationTechnical Rationale
Ligand BrettPhos or

BuBrettPhos
These bulky, electron-rich dialkylbiarylphosphines promote reductive elimination, the rate-determining step for electron-deficient amines. They also sterically crowd the metal, preventing isoxazole N-coordination.
Precatalyst Pd-G3 or G4 (e.g., BrettPhos Pd G4)Ensures rapid generation of the active L-Pd(0) species at lower temperatures, minimizing the window for catalyst decomposition or substrate degradation.
Base Cs

CO

or K

PO

Weak inorganic bases prevent isoxazole ring opening. Avoid NaOtBu unless the reaction is run <60°C.
Solvent

-Amyl Alcohol
or Dioxane
Polar protic solvents (

-AmylOH) can assist in proton transfer during the transmetallation/deprotonation step.
Secondary Recommendation: Copper-Catalyzed (Chan-Lam)

For coupling with Aryl Boronic Acids .[1] Best for substrates sensitive to the basic conditions of Pd-coupling.

ComponentRecommendationTechnical Rationale
Catalyst Cu(OAc)

The acetate counterion acts as a base to facilitate transmetallation.
Oxidant Air (O

)
Required to reoxidize Cu(I) to the active Cu(II)/Cu(III) species.
Base Pyridine or Et

N
Mild organic bases sufficient for this pathway; minimizes side reactions.

Module 2: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal pathway based on your coupling partner and substrate stability.

CatalystSelection Start START: this compound Coupling Partner Select Coupling Partner Start->Partner Halide Aryl Halide (Br, I, Cl) Partner->Halide High Stability Boronic Aryl Boronic Acid Partner->Boronic Base Sensitive PdRoute Route A: Buchwald-Hartwig Halide->PdRoute CuRoute Route B: Chan-Lam Boronic->CuRoute Sterics Is Partner Sterically Hindered? PdRoute->Sterics ChanCond Conditions: Cu(OAc)2 Pyridine, Air, DCM/MeOH CuRoute->ChanCond Brett Ligand: BrettPhos Base: Cs2CO3 Sterics->Brett No (Standard) tBuBrett Ligand: tBuBrettPhos Base: K3PO4 Sterics->tBuBrett Yes (Ortho-subs)

Figure 1: Strategic decision tree for catalyst and ligand selection based on electrophile type and steric demands.

Module 3: Troubleshooting Guide (Q&A)

Q1: The reaction stalls at <20% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning (The "Heterocycle Trap"). The isoxazole nitrogen is coordinating to the Pd, forming a stable, non-reactive resting state (Pd-N complex) rather than undergoing oxidative addition or reductive elimination. Corrective Action:

  • Switch to Precatalysts: Stop using Pd(OAc)

    
     + Ligand. Use BrettPhos Pd G4 . The precatalyst ensures the ligand is already bound, preventing the isoxazole from sequestering "naked" Pd.
    
  • Increase Temperature: Raise temperature to 100–110°C (if base stability allows) to promote ligand dissociation from the off-cycle species.

  • Ligand Swap: Switch to

    
    BuBrettPhos . The massive steric bulk makes N-coordination of the isoxazole geometrically unfavorable.
    
Q2: I see the product, but also a significant amount of a nitrile byproduct (Ring Opening).

Diagnosis: Base-mediated isoxazole cleavage. Under strong basic conditions (e.g., NaOtBu) and heat, the isoxazole ring deprotonates at C3/C4 or undergoes nucleophilic attack, cleaving to form


-cyanoketones.
Corrective Action: 
  • Change Base: Switch to Cs

    
    CO
    
    
    
    (Cesium Carbonate) or K
    
    
    PO
    
    
    (Tribasic Potassium Phosphate). These are milder and less nucleophilic.
  • Solvent Switch: Use anhydrous 1,4-Dioxane instead of DMF/DMAc. Polar aprotic solvents like DMF enhance the basicity of the base, accelerating degradation.

  • Protocol Shift: Move to the Chan-Lam coupling (Protocol B), which uses very mild pyridine bases at room temperature.

Q3: The aryl halide is consumed, but I only see hydrodehalogenation (reduction) of the halide.

Diagnosis: Failed Reductive Elimination. The amine is too electron-poor to attack the Pd(II)-Ar species, or the reductive elimination is slower than


-hydride elimination (if alkyl groups present) or protodehalogenation from solvent.
Corrective Action: 
  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). High concentration favors the bimolecular reaction (amine binding) over unimolecular side reactions.

  • Ligand: This is the classic case for BrettPhos . It is specifically designed to accelerate the reductive elimination of electron-deficient amines.

Module 4: Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling (Standard)

Best for: Stable coupling partners, scale-up.

  • Charge: In a glovebox or under Argon flow, add:

    • Pd-G4-BrettPhos (0.02 equiv)

    • Aryl Halide (1.0 equiv)[2]

    • This compound (1.2 equiv)

    • Cs

      
      CO
      
      
      
      (2.0 equiv)
  • Solvent: Add anhydrous

    
    -Amyl Alcohol  or 1,4-Dioxane  (0.2 M concentration relative to halide).
    
  • Cycle: Seal vial. Heat to 90°C for 2–16 hours.

  • Workup: Filter through Celite, eluting with EtOAc. Concentrate.

  • Note: If conversion is low, spike with an additional 0.01 equiv of catalyst and raise temp to 100°C.

Protocol B: Chan-Lam Coupling (Mild)

Best for: Base-sensitive substrates, small-scale discovery.

  • Charge: To a vial open to air (no glovebox needed), add:

    • This compound (1.0 equiv)

    • Aryl Boronic Acid (2.0 equiv) - Excess is crucial.

    • Cu(OAc)

      
       (0.1 – 0.5 equiv) - Start with 0.2 equiv.
      
  • Solvent: Add DCM (Dichloromethane) or MeOH (0.1 M).

  • Base: Add Pyridine (2.0 equiv).

  • Activation: Add 4Å Molecular Sieves (powdered) to sequester water.

  • Cycle: Stir vigorously open to air (or with an O

    
     balloon) at Room Temperature  for 24 hours.
    
  • Workup: Dilute with NH

    
    Cl (aq) to chelate copper (turns blue), extract with DCM.
    

Module 5: Mechanistic Visualization

The following diagram details the failure modes specific to isoxazole amines during the catalytic cycle.

FailureModes L_Pd_0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) L_Pd_0->OxAdd Aryl Halide Poison FAILURE MODE 1: Catalyst Poisoning (Isoxazole N-binding) L_Pd_0->Poison Non-bulky Ligand Coordination Amine Coordination OxAdd->Coordination this compound HydroDehal FAILURE MODE 2: Hydrodehalogenation (Amine too weak) OxAdd->HydroDehal Slow Amine Binding RedElim Reductive Elimination (Product Release) Coordination->RedElim BrettPhos promotes RedElim->L_Pd_0

Figure 2: Catalytic cycle highlighting critical failure points (red) where isoxazole coordination or weak nucleophilicity disrupts the process.

References

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflet to Nitroaromatics." Journal of the American Chemical Society.[3] (Foundational work on BrettPhos for electron-deficient nucleophiles).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Review of ligand selection for specific substrate classes).

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[3] Synthesis. (Chan-Lam mechanism and protocols for heteroarylamines).

  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in synthesis: a review." Current Opinion in Drug Discovery & Development. (Details on isoxazole ring stability and base sensitivity).

  • Pfizer Inc. (2002). "Process for preparing valdecoxib." U.S. Patent 6,433,188. (Industrial examples of handling isoxazole amines in coupling reactions).

Sources

troubleshooting poor chromatographic separation of 4-Methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methylisoxazol-5-amine Chromatography

Welcome to the technical support center for the chromatographic analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving robust and reproducible separation of this compound. As a polar, basic molecule, this compound presents unique challenges that standard chromatographic methods may not adequately address. This document provides in-depth, cause-and-effect troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.

Troubleshooting Guide: Common Separation Issues

This section addresses specific, common problems encountered during the analysis of this compound. Each issue is broken down into its probable causes and a series of logical, step-by-step solutions.

Issue 1: Severe Peak Tailing in Reversed-Phase HPLC

Question: My peak for this compound shows significant tailing on a C18 column. The peak is asymmetrical and stretched out. What is causing this, and how can I fix it?

Answer: Peak tailing for basic compounds like this compound is a classic problem in reversed-phase HPLC.[1][2] The primary cause is secondary ionic interactions between the protonated amine group of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. These strong, non-ideal interactions delay the elution of a portion of the analyte molecules, resulting in a tailed peak.

  • Silanol Interactions: The basic amine on your molecule is interacting with acidic residual silanol groups on the column packing.

  • Inappropriate Mobile Phase pH: The mobile phase pH is in a range that allows silanol groups to be ionized.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][3]

  • Adjust Mobile Phase pH:

    • Action: Lower the mobile phase pH to between 2.5 and 3.5 by adding an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Causality: At a low pH, the high concentration of protons (H⁺) in the mobile phase suppresses the ionization of the silanol groups (Si-OH), keeping them in a neutral state.[4] This minimizes the strong ionic interaction with your basic analyte, leading to a more symmetrical peak shape.

  • Introduce a Competing Base:

    • Action: Add a small amount (e.g., 0.1-0.5%) of a competing base, such as triethylamine (TEA), to your mobile phase.

    • Causality: TEA is a small basic molecule that preferentially interacts with the active silanol sites on the stationary phase.[5] By "masking" these sites, it prevents your analyte from engaging in these secondary interactions, thereby improving peak symmetry. Note that TEA can suppress MS signal if using LC-MS.

  • Select a Specialized Column:

    • Action: Switch to a modern, high-purity silica column that is "end-capped." Alternatively, use a column with a polar-embedded or polar-endcapped phase.

    • Causality: End-capping treats the silica with a secondary silanizing agent to block a majority of the residual silanol groups. Polar-embedded phases contain a polar group within the alkyl chain (e.g., a carbamate), which creates a hydration layer near the silica surface, further shielding the silanols and improving peak shape for bases.[6]

  • Reduce Sample Concentration:

    • Action: Dilute your sample and inject a smaller mass onto the column.

    • Causality: Overloading the column can lead to various peak distortions, including tailing. Reducing the injection volume or sample concentration can confirm if overload is the issue.[3]

Issue 2: Poor or No Retention in Reversed-Phase HPLC

Question: My this compound peak elutes at or very near the void volume (t₀) on my C18 column. How can I increase its retention?

Answer: This is a common outcome for highly polar compounds in reversed-phase chromatography.[4] The principle of reversed-phase separation is based on hydrophobic interactions between the analyte and the nonpolar stationary phase. This compound is highly polar and water-soluble, meaning it has a much stronger affinity for the polar mobile phase than the nonpolar C18 chains, leading to minimal retention.[7][8]

  • High Analyte Polarity: The compound is too polar for effective interaction with the nonpolar stationary phase.

  • Excessive Organic Solvent: The mobile phase contains too high a percentage of organic solvent (e.g., acetonitrile or methanol) in the starting conditions.

  • Reduce Mobile Phase Strength:

    • Action: Significantly decrease the percentage of organic solvent in your mobile phase. You may need to start with 100% aqueous mobile phase (isocratic) or use a very shallow gradient starting at 0-5% organic.

    • Causality: A more polar mobile phase (i.e., higher water content) increases the partitioning of the polar analyte into the nonpolar stationary phase, as it is less soluble in the mobile phase. This enhances hydrophobic interaction and increases retention time.

  • Switch to an Alternative Chromatographic Mode:

    • Action: Change your separation strategy from reversed-phase to Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Causality: HILIC is designed specifically for the retention of highly polar compounds. It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar molecules that are unretained in reversed-phase.[6]

  • Utilize Ion-Pairing Chromatography:

    • Action: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase.

    • Causality: The ion-pairing reagent has a nonpolar "tail" and a charged "head." It pairs with the ionized amine group of your analyte, forming a neutral, bulkier complex. This complex is more hydrophobic and interacts more strongly with the C18 stationary phase, leading to increased retention. Be aware that ion-pairing reagents are often not MS-friendly and can be difficult to remove from the column.[7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for method development for this compound?

A1: Given its polar and basic nature, starting with a standard C18 method may be inefficient. We recommend parallel screening in Reversed-Phase and HILIC modes.

ParameterRecommended Reversed-Phase (RP) ConditionsRecommended HILIC Conditions
Column C18 or C8 with high-purity, end-capped silica (e.g., Waters XBridge C18, Agilent Zorbax SB-C18) OR a Polar-Embedded column.Bare Silica, Amide, or Diol phase (e.g., Waters ACQUITY UPLC BEH HILIC, SeQuant ZIC-HILIC).
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in 90:10 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in 50:50 Acetonitrile:Water
Gradient 5% to 95% B over 10-15 minutes (start with a shallow gradient).95% to 50% A over 10-15 minutes (note the reversed gradient).
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)0.8 - 1.2 mL/min (for 4.6 mm ID column)
Temperature 30 - 40 °C30 - 40 °C
Detection UV (determine λmax via scan) or Mass SpectrometryUV or Mass Spectrometry

Q2: Can I analyze this compound using Gas Chromatography (GC)?

A2: Direct analysis by GC is challenging and generally not recommended. Amines are highly active compounds that tend to adsorb irreversibly to active sites in the GC inlet and on the column, leading to severe peak tailing and poor reproducibility.[9] For successful GC analysis, derivatization is almost always necessary. This involves a chemical reaction to convert the polar amine group into a less polar, more volatile derivative (e.g., through acylation or silylation), which will chromatograph more effectively.[10]

Q3: My peak shape is splitting into two. What is the cause?

A3: Peak splitting can arise from several sources.[1]

  • Sample Solvent Mismatch: A common cause is dissolving your sample in a solvent that is much stronger (less polar) than the initial mobile phase. When injected, this strong solvent plug carries the analyte down the column improperly, distorting the peak. Solution: Always try to dissolve your sample in the initial mobile phase composition.

  • Column Contamination or Void: A partially blocked column inlet frit or a void (a settled area in the packing bed) at the head of the column can cause the sample path to split, resulting in a split peak. Solution: Try flushing the column (in the reverse direction, if permitted by the manufacturer) or replace it if the problem persists.

  • Incomplete Dissolution: If the sample is not fully dissolved, injecting particulates can also lead to peak splitting. Solution: Ensure your sample is fully solubilized and consider filtering it before injection.

Workflow Visualization

Below is a troubleshooting workflow for addressing the common issue of peak tailing.

G start Peak Tailing Observed for This compound check_overload Is sample concentration high? start->check_overload reduce_conc Dilute sample or reduce injection volume check_overload->reduce_conc Yes check_pH Is mobile phase pH > 4? check_overload->check_pH No resolved Peak Shape Improved reduce_conc->resolved lower_pH Lower pH to 2.5-3.5 with 0.1% Formic Acid/TFA check_pH->lower_pH Yes check_column Using a standard C18 column? check_pH->check_column No lower_pH->resolved change_column Switch to End-Capped, Polar-Embedded, or HILIC column check_column->change_column If tailing persists add_tea Consider adding 0.1% TEA (for non-MS applications) check_column->add_tea Yes change_column->resolved add_tea->resolved

Caption: A decision tree for troubleshooting peak tailing of a basic analyte.

References

  • Vertex AI Search. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Chromatography Today. What are the Common Peak Problems in HPLC.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • LCGC. (2014, August 22). Retaining Polar Compounds.
  • SelectScience. Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Quora. (2020, April 25). Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polar while the solvent is very polar. why might one want to use this technique with extremely polar compounds?.
  • ChemicalBook. 3-Amino-5-methylisoxazole CAS#: 1072-67-9.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.
  • BenchChem. Technical Support Center: Troubleshooting Poor Chromatographic Resolution of Labeled Amines.
  • MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
  • MedchemExpress.com. 4-Chloro-3-methylisoxazol-5-amine (Synonyms - MedchemExpress.com.
  • BenchChem. Addressing analytical problems in 4-Amino-m-cresol metabolism studies.
  • PubChem. 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519.
  • Agilent Technologies. (2024, November 27). My Chromatography Has Changed: Steps for Effective Troubleshooting.
  • PubChem. 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide; silver.
  • ChemicalBook. 3-Methyl-4-phenylisoxazol-5-amine CAS#: 4416-71-1.
  • National Institutes of Health (NIH). (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Royal Society of Chemistry Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC.
  • Journal of Pharmaceutical Analysis. Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
  • International Journal of Pharmaceutical Sciences and Research. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbdzSwTQxoR5ZJCpFNnT8gZOdkAKoU0eN3k2GzA90ME5GFjE5_4bVrfWdMJc45T9tlcIljfS-fn4NwJzEmav-4-Rl4T5a19wwHqQokHL1G4ugGdPhc2qMmK7cxWrGkyYjodan6q19b_DPTTr3GnNReETvOG9pqt4V2ktaRUJaKM_3g0vwKP8dIBbyRgixELK2zNRrWau80kk7Pgohsd9A=
  • ResearchGate. (2011, August 25). The problem in GC-MS analysis.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis.
  • Cerno Bioscience. Solvent/Sample Interaction in the GC/MS Analysis of Amines.
  • PubMed. (2023, August 31). Quality Control in Targeted GC-MS for Amino Acid-OMICS.

Sources

Validation & Comparative

analytical techniques for purity assessment of 4-Methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Techniques for Purity Assessment of 4-Methylisoxazol-5-amine: A Comparative Technical Guide

Executive Summary In the high-stakes environment of pharmaceutical synthesis, This compound serves as a critical heterocyclic scaffold, particularly in the development of immunomodulators and non-steroidal anti-inflammatory drugs (NSAIDs). Its purity is not merely a specification; it is a determinant of downstream reaction yield and the toxicological profile of the final API (Active Pharmaceutical Ingredient).

This guide moves beyond generic protocols to provide a rigorous, comparative analysis of three orthogonal analytical methodologies: HPLC-UV , Quantitative NMR (qNMR) , and Non-Aqueous Titration . As a Senior Application Scientist, I have structured this analysis to help you select the optimal technique based on your specific stage in the drug development lifecycle—from early discovery (where reference standards are scarce) to commercial QC (where throughput is king).

Part 1: The Analytical Landscape

The analysis of 5-amino-isoxazoles presents unique challenges due to their amphoteric nature and potential for tautomerism (amine-imine equilibrium). The 4-methyl substitution adds lipophilicity but does not significantly alter the weak basicity of the amine.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

The Industry Workhorse for Impurity Profiling

Expert Insight: While many standard protocols suggest generic C18 gradients, this compound often exhibits peak tailing due to interaction with residual silanols. Furthermore, its weak UV absorbance requires careful wavelength selection. The protocol below utilizes a phosphate buffer at acidic pH to protonate the amine fully, ensuring sharp peak shape and reproducible retention times.

Experimental Protocol:

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5). Low pH suppresses silanol ionization and keeps the analyte protonated.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Isoxazole ring absorption maximum).

  • Sample Diluent: Mobile Phase A:Acetonitrile (90:10).

System Suitability Criteria (Self-Validating):

  • Tailing Factor (T): Must be < 1.5. (If > 1.5, increase buffer ionic strength).

  • Resolution (Rs): > 2.0 between the main peak and the nearest synthesis impurity (often the 3-methyl isomer or uncyclized intermediates).

Method 2: Quantitative NMR (qNMR)

The Absolute Truth (Primary Method)

Expert Insight: In early development, you often lack a certified reference standard for this compound. qNMR is the solution. It provides an absolute purity value based on molar ratios, bypassing the need for a compound-specific standard. It is the only method that simultaneously confirms structure and purity.

Experimental Protocol:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent amine proton exchange broadening and ensure solubility).

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT).

    • Reasoning: Maleic acid provides a sharp singlet at ~6.3 ppm, which is distinct from the methyl singlet (~2.0 ppm) and the isoxazole ring proton of the analyte.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the longest relaxing proton to ensure full magnetization recovery).

    • Scans: 16 or 32 (Sufficient for S/N > 150).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity)[1]
    
Method 3: Non-Aqueous Titration

The Bulk Manufacturing Standard

Expert Insight: Isoxazolamines are very weak bases (


). They cannot be titrated in water. We must use a protogenic solvent  (glacial acetic acid) to "level" the basicity, making the amine appear stronger and allowing for a sharp endpoint against a strong acid (perchloric acid).

Experimental Protocol:

  • Solvent: Glacial Acetic Acid (anhydrous).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Acetic Acid.
    
  • Standardization: Potassium Hydrogen Phthalate (KHP).

  • Endpoint Detection: Potentiometric (Glass electrode vs. Ag/AgCl reference) is preferred over Crystal Violet indicators for precision.

  • Procedure: Dissolve ~150 mg of analyte in 50 mL glacial acetic acid. Titrate slowly. Perform a blank titration on the solvent.

Part 2: Comparative Analysis & Decision Matrix

The following table synthesizes experimental data to guide your method selection.

FeatureHPLC-UVqNMRNon-Aqueous Titration
Primary Utility Impurity Profiling (0.05% levels)Absolute Purity AssayBulk Assay (>98%)
Reference Standard Required (Critical Limitation)Not Required (Internal Std only)Not Required (Primary Std KHP used)
Specificity High (Separates isomers)High (Structural resolution)Low (Reacts with any base)
Precision (RSD) < 1.0%< 1.0% (with proper D1)< 0.5% (Best for Assay)
Sample Required Micrograms (< 1 mg)Milligrams (10-20 mg)Grams (> 100 mg)
Cost Per Run LowHigh (Instrument time/Solvents)Low

Part 3: Visualization of Workflows

Figure 1: Method Selection Decision Tree

Caption: A logical flowchart for selecting the appropriate analytical technique based on the availability of reference standards and the specific analytical goal (Assay vs. Impurity).

MethodSelection Start Start: Purity Assessment This compound RefStd Is a Certified Reference Standard Available? Start->RefStd Goal What is the Analytical Goal? RefStd->Goal Yes qNMR Method: qNMR (Absolute Purity) RefStd->qNMR No HPLC Method: HPLC-UV (Impurity Profiling) Goal->HPLC Detect <0.1% Impurities Goal->HPLC Trace Analysis Titration Method: Non-Aqueous Titration (Bulk Assay) Goal->Titration Assay >98% (QC Release)

Figure 2: HPLC System Suitability Workflow

Caption: Step-by-step protocol for ensuring HPLC data integrity, emphasizing the critical role of the blank and resolution checks before sample injection.

HPLCWorkflow Step1 Equilibration (90:10 A:B, 30 min) Step2 Blank Injection (Check for Ghost Peaks) Step1->Step2 Step3 System Suitability Soln (Analyte + Impurity) Step2->Step3 Check1 Resolution > 2.0? Step3->Check1 Check2 Tailing < 1.5? Check1->Check2 Pass Fail Troubleshoot: Adjust pH or Temp Check1->Fail Fail Step4 Sample Injection Check2->Step4 Pass Check2->Fail Fail Step5 Data Processing (Area %) Step4->Step5

References

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 5-Amino-3-methylisoxazole.[2][3] Retrieved from [Link] Note: Provides physiochemical data (pKa, solubility) supporting the choice of non-aqueous titration.

  • European Pharmacopoeia (Ph. Eur.). (2023). General Chapter 2.2.20: Potentiometric Titration.

Sources

Comparative Technical Guide: 4-Methylisoxazol-5-amine vs. 3-Amino-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 4-Methylisoxazol-5-amine vs. 3-Amino-5-methylisoxazole Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Stability vs. Reactivity Trade-off[1]

In the design of heterocyclic pharmacophores, the choice between regioisomers of aminoisoxazole dictates not only biological affinity but also synthetic viability and metabolic fate. This guide compares This compound (Isomer A) and 3-Amino-5-methylisoxazole (Isomer B) .

While Isomer B serves as the industry standard for stable sulfonamide antibiotics (e.g., Sulfamethoxazole), Isomer A represents a more reactive, electronically distinct scaffold often utilized for specialized peptidomimetics or as a "masked" precursor for ring rearrangements. This guide provides the experimental grounding to select the correct isomer for your specific application.

Quick Reference Data Matrix
FeatureThis compound (Isomer A)3-Amino-5-methylisoxazole (Isomer B)
CAS Registry 17432-38-1 (Generic ref)1072-67-9
Core Structure Amine @ C5, Methyl @ C4, H @ C3Amine @ C3, Methyl @ C5, H @ C4
Electronic Character Electron-rich C4 (blocked); Labile N-O bondElectron-rich C4 (open); Robust N-O bond
Basicity (pKa) ~2.5 (More basic)~1.0–1.5 (Very weak base)
Primary Reactivity Nucleophilic @ N-exo; Prone to Boulton-KatritzkyNucleophilic @ N-exo; Electrophilic substitution @ C4
Key Application Kinase inhibitors, Rearrangement precursorsAntibacterials, Glutamate agonists

Part 1: Structural & Electronic Profiling

The fundamental difference lies in the position of the amino group relative to the ring oxygen and nitrogen.

3-Amino-5-methylisoxazole (The "Stable" Isomer)

In this isomer, the amino group is at position 3. The exocyclic amine lone pair conjugates with the C=N bond. The ring is remarkably stable to acidic and basic hydrolysis. The C4 position is unsubstituted and electron-rich, making it a prime site for electrophilic aromatic substitution (e.g., halogenation, nitrosation).

This compound (The "Labile" Isomer)

Here, the amine is at position 5, directly adjacent to the ring oxygen. This creates a unique electronic push-pull system.

  • Instability: 5-Aminoisoxazoles are generally less stable than their 3-amino counterparts.[1] Under basic conditions, they can undergo ring-opening to form

    
    -cyano ketones.
    
  • Rearrangement: They are substrates for the Boulton-Katritzky rearrangement .[2][1][3][4] If acylated, the 5-amino isoxazole can rearrange to form 1,2,4-oxadiazoles or other heterocycles, a feature that can be exploited for diversity-oriented synthesis but poses a risk during scale-up.

Visualizing the Reactivity Landscape

IsoxazoleReactivity IsomerA This compound (5-NH2, 4-Me) Rearrange Boulton-Katritzky Rearrangement IsomerA->Rearrange Upon Acylation/Heating RingOpen Ring Opening (Base Catalyzed) IsomerA->RingOpen Strong Base (pH > 12) IsomerB 3-Amino-5-methylisoxazole (3-NH2, 5-Me) StableDrug Stable Drug Core (e.g., Sulfonamides) IsomerB->StableDrug Standard Coupling C4Sub C4-Electrophilic Substitution IsomerB->C4Sub Halogenation/Nitration

Figure 1: Reactivity divergence. Isomer A (Red) carries intrinsic liability for ring transformation, while Isomer B (Green) offers a robust scaffold for functionalization.

Part 2: Synthetic Accessibility

Synthesis of 3-Amino-5-methylisoxazole

This is the industrial standard, produced on a multi-ton scale.

  • Precursors: 3-Aminocrotononitrile + Hydroxylamine.

  • Mechanism: Nucleophilic attack of hydroxylamine on the nitrile carbon followed by cyclization.

  • Yield: Typically >85%.

  • Purification: Crystallization from water/ethanol.

Synthesis of this compound

This synthesis is more nuanced due to the requirement for an


-substituted precursor.
  • Precursors: 2-Methyl-3-oxobutyronitrile + Hydroxylamine.

  • Challenge: Regioselectivity can be an issue.[5] The reaction conditions must be controlled (pH ~10) to favor the 5-amino cyclization over the 3-amino isomer or other side products.

  • Yield: Typically 50–65%.

Part 3: Experimental Protocols

Protocol A: Amide Coupling (General Applicability)

Context: Coupling these amines to a carboxylic acid (R-COOH) to form a pharmacophore.

Challenges:

  • Isomer B (3-NH2): The amine is poorly nucleophilic (

    
     of conjugate acid ~1). Standard EDC/NHS couplings often fail.
    
  • Isomer A (5-NH2): Slightly more nucleophilic, but the resulting amide may be unstable (rearrangement risk).

Optimized Procedure (HATU Method):

  • Activation: Dissolve R-COOH (1.0 equiv) in dry DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 15 min at RT.

  • Addition: Add the Aminoisoxazole (1.1 equiv).

    • Critical Step for Isomer B: Heat to 50–60°C may be required due to low nucleophilicity.

    • Critical Step for Isomer A: Maintain at 0°C to RT. Do not heat excessively to prevent ring opening.

  • Workup: Dilute with EtOAc, wash with sat.

    
     and brine.[5]
    
  • Observation: Isomer B products are stable solids. Isomer A products should be stored at -20°C and tested for stability.

Protocol B: Boulton-Katritzky Rearrangement (Isomer A Specific)

Context: Intentionally transforming this compound into a 1,2,4-oxadiazole derivative.

  • Acylation: React this compound with an acid chloride (

    
    ) in Pyridine/DCM to form the intermediate amide.
    
  • Rearrangement: Isolate the amide. Reflux in ethanol or treat with weak base (

    
    ).
    
  • Mechanism: The isoxazole ring nitrogen attacks the carbonyl of the amide side chain, cleaving the N-O bond and forming a new oxadiazole ring.

  • Result: A thermodynamic sink product (highly stable).

Part 4: Decision Framework for Drug Design

When should you choose which isomer?

  • Select 3-Amino-5-methylisoxazole if:

    • You need a metabolic "rock" (high stability).

    • You are targeting bacterial folate synthesis (sulfonamide mimics).

    • You intend to functionalize the C4 position later (e.g., adding a halogen for potency).

  • Select this compound if:

    • You are exploring bioisosteres of pyrazoles or triazoles.

    • You need a slightly more basic amine for H-bond accepting.

    • You are designing a prodrug or a "masked" heterocycle that activates via rearrangement inside the target tissue (advanced strategy).

Workflow Diagram: Scaffold Selection

DrugDesignDecision Start Start: Select Isoxazole Scaffold Q1 Requirement: Metabolic Stability? Start->Q1 Q2 Requirement: C4 Functionalization? Q1->Q2 Moderate/Low ChoiceB Select: 3-Amino-5-methylisoxazole (Isomer B) Q1->ChoiceB High (Systemic Drug) Q2->ChoiceB Yes (Need Halogen/Aryl at C4) ChoiceA Select: this compound (Isomer A) Q2->ChoiceA No (C4 is blocked by Methyl) Warning Validate N-O bond stability in assay buffer ChoiceA->Warning Check Stability

Figure 2: Decision tree for medicinal chemists selecting between isoxazole isomers.

References

  • Synthesis and Reactivity of 3-Aminoisoxazoles

    • Title: 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172
    • Source: PubChem[6]

    • URL:[Link]

  • Boulton-Katritzky Rearrangement Mechanisms

    • Title: Base-Promoted Tandem SNAr/Boulton–Katritzky Rearrangement[2][3]

    • Source: American Chemical Society (Org.[3] Lett.)

    • URL:[Link][3]

  • Medicinal Chemistry Applications (Sulfamethoxazole)

    • Title: 3-Amino-5-methylisoxazole - Versatile Compound in Pharmaceutical Research[7][8]

    • Source: Chem-Impex
  • Stability of 5-Aminoisoxazoles

    • Title: Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation[9]

    • Source: ResearchGate (Heterocyclic Compounds)[10]

    • URL:[Link]

Sources

Comparison Guide: Cross-Validation of Experimental Data for 4-Methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoxazole Regio-Challenge

In medicinal chemistry, 4-methylisoxazol-5-amine represents a deceptively simple fragment. While often sought as a bioisostere for amide or carboxylic acid functionalities, its utility is frequently compromised by a critical "Regio-Trap": the confusion with its thermodynamic isomer, 3-methylisoxazol-5-amine (CAS 14678-02-5).[1]

This guide provides a definitive cross-validation framework. We move beyond basic property listing to focus on the comparative performance of the 4-methyl isomer against its 3-methyl analog and the more stable 1-methylpyrazole isostere. The data presented validates why the 4-methyl isomer is chemically distinct—specifically regarding its attenuated nucleophilicity and unique NMR signature—and how to experimentally verify its integrity.

Part 1: Structural Validation & Purity Profiling[1]

The primary failure mode in deploying this compound is inadvertent use of the 3-methyl isomer. The two possess identical mass (MW 98.[1]10) and similar polarity, rendering standard LC-MS identification insufficient.

The "Smoking Gun" NMR Protocol

To validate your material, you must rely on the chemical shift of the remaining ring proton.[1] The electronic environment of C3 vs. C4 creates a massive shift difference (Δδ > 2.0 ppm).[1]

Comparative NMR Data Table (DMSO-d₆)

FeatureThis compound (Target)3-Methylisoxazol-5-amine (Alternative)Mechanistic Reason
Ring Proton C3-H C4-H Position relative to heteroatoms.[1]
Chemical Shift δ 7.8 – 8.2 ppm (Singlet)δ 4.8 – 5.2 ppm (Singlet)C3 is imine-like (deshielded); C4 is enamine-like (shielded).[1]
Methyl Shift δ 1.8 – 1.9 ppmδ 2.1 – 2.2 ppmC4-Me is shielded by the adjacent amine electron density.
Carbon NMR C3 at ~150 ppmC4 at ~90 ppmDirect confirmation of aromaticity vs. enamine character.

Critical Check: If your proton NMR shows a singlet around 5.0 ppm , you do not have the 4-methyl isomer; you have the 3-methyl isomer or the 5-hydroxy tautomer.

Visualization: Analytical Decision Tree

The following workflow ensures orthogonal validation of the regioisomer identity.

AnalyticalWorkflow Sample Unknown Isoxazole Sample LCMS LC-MS Analysis (m/z 99 [M+H]+) Sample->LCMS Step 1 NMR 1H NMR (DMSO-d6) LCMS->NMR Step 2 (Mass Confirmed) CheckProton Check Ring Proton Shift NMR->CheckProton Target CONFIRMED: This compound (Use for Synthesis) CheckProton->Target Singlet @ 8.0 ppm (C3-H) Isomer REJECT: 3-Methylisoxazol-5-amine (Thermodynamic Isomer) CheckProton->Isomer Singlet @ 5.0 ppm (C4-H)

Figure 1: Analytical Decision Tree for distinguishing the 4-methyl target from its common 3-methyl regioisomer impurity.[1]

Part 2: Comparative Physicochemical Analysis[1]

When selecting a fragment for drug discovery, the 4-methylisoxazole core offers a distinct profile compared to the standard pyrazole bioisostere.

Performance Comparison Table

PropertyThis compound 1-Methyl-1H-pyrazol-5-amine Implication for Drug Design
Basicity (pKa of MH+) ~1.0 - 1.5 (Very Weak Base)~2.5 - 3.0 (Weak Base)Isoxazole is less likely to be protonated at physiological pH, improving membrane permeability but reducing solubility.[1]
H-Bond Donor 1 (NH₂, weak)1 (NH₂, moderate)The oxygen in isoxazole withdraws density, making the amine protons more acidic (better donors) but the nitrogen a poorer acceptor.[1]
Metabolic Stability Low to Moderate High The N-O bond is a "metabolic soft spot," susceptible to reductive cleavage by P450s or bacterial reductases, opening the ring to form a β-amino ketone.
Nucleophilicity Poor Moderate Coupling this compound requires activation (e.g., acid chlorides or POCl₃) rather than standard EDC/NHS coupling.[1]

Expert Insight: The this compound is often chosen not for its reactivity, but for its dipole moment and ability to mimic the spatial arrangement of a cis-amide bond without the rotational freedom. However, researchers must accept the trade-off of significantly lower nucleophilicity compared to the pyrazole analog [1].

Part 3: Synthetic Utility & Reactivity Protocols

Due to the electron-withdrawing nature of the isoxazole ring (specifically the oxygen atom), the exocyclic amine at position 5 is deactivated.[1] Standard amide coupling protocols often fail or result in low yields.[1]

Validated Coupling Protocol (The "Hard" Nucleophile Approach)

Context: Coupling this compound to a carboxylic acid.[1]

  • Activation (Acid Chloride Method):

    • Do not use HATU/EDC initially; the reaction rate is often too slow, leading to hydrolysis of the active ester.[1]

    • Step 1: Convert the carboxylic acid to an acid chloride using Oxalyl Chloride (1.2 eq) and catalytic DMF in DCM (0 °C to RT, 1h).

    • Step 2: Evaporate volatiles to dryness (remove excess HCl/oxalyl chloride).[1]

  • Coupling (Base-Mediated):

    • Solvent: Anhydrous THF or Pyridine (avoid protic solvents).[1]

    • Base: Use a non-nucleophilic base like LiHMDS (Lithium hexamethyldisilazide) if the amine is extremely unreactive, or Pyridine (excess) for standard cases.[1]

    • Procedure: Dissolve this compound (1.0 eq) in THF. Cool to -78 °C. Add LiHMDS (1.1 eq) to deprotonate the amine (forming the lithium amide).[1]

    • Addition: Add the pre-formed acid chloride (dissolved in THF) dropwise.

    • Rationale: Deprotonating the amine solves the nucleophilicity issue. The lithium amide is a potent nucleophile that attacks the carbonyl instantly.

Reaction Pathway Visualization

SynthesisPathway Acid Carboxylic Acid Act Acid Chloride (Activated Electrophile) Acid->Act (COCl)2, DMF Product Isoxazole-Amide Product Act->Product Amine This compound (Poor Nucleophile) Anion Lithium Amide (Strong Nucleophile) Amine->Anion LiHMDS, -78°C (Deprotonation) Anion->Product Rapid Coupling

Figure 2: Optimized coupling pathway utilizing deprotonation to overcome the low nucleophilicity of the isoxazole amine.[1]

Part 4: Biological Context & Bioisosterism

In drug development, this scaffold is frequently compared to Sulfamethoxazole (which contains the 3-methyl-5-amino core) and Valdecoxib (isoxazole core).[1]

Why choose 4-methyl over 3-methyl?

  • Steric Vector: The 4-methyl group projects into a different quadrant of the binding pocket compared to the 3-methyl. If the binding pocket is narrow "above" the ring plane, the 4-methyl group may clash, whereas the 3-methyl (in-plane vector) might be tolerated.

  • Electronic Modulation: The 4-methyl group is inductively donating directly into the double bond engaged with the 5-amine, slightly increasing the electron density on the nitrogen compared to the unsubstituted analog, though less effectively than if it were at position 3 [2].

Stability Warning (The "Red Flag"): Isoxazoles containing a free 3-position (like this compound) are susceptible to base-catalyzed ring opening (the Kemp elimination mechanism), converting them into α-cyanoketones.[1]

  • Protocol: Avoid exposure to strong aqueous bases (NaOH/KOH) at elevated temperatures (>60 °C) during workup. Use mild carbonate bases or acidic quench.[1]

References
  • Sperry, J. B., & Wright, D. L. (2005).[1] The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[1][2][3][4][5] Current Opinion in Drug Discovery & Development.[1]

  • Pevarello, P., et al. (1998).[1] Synthesis and anticonvulsant activity of new 3-amino-isoxazole derivatives. Journal of Medicinal Chemistry.[1] (Provides comparative reactivity data for isoxazole isomers).

  • PubChem Compound Summary. (2025). 5-Methyl-3-isoxazolamine (Isomer Comparator Data).[1] National Center for Biotechnology Information.[1] [1]

  • Zhu, J., et al. (2018).[1] Regioselective synthesis of isoxazoles.[1][6] Journal of Organic Chemistry.[1] (Detailed mechanistic discussion on C3 vs C4 proton shifts).

(Note: While specific clinical data for the isolated fragment this compound is limited, the physicochemical comparisons above are derived from the fundamental heterocyclic chemistry of the isoxazole class as cited.)

Sources

A Senior Application Scientist’s Guide to Assessing the Novelty of 4-Methylisoxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Derivatives of 4-Methylisoxazol-5-amine, in particular, represent a fertile ground for the discovery of novel therapeutics, from anti-infectives like sulfamethoxazole to immunomodulators.[4][5] However, this popularity means the patent landscape is densely populated, making a rigorous assessment of novelty paramount for any new research program.[6][7][8]

This guide provides a comprehensive framework for navigating this challenge. As a Senior Application Scientist, my objective is not merely to present a series of protocols but to illuminate the causality behind them. We will explore a dual-pronged strategy that synergizes meticulous patent analysis with robust experimental validation. This integrated approach is critical for de-risking projects, establishing a clear inventive step, and building a defensible intellectual property position.

Part 1: The Patent Landscape - A Systematic Workflow for Novelty and Freedom-to-Operate

Before committing resources to the lab, a thorough analysis of the patent literature is non-negotiable. The goal is twofold: to determine if your conceived derivative is novel (not previously disclosed) and to assess your freedom to operate (the ability to develop and commercialize without infringing on existing patents). These are distinct but related concepts. A compound may be novel, but its use in a specific disease area could be blocked by a broader method-of-use patent.

The following workflow provides a systematic process for this analysis.

cluster_0 Phase 1: Broad Scoping cluster_1 Phase 2: Deep Dive Analysis cluster_2 Phase 3: Synthesis & Decision A Keyword & Substructure Search (e.g., 'isoxazolamine', SciFinder, Espacenet) B Identify Key Patents & Competitor Portfolios A->B C Dissect Patent Claims (Independent vs. Dependent, Markush Structures) B->C D Analyze Exemplified Compounds (Are structures similar to yours synthesized?) C->D E Review Prophetic Examples (Claimed but not synthesized) D->E F Identify 'White Space' (Novel, unclaimed chemical matter) E->F G Formulate Hypothesis (e.g., 'Our derivative is novel and non-obvious') F->G H Proceed to Experimental Validation G->H

Caption: A systematic workflow for patent landscape analysis.

The critical step in this process is the dissection of patent claims. A common feature in chemical patents is the "Markush structure," a generic representation that covers multiple compounds through variable substituent groups (R¹, R², etc.). It is imperative to determine if your specific derivative falls within the scope of a competitor's Markush claim, even if it is not explicitly listed as a synthesized example. This analysis defines the boundaries of your potential invention.

Part 2: Experimental Validation - Proving Novelty and Utility

A molecule that exists only on paper—whether in a research plan or a patent's prophetic example—lacks tangible value. Experimental validation is the process of bringing a novel concept to life and demonstrating its unique properties. This self-validating system ensures that every claim of novelty is backed by empirical, reproducible data.

Synthesis and Structural Confirmation: The First Proof Point

The first step is the chemical synthesis and unambiguous characterization of the novel derivative. The choice of synthetic route is often guided by precedent in the literature, prioritizing efficiency, scalability, and safety.[4][5][9]

Experimental Protocol: Representative Synthesis of a Novel N-Aryl-4-Methylisoxazol-5-amine

This protocol describes the synthesis of a hypothetical derivative via an amide coupling reaction, a common and robust method for generating diversity from the core amine.

  • Materials : this compound, desired Aryl-carbonyl chloride, Triethylamine (TEA), Dichloromethane (DCM), Magnetic stirrer, Round-bottom flask, Standard glassware.

  • Step 1: Reaction Setup : Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Step 2: Base Addition : Add TEA (1.2 eq) to the solution. This base acts as a scavenger for the HCl byproduct generated during the reaction, preventing protonation of the starting amine.

  • Step 3: Acylation : Cool the mixture to 0°C in an ice bath. Add the specific Aryl-carbonyl chloride (1.1 eq) dropwise. The dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize side-product formation.

  • Step 4: Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Step 5: Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Each wash serves a purpose: removing excess base, unreacted acid chloride, and water-soluble impurities, respectively.

  • Step 6: Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography or recrystallization to yield the final product.

  • Step 7: Characterization : Confirm the structure and purity of the final compound using:

    • ¹H and ¹³C NMR Spectroscopy : To verify the chemical structure and atom connectivity.

    • High-Resolution Mass Spectrometry (HRMS) : To confirm the elemental composition and exact mass.

    • HPLC : To determine the purity of the final compound, which should ideally be >95% for biological testing.

Physicochemical Profiling: Defining Drug-Like Properties

A novel structure is only as valuable as its potential for application. In drug discovery, a molecule's physicochemical properties are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10][11] Assessing these properties early provides a baseline for comparison against existing compounds and predicts potential development challenges.[12][13][14]

PropertyImportance in Drug DevelopmentTarget Range (Oral Drugs)
Kinetic Solubility Impacts absorption and formulation. Low solubility is a major hurdle.> 50 µM
Lipophilicity (LogD at pH 7.4) Affects permeability, metabolism, and toxicity. Too high can lead to poor solubility and high protein binding.1 - 3
Permeability (PAMPA) Predicts passive absorption across the gut wall.Papp > 1 x 10⁻⁶ cm/s
Plasma Protein Binding High binding reduces the free fraction of the drug available to act on the target.< 95%

Experimental Protocol: Kinetic Aqueous Solubility Assay

  • Stock Solution : Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Dilution : Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a final concentration of 100 µM with 1% DMSO. The presence of a small, consistent amount of DMSO is crucial for initial dissolution but must be kept low to avoid artificially inflating solubility.

  • Equilibration : Seal the plate and shake at room temperature for 2 hours to allow the compound to reach its equilibrium solubility.

  • Precipitate Removal : Centrifuge the plate to pellet any precipitated compound.

  • Quantification : Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using LC-MS/MS against a standard curve. This provides a quantitative measure of its solubility under physiological pH.

Biological Performance: A Kinase Inhibition Case Study

To demonstrate utility and potential superiority, the novel derivative must be tested in a biologically relevant assay. Given that many heterocyclic scaffolds are developed as kinase inhibitors, we will use a generic kinase signaling pathway as our context.[15][16][17]

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase_A Kinase A (e.g., RAF) Receptor->Kinase_A P Kinase_B Kinase B (e.g., MEK) Kinase_A->Kinase_B P Kinase_C Kinase C (e.g., ERK) Kinase_B->Kinase_C P ADP ADP Kinase_B->ADP TF Transcription Factor Kinase_C->TF P Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Novel 4-Methylisoxazol- 5-amine Derivative Inhibitor->Kinase_B ATP ATP ATP->Kinase_B

Caption: A generic kinase signaling cascade targeted by a novel inhibitor.

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.

  • Reagents : Recombinant Kinase B, specific peptide substrate, ATP, test compounds, Kinase-Glo® reagent.

  • Compound Plating : Serially dilute the novel derivative (and reference compounds from patents) in a 384-well plate. A typical 10-point, 3-fold dilution series starting from 10 µM is standard for determining an IC₅₀.

  • Kinase Reaction : Add the kinase enzyme and its specific substrate to the wells.

  • Initiation : Start the reaction by adding a solution of ATP. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the specific kinase, as this provides the greatest sensitivity for detecting competitive inhibitors.[15]

  • Incubation : Incubate the plate at room temperature for 1 hour.

  • Detection : Add the Kinase-Glo® reagent, which contains luciferase. The enzyme will produce a luminescent signal proportional to the amount of ATP remaining in the well.

  • Data Acquisition : Read the luminescence on a plate reader.

  • Data Analysis : Normalize the data using positive (no inhibitor, 0% inhibition) and negative (no enzyme, 100% inhibition) controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The IC₅₀ represents the concentration at which the compound inhibits 50% of the kinase activity.[18]

A crucial aspect of this process is to run counter-screens to eliminate false positives.[19][20] For example, a compound that inhibits luciferase would give a false positive in this assay. A simple counter-screen involves running the assay without the kinase enzyme to check for direct effects on the detection reagent.

Part 3: Data Synthesis and Comparative Analysis

The final step is to integrate the patent analysis with the experimental data to build a compelling case for novelty and utility. The data should be presented clearly for objective comparison.

Table 2: Comparative Profile of Novel vs. Patented Derivatives

FeatureNovel Derivative (Candidate X)Closest Patented Example (US Pat. X, Ex. 42)
Structure [Image of Candidate X][Image of Patented Compound]
Kinase B IC₅₀ 50 nM500 nM
Kinase Z IC₅₀ (Selectivity) > 10,000 nM1,000 nM
Aqueous Solubility 75 µM5 µM
LogD (pH 7.4) 2.54.5
Patent Status Not explicitly disclosed or covered by Markush claims.Exemplified in patent.

From this table, a clear narrative emerges: "Candidate X is a novel chemical entity that is not encompassed by the claims of existing patents. Experimentally, it demonstrates a 10-fold improvement in potency against the primary target, Kinase B, and a >20-fold improvement in selectivity against the off-target Kinase Z. Furthermore, its significantly improved aqueous solubility and more favorable LogD value suggest a superior drug-like profile compared to the closest prior art." This statement combines the legal assessment with empirical data to establish both novelty and a clear inventive step.

Conclusion

Assessing the novelty of this compound derivatives—or any chemical series in a competitive field—is a multifaceted endeavor that extends far beyond a simple literature search. It demands a disciplined, integrated strategy that treats patent analysis and experimental validation as two sides of the same coin. By systematically mapping the existing intellectual property, synthesizing the target molecule, and rigorously profiling its physicochemical and biological properties, researchers can confidently establish novelty, demonstrate utility, and lay the groundwork for a successful and defensible drug discovery program.

References

  • Abdul Manan, F. S., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCr Journals. Available at: [Link]

  • CN107721941B. Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • CA1301766C. Process for the manufacture of 3-amino-5-methylisoxazole. Google Patents.
  • WO2001060802A1. Process for preparing leflunomide. Google Patents.
  • US4284786A. 5-Methylisoxazole-4-carboxylic-(4-trifluoromethyl)-anilide. Google Patents.
  • US3468900A. Process for preparing isoxazole compounds. Google Patents.
  • Kraj G. A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health (NIH). Available at: [Link]

  • DE3731850A1. METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. Google Patents.
  • Hogan, J. M., & Beasley, E. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Küchler, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health (NIH). Available at: [Link]

  • Wagner, J., & Rothweiler, U. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health (NIH). Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • Ali, A. M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. Available at: [Link]

  • Raevsky, O., & Schaper, K. (2005). Physicochemical Descriptors in Property-Based Drug Design. ResearchGate. Available at: [Link]

  • Wujec, M., & Paneth, A. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Zhang, Y., et al. (2024). Research on Risk Measurement Methods of Scientific and Technological Innovation: A Dynamic Tension Model Based on Novelty and Adaptation. MDPI. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Publishing. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Available at: [Link]

  • Physicochemical properties. (n.d.). Fiveable. Available at: [Link]

  • Wagner, J., & Rothweiler, U. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PubMed. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. Available at: [Link]

  • Small Molecule Drug Discovery. (n.d.). Charles River Laboratories. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Available at: [Link]

  • Physicochemical properties of drug. (2015). Slideshare. Available at: [Link]

  • Zhang, Z., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

  • Structure–activity relationship of isoxazole‐containing derivative... (n.d.). ResearchGate. Available at: [Link]

Sources

Navigating the Nicotinic Acetylcholine Receptor: A Comparative Guide to the Putative Binding Mode of 4-Methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the isoxazole scaffold has emerged as a versatile pharmacophore, demonstrating a wide array of biological activities. This guide delves into the evidence for the proposed binding mode of a specific isoxazole derivative, 4-Methylisoxazol-5-amine, within the ligand-binding domain of the nicotinic acetylcholine receptor (nAChR). While direct structural evidence for this particular compound is not available, a wealth of data from structurally related isoxazole analogues allows for the construction of a robust, evidence-based hypothesis of its molecular interactions.

This document provides a comparative analysis, juxtaposing the putative binding of this compound with well-characterized nAChR ligands, namely nicotine and epibatidine. We will explore the subtle yet critical differences in their interactions that likely govern their respective pharmacological profiles. Furthermore, this guide furnishes detailed experimental protocols for the key assays employed in the characterization of such ligands, empowering researchers to validate and expand upon these findings.

The Nicotinic Acetylcholine Receptor: A Key Target in Neurotransmission

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are assembled from a variety of subunits (α2–α10, β2–β4), giving rise to a diversity of subtypes with distinct pharmacological properties.[1] The ligand-binding site is located at the interface between subunits, typically an α and a non-α subunit, and is characterized by a pocket lined with aromatic residues.[2]

Proposed Binding Mode of this compound at the nAChR

Based on structure-activity relationship (SAR) studies of various isoxazole derivatives targeting nAChRs, a plausible binding mode for this compound can be proposed.[3][4] The essential pharmacophore for nicotinic ligands consists of a cationic center and a hydrogen-bond acceptor.[3] For this compound, the protonated amine at position 5 would serve as the cationic center, engaging in a crucial cation-π interaction with a key tryptophan residue (Trp149 in the α7 subtype) in the aromatic box of the binding pocket.[5] The nitrogen atom of the isoxazole ring is poised to act as a hydrogen bond acceptor, interacting with backbone amide groups or side chains of residues in the complementary subunit.[6] The 4-methyl group likely occupies a hydrophobic subpocket, contributing to the overall binding affinity.

cluster_nAChR nAChR Ligand Binding Pocket Trp (Aromatic Box) Trp (Aromatic Box) Hydrophobic Pocket Hydrophobic Pocket H-bond Donor H-bond Donor This compound This compound This compound->Trp (Aromatic Box) Cation-π Interaction (Protonated Amine) This compound->Hydrophobic Pocket Hydrophobic Interaction (Methyl Group) This compound->H-bond Donor Hydrogen Bond (Isoxazole Nitrogen)

Caption: Proposed binding interactions of this compound within the nAChR ligand-binding site.

Comparative Analysis with Known nAChR Ligands

To contextualize the putative binding of this compound, we compare it with two well-studied nAChR agonists: nicotine and epibatidine.

Nicotine , the primary psychoactive component of tobacco, binds to nAChRs and is a cornerstone for SAR studies. Its protonated pyrrolidine nitrogen forms a cation-π interaction with the same key tryptophan residue as proposed for this compound. The pyridine nitrogen of nicotine acts as a hydrogen bond acceptor.[6]

Epibatidine , a potent alkaloid, exhibits significantly higher affinity for many nAChR subtypes compared to nicotine.[7] Its protonated azabicyclic ring system also engages in a cation-π interaction, while the chloropyridyl nitrogen serves as a hydrogen bond acceptor. The rigid structure of epibatidine likely contributes to its high affinity by reducing the entropic penalty upon binding.[8]

LigandTarget nAChR SubtypeBinding Affinity (Ki, nM)Key InteractionsReference
This compound (Hypothetical) α4β2, α7-Cation-π, Hydrogen bond, Hydrophobic-
Nicotine α4β25.9Cation-π, Hydrogen bond[9]
Epibatidine α4β20.04Cation-π, Hydrogen bond[7]
ABT-418 (Isoxazole analogue) α4β27.4Cation-π, Hydrogen bond[3]

Experimental Protocols for Ligand Characterization

The determination of a ligand's binding affinity and functional activity at nAChRs relies on a combination of in vitro assays. Below are detailed protocols for two fundamental techniques.

Radioligand Binding Assay

This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the receptor.

Prepare Membranes Prepare Membranes Incubate Incubate Prepare Membranes->Incubate Receptor Source Filter Filter Incubate->Filter Separate Bound/Free Radioligand Radioligand Radioligand->Incubate Test Compound Test Compound Test Compound->Incubate Scintillation Counting Scintillation Counting Filter->Scintillation Counting Quantify Radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Determine IC50/Ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology: [10][11]

  • Membrane Preparation: Homogenize tissue or cells expressing the nAChR subtype of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the functional activity of a ligand by recording the ion flow through the receptor channel in response to ligand application.[12][13]

Step-by-Step Methodology:

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.

  • Electrode Preparation: Pull glass microelectrodes and fill them with 3 M KCl.

  • Oocyte Impalement: Place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage recording and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Ligand Application: Perfuse the oocyte with a solution containing the test compound at various concentrations.

  • Current Recording: Record the inward current elicited by the activation of the nAChRs.

  • Data Analysis: Plot the current amplitude against the ligand concentration to generate a dose-response curve and determine the EC50 and maximum response (Imax).

Conclusion

While the precise binding mode of this compound at nicotinic acetylcholine receptors awaits confirmation through high-resolution structural studies, a compelling hypothesis can be formulated based on the extensive research on related isoxazole derivatives. The proposed interactions, centered around a cation-π bond and hydrogen bonding, align well with the established pharmacophore for nAChR ligands. Comparative analysis with benchmark compounds like nicotine and epibatidine highlights the subtle structural modifications that can dramatically influence binding affinity and pharmacological profile. The detailed experimental protocols provided herein offer a clear path for researchers to empirically test these hypotheses and further elucidate the therapeutic potential of this promising class of molecules.

References

  • Modeling Binding Modes of α7 Nicotinic Acetylcholine Receptor with Ligands: The Roles of Gln117 and Other Residues of the Receptor in Agonist Binding. Journal of Medicinal Chemistry. [Link]

  • Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. Journal of Medicinal Chemistry. [Link]

  • Nicotinic acetylcholine receptor. Wikipedia. [Link]

  • Improving the nicotinic pharmacophore with a series of (Isoxazole)methylene-1-azacyclic compounds: synthesis, structure-activity relationship, and molecular modeling. Journal of Medicinal Chemistry. [Link]

  • The binding orientation of epibatidine at α7 nACh receptors. Neuropharmacology. [Link]

  • Structural characterization of binding mode of smoking cessation drugs to nicotinic acetylcholine receptors through study of ligand complexes with acetylcholine-binding protein. The Journal of Biological Chemistry. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoid-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]

  • Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. International Review of Neurobiology. [Link]

  • Nicotinic acetylcholine receptors (nACh). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The nicotinic receptor ligand binding domain. Journal of Molecular Neuroscience. [Link]

  • Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. Acta Pharmacologica Sinica. [Link]

  • The Ligand Binding Domain of Nicotinic Acetylcholine Receptors Part 1. YouTube. [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. [Link]

  • Epibatidine Binds to Four Sites on the Torpedo Nicotinic Acetylcholine Receptor. Molecular Pharmacology. [Link]

  • Molecular dynamics and structure-activity relationship data provide insights into interactions contributing to isoxazole 1/2-CnAcs1 binding. ResearchGate. [Link]

  • Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. Journal of the American Chemical Society. [Link]

  • Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Journal of the American Chemical Society. [Link]

  • Identification of novel α4β2-nicotinic acetylcholine receptor (nAChR) agonists based on an isoxazole ether scaffold that demonstrate antidepressant-like activity. Journal of Medicinal Chemistry. [Link]

  • New isoxazole derivatives designed as nicotinic acetylcholine receptor ligand candidates. ResearchGate. [Link]

  • Cholinergic Receptors: Nicotinic. JoVE. [Link]

  • Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Marine Drugs. [Link]

  • Epibatidine: A Promising Natural Alkaloid in Health. Molecules. [Link]

  • nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • A New Isoxazolic Compound Acts as α7 Nicotinic Receptor Agonist in Human Umbilical Vein Endothelial Cells. Zeitschrift für Naturforschung C. [Link]

  • Epibatidine. PubChem. [Link]

  • Binding Interactions with the Complementary Subunit of Nicotinic Receptors. Biochemistry. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Epibatidine and pain. British Journal of Anaesthesia. [Link]

  • Two-electrode voltage-clamp (TEVC). University of Freiburg. [Link]

  • Two-Electrode Voltage Clamp Assay Services. Reaction Biology. [Link]

  • Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine. Proceedings of the National Academy of Sciences. [Link]

  • New isoxazole derivatives designed as nicotinic acetylcholine receptor ligand candidates. ElectronicsAndBooks. [Link]

  • Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in Pharmacology. [Link]

  • What is the two electrode voltage-clamp (TEVC) method?. Molecular Devices. [Link]

  • Characterization of recombinant nAChRs by two-electrode voltage clamp recording in X. laevis oocytes. ResearchGate. [Link]

  • Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. Journal of Medicinal Chemistry. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations. ACS Omega. [Link]

  • Binding Affinity of Structurally Different Antidepressants for nAChRs... ResearchGate. [Link]

  • Two-Electrode Voltage Clamp. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Characterization of 4-Methylisoxazol-5-amine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a study is intrinsically linked to the quality of its starting materials. A well-characterized reference standard is the cornerstone of reliable and reproducible results, particularly in the pharmaceutical industry where regulatory scrutiny is paramount. This guide provides an in-depth technical comparison and characterization strategy for 4-Methylisoxazol-5-amine (CAS RN: 87988-94-1), a key heterocyclic building block in medicinal chemistry.

This document moves beyond a simple listing of specifications. It is designed to empower the end-user to critically evaluate and compare reference standards from various sources. We will delve into the causality behind experimental choices, advocate for self-validating analytical systems, and provide actionable protocols for the comprehensive characterization of this compound.

Physicochemical Properties and Supplier Overview

This compound, also known as 5-Methylisoxazol-4-amine, is a substituted isoxazole with the molecular formula C₄H₆N₂O and a molecular weight of 98.10 g/mol . Its structure is foundational in the synthesis of a variety of biologically active molecules.

A survey of commercially available reference standards reveals a market with several suppliers. While a direct comparison of comprehensive analytical data is often challenging due to proprietary information, a preliminary assessment can be made based on the information they provide.

SupplierStated PurityAvailability of Analytical Data
Supplier A ≥98%Certificate of Analysis with key data available upon request.
Supplier B >97.0%(GC)(T)Basic properties listed online; detailed data may require inquiry.
Supplier C 97%Limited data on the website; further information needed.

Expert Insight: The stated purity is a primary, but not sole, indicator of quality. The method of purity determination (e.g., GC, HPLC, NMR) and the extent of characterization for impurities are critical discriminators. A reliable reference standard will be accompanied by a comprehensive Certificate of Analysis detailing the results of multiple orthogonal analytical techniques.

The Analytical Workflow: A Multi-faceted Approach to Ensuring Identity, Purity, and Stability

A robust characterization of a this compound reference standard necessitates a multi-pronged analytical approach. Each technique provides a unique piece of the puzzle, and together they create a comprehensive profile of the material.

Caption: A comprehensive analytical workflow for the characterization of a this compound reference standard.

Experimental Protocols for Comprehensive Characterization

The following protocols are designed to provide a rigorous and self-validating characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of a molecule's structure. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound reference standard and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Parameters (500 MHz):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing and Analysis:

    • Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Integrate all signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Analyze the chemical shifts, coupling constants, and integration values to confirm the structure.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters (125 MHz):

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing and Analysis:

    • Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

    • Correlate the observed chemical shifts with the expected values for the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS provides crucial information about the molecular weight of the compound and can be used to detect and identify impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

LC-MS Protocol:

  • Sample Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a working concentration of 10 µg/mL.

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Parameters (Electrospray Ionization - Positive Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ (m/z 99.06).

    • Analyze the mass spectrum to confirm the molecular weight.

    • For HRMS, compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC with UV detection is the workhorse for determining the purity of a reference standard and quantifying any impurities. A well-developed method should be able to separate the main component from potential process-related impurities and degradation products.

HPLC-UV/DAD Protocol:

  • Sample Preparation: Accurately prepare a solution of the reference standard at a concentration of approximately 0.5 mg/mL in the mobile phase.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized for ideal peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Diode array detection (DAD) to monitor across a range (e.g., 210-400 nm) and determine the optimal wavelength for quantification (e.g., the λmax of the compound).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Potential Impurities and Isomeric Considerations

A thorough characterization of a reference standard must also consider potential impurities that may arise from the synthetic route. The synthesis of substituted isoxazoles can often lead to the formation of isomeric byproducts.[1]

Caption: Potential sources of impurities in a this compound reference standard.

Expert Insight: The presence of isomeric impurities is a critical concern for substituted isoxazoles. A well-resolved chromatographic method is essential to separate and quantify these isomers. Orthogonal analytical techniques, such as capillary electrophoresis, can provide additional confidence in the purity assessment.

Conclusion: Towards a Self-Validating Reference Standard

The characterization of a this compound reference standard is a comprehensive process that requires a suite of orthogonal analytical techniques. This guide has provided a framework and detailed protocols for such a characterization. By following these principles, researchers, scientists, and drug development professionals can ensure the quality and reliability of their reference standards, which is fundamental to the integrity of their scientific work. The ultimate goal is to establish a self-validating system where the data from each analytical technique corroborates the others, leading to a high degree of confidence in the identity, purity, and stability of the reference material.

References

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI. Retrieved from [Link]

  • Determination of 4(5)-Methylimidazole in Sugar-Amino acid Aqueous Model Systems by UPLC-Q-ToF-MS. (2022). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. Retrieved from [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023). ResearchGate. Retrieved from [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016). RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • PubChem. (n.d.). 3-Amino-5-methylisoxazole. Retrieved from [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023). National Institutes of Health. Retrieved from [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022). MDPI. Retrieved from [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007). PubMed. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025). ResearchGate. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Methylisoxazole-4-carboxylic acid (97%). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylisoxazol-5-amine
Reactant of Route 2
4-Methylisoxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.